molecular formula C22H31ClN2O B1197313 Pirmenol Hydrochloride CAS No. 61477-94-9

Pirmenol Hydrochloride

カタログ番号: B1197313
CAS番号: 61477-94-9
分子量: 374.9 g/mol
InChIキー: HFIHPVIVQSWZBV-ROSXHPEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

See also: Pirmenol (has active moiety).

特性

IUPAC Name

4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIHPVIVQSWZBV-ROSXHPEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021169
Record name Pirmenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61477-94-9
Record name Pirmenol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61477-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirmenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pirmenol Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Pirmenol hydrochloride is a potent antiarrhythmic agent classified as a Class Ia drug under the Vaughan Williams classification system.[1][2] Its primary mechanism of action involves the blockade of cardiac sodium and potassium channels, leading to a prolongation of the action potential duration and a decrease in the maximum rate of depolarization.[2][3] This technical guide provides a comprehensive overview of the molecular and electrophysiological effects of pirmenol, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Electrophysiological Profile

Pirmenol exerts its antiarrhythmic effects by modulating the electrical activity of cardiac myocytes. It demonstrates a concentration-dependent inhibition of key ion channels that govern the cardiac action potential.

Sodium Channel Blockade

As a Class Ia antiarrhythmic, pirmenol blocks the fast sodium channels responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax) in atrial, Purkinje, and ventricular tissues.[3][4] The blockade of sodium channels is use-dependent, indicating a higher affinity for channels in the open or inactivated state.[2]

Potassium Channel Blockade

Pirmenol also significantly inhibits potassium efflux, which is responsible for the repolarization phase of the action potential. This effect is primarily achieved through the blockade of the delayed rectifier potassium current (IK).[2][5] This inhibition of potassium channels leads to a prolongation of the action potential duration (APD) across various cardiac tissues.[3][6] Additionally, pirmenol has been shown to inhibit the transient outward current (Ito) in atrial myocytes, further contributing to APD prolongation.[7]

Muscarinic Acetylcholine Receptor Interaction

A notable characteristic of pirmenol is its ability to inhibit the muscarinic acetylcholine receptor-operated K+ current (IK.ACh).[6] This action is significant in the atria, where vagal stimulation and acetylcholine release can shorten the action potential duration and contribute to arrhythmias like atrial fibrillation. By blocking this current, pirmenol can counteract the effects of vagal stimulation.[6][7]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.

ParameterTissue/Cell TypeConcentrationEffectReference
Sodium Channel Blockade
Maximum Rate of Depolarization (Vmax)Rabbit Atrium, Purkinje Cells, VentricleDose-dependentDecrease[3]
VmaxCanine Purkinje Fibers≥ 1 x 10-6 MDepression[4]
Potassium Channel Blockade
Action Potential Duration (APD)Rabbit Atrium, Purkinje Cells, Ventricle, SA NodeDose-dependentLengthened[3]
APD at 90% RepolarizationAtrial Muscles and Purkinje Fibers1 µMProlonged[6]
Delayed Rectifier Current (ix)Rabbit Purkinje FibersKD-value of 1 µmol/lStrong Depression[2]
Transient Outward Current (Ito)Rabbit Atrial MyocytesIC50 ≈ 18 µMInhibition[7]
Muscarinic Receptor Interaction
IK.AChGuinea Pig Atrial CellsIC50: 0.1 µMInhibition[6]
Acetylcholine-induced K+ currentGuinea Pig Atrial MyocytesIC50 ≈ 1 µMSuppression[7]
Other Ion Channel Effects
L-type Ca2+ CurrentRabbit Atrial Myocytes30 µM~20% Decrease[7]
Slow Inward Current (Isi)Rabbit Sinoatrial Node CellsDose-dependentDecrease[5]

Pharmacokinetics and Metabolism

Pirmenol is well-absorbed orally with a bioavailability of approximately 87%.[8][9] It exhibits a terminal elimination half-life of 6 to 9 hours in humans.[9][10] The drug is partly eliminated unchanged in the urine and also undergoes metabolism.[9]

ParameterValueSpeciesReference
Oral Bioavailability~87%Human[8][9]
Terminal Elimination Half-life6-9 hoursHuman[9][10]
Protein Binding83-90%Human Plasma[9]
Unchanged in Urine23-31%Human[9]

Experimental Protocols

The characterization of pirmenol's mechanism of action has relied on a variety of sophisticated experimental techniques.

Isolated Heart Tissue Preparations
  • Objective: To study the effects of pirmenol on the electrophysiological properties of different cardiac tissues.

  • Methodology:

    • Hearts are excised from animal models (e.g., rabbits, dogs).[3][4]

    • Specific tissues such as the sinoatrial (SA) node, atrium, atrioventricular (AV) node, Purkinje fibers, and ventricular muscle are dissected and placed in an organ bath.[3]

    • The bath is superfused with a physiological salt solution (e.g., Tyrode's solution) and gassed with 95% O2 and 5% CO2 at a constant temperature.[4]

    • Standard microelectrode techniques are used to record intracellular action potentials.[2][4]

    • Pirmenol is added to the superfusate at various concentrations, and changes in action potential parameters (e.g., Vmax, APD, resting membrane potential) are measured.[3][4]

Whole-Cell Patch-Clamp Technique
  • Objective: To investigate the effects of pirmenol on specific ion currents in isolated cardiac myocytes.

  • Methodology:

    • Single cardiac myocytes are enzymatically isolated from cardiac tissue (e.g., rabbit or guinea-pig atria).[7]

    • The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to form a high-resistance seal with the cell membrane.

    • The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., Ito, ICa,L, IK.ACh).[7]

    • Pirmenol is applied to the extracellular solution, and the resulting changes in the amplitude and kinetics of the ion currents are recorded and analyzed.[7]

Visualizing the Mechanism of Action

The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.

Pirmenol_Mechanism_of_Action Na_channel Fast Na+ Channel (Voltage-gated) Dec_Vmax Decreased Vmax (Slower Depolarization) K_channel_delayed Delayed Rectifier K+ Channel (IK) Inc_APD Increased APD (Prolonged Repolarization) K_channel_transient Transient Outward K+ Channel (Ito) mAChR Muscarinic ACh Receptor (M2) K_ACh_channel G-protein-gated K+ Channel (IK.ACh) mAChR->K_ACh_channel Dec_Vagal Reduced Vagal Effect on Atria Pirmenol Pirmenol Hydrochloride Pirmenol->Na_channel Blocks Pirmenol->K_channel_delayed Blocks Pirmenol->K_channel_transient Blocks Pirmenol->mAChR Inhibits (Antagonist) Experimental_Workflow Animal_Model Animal Model (e.g., Rabbit, Guinea Pig) Heart_Excise Heart Excision Animal_Model->Heart_Excise Tissue_Dissect Tissue Dissection (e.g., Atria, Purkinje Fibers) Heart_Excise->Tissue_Dissect Cell_Isolation Myocyte Isolation (Enzymatic Digestion) Heart_Excise->Cell_Isolation Microelectrode Microelectrode Recording (Action Potentials) Tissue_Dissect->Microelectrode Patch_Clamp Whole-Cell Patch-Clamp (Ion Currents) Cell_Isolation->Patch_Clamp AP_Analysis Action Potential Parameter Analysis (Vmax, APD, etc.) Microelectrode->AP_Analysis Current_Analysis Ion Current Analysis (Amplitude, Kinetics, IC50) Patch_Clamp->Current_Analysis

References

Pirmenol Hydrochloride: An In-Depth Technical Guide on its Electrophysiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmenol hydrochloride is a class Ia antiarrhythmic agent with a significant profile of electrophysiological effects on cardiac tissue. This technical guide provides a comprehensive overview of its mechanism of action, detailing its impact on ion channels, action potentials, and cardiac conduction. The information is presented to facilitate further research and drug development efforts in the field of cardiology.

Core Electrophysiological Effects of this compound

Pirmenol exerts its antiarrhythmic effects primarily by modulating the electrical activity of cardiomyocytes. Its principal actions include the blockade of sodium and potassium channels, leading to alterations in the cardiac action potential and conduction velocity.

Impact on Cardiac Action Potential

Pirmenol prolongs the action potential duration (APD) in various cardiac tissues, a hallmark of Class Ia antiarrhythmic drugs.[1] This effect is dose-dependent.[2] At lower concentrations (3 and 10 microM), pirmenol prolongs the APD, while at higher concentrations (greater than 0.1 mM), it can shorten the APD.[2] In canine Purkinje fibers, pirmenol at concentrations greater than or equal to 1 x 10-5 M significantly prolongs the action potential duration at full repolarization.[3]

Modulation of Ion Channels

The primary mechanism underlying pirmenol's effects on the action potential is its interaction with key cardiac ion channels.

Sodium Channel Blockade: Pirmenol blocks sodium channels in a use-dependent manner, meaning its effect is more pronounced at higher heart rates.[2][4] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential.[1][2] The resting block of Vmax in guinea-pig ventricular myocardium is 9.48 +/- 3.12% at 10 microM and 20.36 +/- 3.61% at 30 microM.[2] The recovery from this block is slow, with a time constant of 6.7 seconds in rabbit Purkinje fibers.[4]

Potassium Channel Blockade: Pirmenol also demonstrates significant potassium channel blocking activity. It inhibits the transient outward potassium current (Ito) in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 18 microM in rabbit atrial myocytes.[1] This inhibition of Ito is a primary contributor to the prolongation of the action potential duration in atrial myocytes.[1] Furthermore, pirmenol effectively suppresses acetylcholine- and adenosine-induced potassium currents, with IC50 values of about 1 microM and 8 microM, respectively.[1] It also causes a strong depression of the delayed rectifying potassium current (Ix) with a dissociation constant (KD) of 1 µmol/l in rabbit Purkinje fibres.[4]

Calcium Channel Effects: The effect of pirmenol on calcium channels is less pronounced. At a concentration of 30 microM, it decreases the voltage-dependent L-type Ca2+ current by about 20% in rabbit atrial myocytes.[1] Some studies suggest that pirmenol does not significantly block calcium channels, as it has no negative inotropic action and does not alter the relationship between contractile force and extracellular calcium concentration.[1]

Effects on Cardiac Conduction and Refractoriness

Pirmenol's ion channel blocking properties translate into significant effects on cardiac conduction and refractoriness.

Conduction: Pirmenol slows conduction velocity in cardiac tissue.[2] In guinea-pig ventricular myocardium, the resting block of conduction velocity is 2.87 +/- 1.52% at 10 microM and 6.58 +/- 2.09% at 30 microM.[2] Clinically, intravenous pirmenol has been shown to significantly prolong the QRS interval.[5] It also increases the HV interval, indicating a slowing of conduction through the His-Purkinje system.[5][6]

Refractoriness: The drug prolongs the effective refractory period (ERP) in both atrial and ventricular tissues.[3][6] This effect contributes to its antiarrhythmic efficacy by preventing the initiation and propagation of re-entrant arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative electrophysiological effects of this compound across various experimental models.

ParameterTissue/Cell TypeSpeciesConcentrationEffectReference
Action Potential Duration (APD) Atrial MyocytesRabbit2-30 µMProlonged (concentration-dependent)[1]
Purkinje FibersCanine≥ 1 x 10-5 MProlonged (at full repolarization)[3]
Ventricular MyocardiumGuinea-Pig3 and 10 µMProlonged[2]
Ventricular MyocardiumGuinea-Pig> 0.1 mMShortened[2]
Maximum Upstroke Velocity (Vmax) Ventricular MyocardiumGuinea-Pig10 µM9.48 ± 3.12% resting block[2]
Ventricular MyocardiumGuinea-Pig30 µM20.36 ± 3.61% resting block[2]
Conduction Velocity Ventricular MyocardiumGuinea-Pig10 µM2.87 ± 1.52% resting block[2]
Ventricular MyocardiumGuinea-Pig30 µM6.58 ± 2.09% resting block[2]
QRS Interval Human-IntravenousSignificantly prolonged[5]
HV Interval Human-IntravenousIncreased[5][6]
Effective Refractory Period (ERP) Atrial & Ventricular Tissue--Prolonged[3][6]
Ion CurrentTissue/Cell TypeSpeciesIC50 / KDReference
Transient Outward K+ Current (Ito) Atrial MyocytesRabbit~18 µM (IC50)[1]
Acetylcholine-induced K+ Current Atrial MyocytesGuinea-Pig~1 µM (IC50)[1]
Adenosine-induced K+ Current Atrial MyocytesGuinea-Pig~8 µM (IC50)[1]
Delayed Rectifying K+ Current (Ix) Purkinje FibersRabbit1 µmol/l (KD)[4]
L-type Ca2+ Current Atrial MyocytesRabbit~20% decrease at 30 µM[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the electrophysiological data.

Whole-Cell Patch Clamp Technique

This technique was utilized to investigate the effects of pirmenol on single atrial myocytes.[1]

  • Cell Isolation: Single atrial myocytes were obtained from rabbit and guinea-pig hearts.

  • Recording Configuration: The whole-cell clamp technique was employed.

  • Current Clamp Mode: Used to measure action potentials. Pirmenol (2-30 microM) was applied to assess its effect on action potential duration.

  • Voltage Clamp Mode: Used to measure specific ion currents.

    • Transient Outward Current (Ito): Pirmenol (1-1000 microM) was applied to determine the concentration-dependent inhibition.

    • Acetylcholine- and Adenosine-induced K+ Currents: These currents were induced in guinea-pig atrial myocytes, and the inhibitory effect of pirmenol was quantified.

    • L-type Ca2+ Current: The effect of pirmenol (30 microM) on this current was assessed.

Microelectrode Technique

Standard microelectrode techniques were used to study the effects of pirmenol on multicellular preparations like isolated papillary muscles and Purkinje fibers.[2][3][4]

  • Tissue Preparation: Isolated papillary muscles from guinea-pig hearts or Purkinje fibers from canine or rabbit hearts were used.

  • Recording: Glass microelectrodes were inserted into the cardiac cells to record intracellular action potentials.

  • Parameters Measured:

    • Maximum rate of depolarization (Vmax)

    • Overshoot potential

    • Action potential duration at various levels of repolarization

    • Conduction velocity (by recording from two separate points along the tissue)

  • Stimulation: Tissues were stimulated at various frequencies to assess use-dependent effects.

In Vivo Electrophysiology Studies in Humans

Comprehensive intracardiac electrophysiologic evaluations were performed in patients with ventricular tachycardia.[5]

  • Catheter Placement: Multiple electrode catheters were inserted and positioned in the heart.

  • Baseline Measurements: Electrocardiographic and electrophysiologic parameters were assessed in the drug-free state.

  • Drug Administration: Intravenous pirmenol (mean dose 195 +/- 46 mg) was administered.

  • Programmed Ventricular Stimulation: This was initiated at least 30 minutes after the start of the pirmenol infusion to assess the inducibility of ventricular tachycardia. The protocol typically involves delivering a train of paced beats followed by one or more premature extrastimuli at varying coupling intervals.

  • Parameters Measured:

    • Sinus cycle length

    • PR, QRS, QT, QTc, and JT intervals

    • HV interval

    • Sinus node recovery time

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.

pirmenol_mechanism cluster_channels Ion Channels cluster_effects Electrophysiological Effects Pirmenol Pirmenol Na_Channel Voltage-gated Sodium Channel Pirmenol->Na_Channel Blocks K_Channel_to Transient Outward Potassium Channel (Ito) Pirmenol->K_Channel_to Inhibits K_Channel_ix Delayed Rectifier Potassium Channel (Ix) Pirmenol->K_Channel_ix Depresses Ca_Channel L-type Calcium Channel Pirmenol->Ca_Channel Weakly Inhibits Vmax Decrease Vmax Na_Channel->Vmax APD Prolongation of APD K_Channel_to->APD K_Channel_ix->APD Conduction Slowing of Conduction Vmax->Conduction ERP Increase ERP APD->ERP

Caption: Mechanism of action of this compound on cardiac ion channels.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis cell_isolation Cardiac Myocyte Isolation patch_clamp Whole-Cell Patch Clamp cell_isolation->patch_clamp microelectrode Microelectrode Recording cell_isolation->microelectrode action_potential Action Potential Measurement patch_clamp->action_potential ion_currents Ion Current Analysis patch_clamp->ion_currents microelectrode->action_potential patient_selection Patient Selection (e.g., VT) ep_study Intracardiac Electrophysiology Study patient_selection->ep_study drug_admin Pirmenol Administration ep_study->drug_admin pvs Programmed Ventricular Stimulation drug_admin->pvs ecg_analysis ECG & Conduction Analysis pvs->ecg_analysis

References

Pirmenol Hydrochloride for Atrial Fibrillation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirmenol hydrochloride is a Class Ia antiarrhythmic agent that has demonstrated efficacy in the management of atrial fibrillation (AF). This technical guide provides an in-depth overview of pirmenol's core pharmacology, preclinical and clinical research findings, and detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and investigation of antiarrhythmic therapies. It summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. Pharmacological intervention remains a cornerstone of AF management. This compound, a pyridine methanol derivative, emerged as a promising antiarrhythmic agent with a pharmacological profile similar to other Class Ia drugs like quinidine and disopyramide. Its primary mechanism of action involves the blockade of cardiac ion channels, leading to modifications in the electrophysiological properties of atrial myocytes. This guide delves into the technical details of pirmenol research to aid in the ongoing development and understanding of antiarrhythmic compounds.

Mechanism of Action and Electrophysiology

Pirmenol is classified as a Class Ia antiarrhythmic agent, signifying its primary effect on the fast sodium channels (INa) and its ability to prolong the action potential duration (APD).[1] Its anti-fibrillatory effects in the atria are a direct consequence of its interaction with multiple ion channels.

Ion Channel Blockade

Pirmenol exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels. Its primary actions include:

  • Sodium Channel (INa) Blockade: As a Class Ia agent, pirmenol blocks the fast inward sodium current in a use-dependent manner. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria. Pirmenol's block of sodium channels has been shown to have a recovery time constant of 6.7 seconds at a holding potential of -105 mV in rabbit Purkinje fibers.[2]

  • Potassium Channel Blockade: Pirmenol blocks several potassium currents, which contributes to the prolongation of the action potential duration and the effective refractory period (ERP) in atrial tissue.

    • Transient Outward Potassium Current (Ito): Pirmenol inhibits Ito in a concentration-dependent manner.[3]

    • Delayed Rectifier Potassium Current (IK): Studies have shown a strong depression of the delayed rectifying current Ix.[2]

    • Acetylcholine-activated Potassium Current (IK,ACh): Pirmenol effectively suppresses this current, which is particularly relevant in vagally-mediated atrial fibrillation.[3]

  • Calcium Channel (ICa,L) Blockade: Pirmenol has a modest inhibitory effect on the L-type calcium current, which may contribute to its overall electrophysiological profile.[3]

Electrophysiological Effects

The combined effects of ion channel blockade translate to the following key electrophysiological changes in atrial tissue:

  • Prolongation of Action Potential Duration (APD): By blocking repolarizing potassium currents, pirmenol prolongs the duration of the atrial action potential. This effect is concentration-dependent.[3]

  • Increased Effective Refractory Period (ERP): The prolongation of the APD leads to an increase in the atrial effective refractory period. In clinical studies, intravenous pirmenol at a plasma concentration of 2.29 ± 0.75 µg/ml increased the atrial ERP by 20 ± 14%.[4]

  • Decreased Conduction Velocity: The blockade of sodium channels slows the propagation of the electrical impulse through the atrial tissue.

  • Suppression of Automaticity: Pirmenol has been shown to depress both fast and slow response automaticity in preclinical models.[5]

These electrophysiological alterations collectively contribute to the termination of re-entrant circuits that sustain atrial fibrillation and prevent its re-initiation.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Ion Channel Inhibition Data
Ion CurrentSpecies/Cell TypeIC50 / KDReference(s)
Transient Outward K+ Current (Ito)Rabbit Atrial Myocytes~18 µM[3]
Acetylcholine-activated K+ Current (IK,ACh)Guinea-Pig Atrial Myocytes~1 µM[3]
Adenosine-induced K+ CurrentGuinea-Pig Atrial Myocytes~8 µM[3]
Delayed Rectifier K+ Current (Ix)Rabbit Purkinje FibersKD = 1 µmol/l[2]
Table 2: Clinical Efficacy in Paroxysmal Atrial Fibrillation (Intravenous Administration)
StudyN (Pirmenol/Placebo)DosingConversion Rate (Pirmenol)Conversion Rate (Placebo)Time to ConversionReference(s)
Toivonen et al. (1986)20 / 2050-100 mg IV60% (12/20)15% (3/20)2-16 minutes[6][7][8]
Toivonen et al. (1987)20 / 2050 or 100 mg IV60% (12/20)15% (3/20) within 1 hour2-16 minutes[1][9]
Table 3: Clinical Efficacy in Paroxysmal Atrial Fibrillation (Oral Administration)
StudyNDosingConversion RateReference(s)
Sadanaga et al. (1996)9200 mg single oral dose44% (4/9)[10]
Table 4: Electrophysiological Effects in Humans (Intravenous Administration)
ParameterChange with PirmenolPlasma ConcentrationReference(s)
Atrial Effective Refractory Period (ERP)↑ 20 ± 14%2.29 ± 0.75 µg/ml[4]
Ventricular Effective Refractory Period (ERP)↑ 7 ± 8%2.29 ± 0.75 µg/ml[4]
QRS Interval↑ 14 ± 12%2.29 ± 0.75 µg/ml[4]
QTc Interval↑ 13 ± 12%2.29 ± 0.75 µg/ml[4]
HV Interval↑ 22 ± 28%2.29 ± 0.75 µg/ml[4]
Table 5: Pharmacokinetic Parameters of Pirmenol
ParameterValueSpeciesRouteReference(s)
Elimination Half-life6-9 hoursHumanIV
Elimination Half-life9.3 ± 3.0 hoursHumanOral
Oral Bioavailability87%HumanOral
Plasma Protein Binding83% - 90%Human-
Time to Peak Plasma Concentration1 - 1.5 hoursHumanOral

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of pirmenol.

Preclinical In Vitro Electrophysiology
  • Objective: To measure the effects of pirmenol on specific ion currents (e.g., Ito, IK,ACh, ICa,L) and action potentials in isolated atrial cardiomyocytes.

  • Cell Preparation: Single atrial myocytes are enzymatically isolated from rabbit or guinea-pig hearts.

  • Recording: The whole-cell configuration of the patch-clamp technique is used. Pipettes are filled with an appropriate intracellular solution, and the cells are bathed in an extracellular solution.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ion currents. For example, to measure Ito, the cell may be held at a depolarized potential to inactivate sodium and calcium channels before applying a test pulse.

  • Current-Clamp Protocols: Action potentials are elicited by injecting a brief depolarizing current pulse. Parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90) are measured.

  • Data Analysis: The effects of different concentrations of pirmenol on current amplitude, kinetics, and action potential parameters are analyzed to determine IC50 values and other electrophysiological properties.

  • Objective: To assess the effects of pirmenol on action potential characteristics in multicellular cardiac preparations.

  • Preparation: Purkinje fibers are dissected from rabbit hearts and superfused with Tyrode's solution.

  • Recording: Intracellular action potentials are recorded using glass microelectrodes filled with KCl.

  • Stimulation: The preparations are stimulated at a constant frequency.

  • Measurements: Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD are measured before and after the application of pirmenol.

Preclinical In Vivo Animal Models
  • Objective: To evaluate the antiarrhythmic efficacy of pirmenol in a model of post-myocardial infarction arrhythmias, which can include atrial arrhythmias.

  • Procedure: The left anterior descending coronary artery is ligated in dogs to induce a myocardial infarction. This model is known to develop spontaneous ventricular and sometimes atrial arrhythmias.

  • Drug Administration: Pirmenol is administered intravenously or orally.

  • Monitoring: Continuous ECG monitoring is used to assess the frequency and duration of arrhythmias.

  • Endpoints: The primary endpoints are the suppression of arrhythmias and the restoration of normal sinus rhythm.[3][5]

Clinical Trial Design for Paroxysmal Atrial Fibrillation
  • Objective: To evaluate the efficacy and safety of pirmenol for the conversion of paroxysmal AF to sinus rhythm.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients presenting with symptomatic paroxysmal AF of recent onset. Patients with significant structural heart disease or sinus node dysfunction are typically excluded.

  • Intervention:

    • Intravenous: A bolus of pirmenol (e.g., 50-100 mg) is administered intravenously.

    • Oral: A single oral dose of pirmenol (e.g., 200 mg) is administered.

  • Control: Placebo (e.g., saline for IV studies).

  • Primary Endpoint: Conversion of AF to sinus rhythm within a specified timeframe (e.g., 1 hour for IV, longer for oral).

  • Secondary Endpoints: Time to conversion, safety and tolerability (e.g., incidence of adverse events, hemodynamic changes).

  • Monitoring: Continuous ECG monitoring is essential to document the time of conversion and to monitor for any proarrhythmic effects.[1][6][7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to pirmenol research.

Signaling Pathway of Pirmenol in Atrial Myocytes

Pirmenol_Mechanism Pirmenol This compound INa Fast Na+ Channel (INa) Pirmenol->INa Blocks IK K+ Channels (Ito, IK, IK,ACh) Pirmenol->IK Blocks ICaL L-type Ca2+ Channel (ICaL) Pirmenol->ICaL Weakly Blocks Vmax Decreased Vmax (Slowed Conduction) INa->Vmax APD Prolonged Action Potential Duration (APD) IK->APD Reentry Termination of Re-entrant Circuits Vmax->Reentry ERP Increased Effective Refractory Period (ERP) APD->ERP ERP->Reentry AF_Suppression Suppression of Atrial Fibrillation Reentry->AF_Suppression

Caption: Mechanism of action of pirmenol in atrial myocytes.

Experimental Workflow for In Vitro Electrophysiology

InVitro_Workflow Start Start Isolation Isolation of Atrial Myocytes or Purkinje Fibers Start->Isolation Recording_Setup Establish Whole-Cell Patch-Clamp or Microelectrode Recording Isolation->Recording_Setup Baseline Record Baseline Action Potentials/Ion Currents Recording_Setup->Baseline Pirmenol_Application Apply Pirmenol (Varying Concentrations) Baseline->Pirmenol_Application Post_Drug_Recording Record Post-Drug Action Potentials/Ion Currents Pirmenol_Application->Post_Drug_Recording Data_Analysis Data Analysis (Measure APD, Vmax, IC50) Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro electrophysiological studies of pirmenol.

Clinical Trial Workflow for Atrial Fibrillation Conversion

Clinical_Trial_Workflow Start Start Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Patient_Screening Randomization Randomization Patient_Screening->Randomization Pirmenol_Arm Administer Pirmenol (IV or Oral) Randomization->Pirmenol_Arm Treatment Group Placebo_Arm Administer Placebo Randomization->Placebo_Arm Control Group Monitoring Continuous ECG Monitoring Pirmenol_Arm->Monitoring Placebo_Arm->Monitoring Primary_Endpoint Assess Primary Endpoint (Conversion to Sinus Rhythm) Monitoring->Primary_Endpoint Secondary_Endpoints Assess Secondary Endpoints (Time to Conversion, Safety) Primary_Endpoint->Secondary_Endpoints Data_Analysis Statistical Analysis Secondary_Endpoints->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a clinical trial of pirmenol in atrial fibrillation.

Safety and Tolerability

In clinical trials, pirmenol has been generally well-tolerated. The most common side effects are mild and transient. In a study of intravenous pirmenol for paroxysmal atrial fibrillation, no sinus arrest, atrioventricular conduction disturbance, or significant hypotension was observed.[1][9] A nodal escape rhythm during sinus slowing was reported in one patient.[1][9] Some studies have noted a slight increase in the ventricular rate in patients who did not convert to sinus rhythm.[6][8] As with other Class I antiarrhythmic agents, there is a potential for proarrhythmic effects, although this has been reported to be infrequent. Careful patient selection and monitoring are crucial, especially in individuals with underlying structural heart disease or conduction abnormalities.

Conclusion

This compound is a Class Ia antiarrhythmic agent with a well-characterized mechanism of action involving the blockade of multiple cardiac ion channels. Preclinical and clinical studies have demonstrated its efficacy in converting atrial fibrillation to sinus rhythm and suppressing atrial arrhythmias. This technical guide has provided a comprehensive overview of the available data, including quantitative measures of its electrophysiological effects, detailed experimental protocols, and a summary of its clinical utility and safety profile. The information presented herein should serve as a valuable resource for researchers and drug development professionals working to advance the treatment of atrial fibrillation. Further research to delineate the precise molecular interactions of pirmenol with its target ion channels and to explore its efficacy in different subtypes of atrial fibrillation is warranted.

References

Pirmenol Hydrochloride: A Deep Dive into its Preclinical Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pirmenol hydrochloride, a novel pyridinemethanol derivative, has demonstrated significant potential as a Class I antiarrhythmic agent. Extensive preclinical investigations have elucidated its electrophysiological mechanisms, pharmacodynamic effects, pharmacokinetic profile, and toxicological characteristics. This technical guide provides a comprehensive overview of the core preclinical pharmacology of pirmenol, presenting key quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways and workflows to support further research and development.

Electrophysiological and Antiarrhythmic Effects

Pirmenol exerts its antiarrhythmic effects primarily through the blockade of cardiac sodium and potassium channels. This dual action leads to a depression of the maximum rate of depolarization (Vmax) of the action potential and a prolongation of the action potential duration (APD). These effects are observed across various cardiac tissues, including the atrium, Purkinje fibers, and ventricular muscle.

In Vitro Electrophysiology

In vitro studies using isolated cardiac preparations and single-cell patch-clamp techniques have been instrumental in defining pirmenol's mechanism of action.

Key Electrophysiological Effects of this compound

ParameterSpecies/TissueConcentrationEffectReference
Maximum Rate of Depolarization (Vmax)Guinea Pig Ventricular Myocardium10 µM9.48 ± 3.12% resting block
Maximum Rate of Depolarization (Vmax)Guinea Pig Ventricular Myocardium30 µM20.36 ± 3.61% resting block
Action Potential Duration (APD)Rabbit Atrial Myocytes2-30 µMConcentration-dependent prolongation
Transient Outward Current (Ito)Rabbit Atrial Myocytes~18 µM (IC50)Inhibition
Acetylcholine-induced K+ CurrentGuinea Pig Atrial Myocytes~1 µM (IC50)Inhibition
Adenosine-induced K+ CurrentGuinea Pig Atrial Myocytes~8 µM (IC50)Inhibition
Muscarinic Acetylcholine Receptor-operated K+ Current (IK.ACh)Not Specified0.1 µM (IC50)Inhibition
Delayed Rectifying K+ Current (ix)Rabbit Purkinje Fibers1 µM (KD)Strong depression
Slow Inward Current (Isi)Rabbit Sinoatrial Node Cells≥ 1 µMDecrease
Time-dependent Potassium Outward Current (IK)Rabbit Sinoatrial Node Cells≥ 1 µMDecrease

Experimental Protocol: Whole-Cell Patch Clamp in Single Atrial Myocytes

A common methodology to assess the electrophysiological effects of pirmenol involves the whole-cell patch-clamp technique on single atrial myocytes isolated from rabbit and guinea-pig hearts.

  • Cell Isolation: Atrial myocytes are enzymatically dissociated from the hearts.

  • Recording: A glass micropipette with a tip diameter of ~1-2 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

  • Voltage and Current Clamp: The membrane potential is controlled (voltage clamp) to study specific ion currents, or the current is injected to measure changes in the action potential (current clamp).

  • Drug Application: this compound at various concentrations is applied to the bath solution perfusing the myocyte.

  • Data Acquisition and Analysis: Changes in action potential duration, ion channel currents (e.g., Ito, IK.ACh), and other electrophysiological parameters are recorded and analyzed to determine the drug's effects and calculate values like IC50.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_intervention Intervention cluster_analysis Data Analysis heart Rabbit/Guinea Pig Heart dissociation Enzymatic Dissociation heart->dissociation myocytes Isolated Atrial Myocytes dissociation->myocytes patch_clamp Whole-Cell Patch Clamp Voltage Clamp Current Clamp myocytes->patch_clamp pirmenol Pirmenol Application (Varying Concentrations) patch_clamp->pirmenol data_acq Data Acquisition pirmenol->data_acq analysis Analysis of APD, Ion Currents, etc. data_acq->analysis ic50 IC50 Calculation analysis->ic50 signaling_pathway cluster_cardiac_cell Cardiac Myocyte cluster_effect Electrophysiological Effect Na_channel Voltage-Gated Na+ Channel Action_Potential Action Potential Na_channel->Action_Potential Phase 0 Depolarization K_channel Voltage-Gated K+ Channel K_channel->Action_Potential Repolarization Effect Decreased Vmax Prolonged APD Action_Potential->Effect Pirmenol Pirmenol Pirmenol->Na_channel Blocks Pirmenol->K_channel Blocks logical_relationship cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_efficacy Efficacy cluster_safety Safety PK Good Oral Bioavailability Long Half-Life Efficacy Broad Antiarrhythmic Activity (Atrial & Ventricular) PK->Efficacy Enables effective dosing Safety Favorable Preclinical Safety Profile PK->Safety Predictable exposure PD Na+ & K+ Channel Blockade PD->Efficacy Underlying mechanism Efficacy->Safety Wide therapeutic index

Pirmenol Hydrochloride: A Comprehensive Analysis of its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pirmenol hydrochloride is a Class Ia antiarrhythmic agent with a complex pharmacological profile, exerting its therapeutic effects through the modulation of multiple cardiac ion channels and receptors. This technical guide provides a detailed overview of the molecular targets of pirmenol, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic compounds and cardiovascular pharmacology.

Quantitative Analysis of this compound's Molecular Interactions

The affinity and potency of this compound for its various molecular targets have been characterized using a range of electrophysiological and biochemical assays. The following tables summarize the available quantitative data to facilitate a comparative analysis of its activity.

Table 1: Inhibitory Activity of this compound on Cardiac Potassium Channels

Target Ion ChannelAnimal Model/Cell LineMethodParameterValueReference(s)
Acetylcholine-Activated Potassium Current (IK.ACh)Guinea pig atrial cellsWhole-cell patch clampIC500.1 µM[1][2]
Transient Outward Potassium Current (Ito)Rabbit atrial myocytesWhole-cell patch clampIC50~18 µM
Delayed Rectifying Potassium Current (ix)Rabbit Purkinje fibersTwo-microelectrode voltage clampKD1 µM[3]

Table 2: Effects of this compound on Cardiac Sodium and Calcium Channels

Target Ion ChannelAnimal Model/Cell LineMethodParameterValue/EffectReference(s)
Fast Sodium Current (INa)Rabbit Purkinje fibersVmax measurementRecovery time constant from block6.7 s (at -105 mV)[3]
L-type Calcium Current (ICa,L)Rabbit atrial myocytesWhole-cell patch clampInhibition at 30 µM~20% decrease
Slow Inward Current (Isi)Rabbit sinoatrial node cellsNot specifiedEffectDecrease

Table 3: Receptor Binding Affinity of this compound

Target ReceptorLigand InteractionMethodParameterValue/EffectReference(s)
Muscarinic Acetylcholine Receptor (mAChR)BlockadeFunctional Assay (IK.ACh inhibition)IC500.1 µM[1][2]

Primary Molecular Targets and Mechanism of Action

This compound's antiarrhythmic properties stem from its interaction with several key cardiac ion channels and receptors.

Potassium Channel Modulation

A primary and potent action of pirmenol is the inhibition of the acetylcholine-activated potassium current (IK.ACh) with an IC50 of 0.1 µM.[1][2] This effect is mediated by the blockade of muscarinic acetylcholine receptors (mAChRs) .[1][2] By inhibiting this current, which is prominent in the atria, pirmenol can counteract the effects of vagal stimulation and suppress atrial arrhythmias like atrial fibrillation.

Pirmenol also inhibits the transient outward potassium current (Ito) with an IC50 of approximately 18 µM. This action contributes to the prolongation of the action potential duration (APD), a characteristic feature of Class Ia antiarrhythmics. Furthermore, pirmenol depresses the delayed rectifying potassium current (ix) with a KD of 1 µM, further contributing to APD prolongation.[3]

Sodium Channel Blockade

Consistent with its classification as a Class Ia agent, pirmenol blocks cardiac sodium channels (Nav1.5) . This is evidenced by a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential.[4] The recovery from this block is slow, with a time constant of 6.7 seconds, indicating a significant interaction with the channel.[3] This sodium channel blockade slows conduction velocity in cardiac tissue, which is a key mechanism for terminating re-entrant arrhythmias.

Calcium Channel Effects

Pirmenol also exhibits effects on L-type calcium channels (Cav1.2) . It has been shown to decrease the slow inward current (Isi), which is primarily carried by calcium ions. At a concentration of 30 µM, pirmenol reduces the L-type calcium current by approximately 20%. This calcium channel modulating activity may contribute to its overall antiarrhythmic profile.

Signaling Pathway

The following diagram illustrates the signaling pathway involved in the muscarinic receptor-mediated activation of the IK.ACh current and its inhibition by this compound.

Pirmenol_IK_ACh_Pathway ACh Acetylcholine mAChR Muscarinic Receptor (M2) ACh->mAChR Binds to G_protein Gi/o Protein mAChR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates IK_ACh IK.ACh Channel G_beta_gamma->IK_ACh Activates K_efflux K+ Efflux IK_ACh->K_efflux Mediates Hyperpolarization Hyperpolarization & Shortened APD K_efflux->Hyperpolarization Pirmenol Pirmenol Hydrochloride Pirmenol->mAChR Blocks

Caption: Pirmenol's inhibition of the IK.ACh signaling pathway.

Experimental Methodologies

The characterization of this compound's molecular targets has relied on established and rigorous electrophysiological and biochemical techniques. Detailed, representative protocols for these key experiments are provided below.

Whole-Cell Patch Clamp Electrophysiology for IK.ACh Measurement

This protocol is representative of the methodology used to determine the IC50 of pirmenol for the acetylcholine-activated potassium current (IK.ACh) in isolated atrial myocytes.

1. Cell Preparation:

  • Single atrial myocytes are enzymatically isolated from guinea pig hearts.
  • Cells are stored in a high-potassium solution and allowed to adhere to a glass coverslip in a recording chamber on an inverted microscope.

2. Recording Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 0.1 GTP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
  • Drug Application: this compound is dissolved in the external solution at various concentrations. Acetylcholine (e.g., 1 µM) is used to activate IK.ACh.

3. Electrophysiological Recording:

  • Whole-cell patch clamp configuration is established using borosilicate glass pipettes with a resistance of 2-4 MΩ.
  • The membrane potential is held at a holding potential of -50 mV.
  • Voltage ramps (e.g., from -120 mV to +50 mV over 200 ms) are applied to elicit the current-voltage (I-V) relationship.
  • IK.ACh is measured as the acetylcholine-induced outward current.

4. Data Analysis:

  • The peak outward current at a specific voltage (e.g., 0 mV) is measured before and after the application of different concentrations of pirmenol in the presence of acetylcholine.
  • The percentage of current inhibition is calculated for each concentration.
  • The concentration-response data are fitted with a Hill equation to determine the IC50 value.

Cell_Prep [label="Cell Preparation\n(Isolated Atrial Myocytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recording_Setup [label="Recording Setup\n(Inverted Microscope, Patch Clamp Rig)", fillcolor="#FBBC05", fontcolor="#202124"]; Patch_Pipette [label="Fabricate & Fill Patch Pipette\n(Internal Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Giga_Seal [label="Achieve Gigaohm Seal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Whole_Cell [label="Establish Whole-Cell Configuration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Voltage_Protocol [label="Apply Voltage-Clamp Protocol\n(Holding Potential, Voltage Ramps)", fillcolor="#FBBC05", fontcolor="#202124"]; ACh_Application [label="Apply Acetylcholine to Activate IK.ACh", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pirmenol_Application [label="Apply Increasing Concentrations of Pirmenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Acquisition [label="Record Current Responses", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Measure Inhibition, Fit Curve, Determine IC50)", shape=invtrapezium, fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Prep -> Recording_Setup; Patch_Pipette -> Recording_Setup; Recording_Setup -> Giga_Seal; Giga_Seal -> Whole_Cell; Whole_Cell -> Voltage_Protocol; Voltage_Protocol -> ACh_Application; ACh_Application -> Pirmenol_Application; Pirmenol_Application -> Data_Acquisition; Data_Acquisition -> Data_Analysis; }

Caption: A representative workflow for whole-cell patch clamp experiments.

Two-Microelectrode Voltage Clamp for Delayed Rectifier Potassium Current (ix) Measurement

This protocol is representative of the methodology used to study the effects of pirmenol on the delayed rectifier potassium current in multicellular preparations like cardiac Purkinje fibers.

1. Preparation:

  • Canine cardiac Purkinje fibers are dissected and mounted in a recording chamber.
  • The preparation is superfused with Tyrode's solution.

2. Recording Solutions:

  • Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
  • Drug Solution: this compound is added to the Tyrode's solution at the desired concentrations.

3. Electrophysiological Recording:

  • Two sharp microelectrodes filled with 3 M KCl are impaled into the Purkinje fiber.
  • One electrode measures the membrane potential, and the other injects current to clamp the voltage at desired levels.
  • A voltage-clamp protocol is applied to isolate the delayed rectifier current (ix). This typically involves a depolarizing pulse from a holding potential to activate the current, followed by a repolarizing step to measure the tail current.

4. Data Analysis:

  • The amplitude of the ix tail current is measured before and after the application of pirmenol.
  • The dissociation constant (KD) is determined by analyzing the concentration-dependent block of the current.

Radioligand Binding Assay for Muscarinic Receptor Affinity

While a specific radioligand binding study for pirmenol is not detailed in the provided search results, a representative competitive binding assay protocol to determine its affinity for muscarinic receptors is described below.

1. Membrane Preparation:

  • Cardiac tissue (e.g., atria) is homogenized in a buffer and centrifuged to isolate the cell membranes.
  • The membrane pellet is resuspended to a specific protein concentration.

2. Binding Assay:

  • Membrane preparations are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) at a concentration near its KD.
  • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.
  • The concentration of pirmenol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a multi-target antiarrhythmic agent with a well-defined profile of activity against several key cardiac ion channels and receptors. Its potent blockade of the acetylcholine-activated potassium current, coupled with its inhibitory effects on sodium and other potassium channels, underpins its efficacy as a Class Ia antiarrhythmic drug. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of cardiovascular pharmacology. A deeper understanding of its interactions with specific channel subtypes and downstream signaling pathways will be crucial for optimizing its therapeutic applications and minimizing potential off-target effects.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pirmenol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of pirmenol hydrochloride, a Class Ia antiarrhythmic agent. The information is curated for professionals in pharmaceutical research and development, offering detailed experimental protocols and consolidated data for easy reference.

Physicochemical and Pharmacological Properties

This compound is a well-characterized compound with established antiarrhythmic properties. It primarily functions by blocking muscarinic acetylcholine receptors, which in turn inhibits the acetylcholine-activated potassium current (I_K.ACh) with an IC50 value of 0.1 μM.[1][2] This action, along with its effects on other cardiac ion channels, contributes to its efficacy in managing cardiac arrhythmias.[3][4][5][6]

PropertyValueReference
Molecular Formula C22H31ClN2O[7]
Molecular Weight 374.95 g/mol [1][7]
Appearance White to yellow solid[7]
Purity (LCMS) 99.34%[7]
Storage Conditions 4°C, stored under nitrogen[7]
Solubility DMSO: 2 mg/mL, clear[8]
IC50 (IK.ACh inhibition) 0.1 μM[1][2]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. Both methods involve multi-step reactions to construct the final molecule.

Synthesis Route 1: Grignard-based Approach

This route utilizes a Grignard reagent formed from 2-bromopyridine for the key carbon-carbon bond formation.

Experimental Protocol:

  • Protection of γ-chlorobutyrophenone (I): React γ-chlorobutyrophenone (I) with ethylene glycol (II) in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing benzene to form the corresponding ethylene ketal (III).

  • Nucleophilic Substitution: Condense the ethylene ketal (III) with cis-2,6-dimethylpiperidine (IV) using sodium metal with heating.

  • Deprotection: Hydrolyze the resulting product with concentrated hydrochloric acid to yield γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V).

  • Grignard Reaction: Prepare a Grignard reagent from 2-bromopyridine (VI) and magnesium in a suitable ether solvent (e.g., THF). React this Grignard reagent with compound (V) to yield pirmenol.

  • Salt Formation: Treat the crude pirmenol with hydrochloric acid to form this compound. Purify the final product by recrystallization.

G cluster_0 Step 1: Protection cluster_1 Step 2 & 3: Substitution & Deprotection cluster_2 Step 4 & 5: Grignard Reaction & Salt Formation I γ-chlorobutyrophenone (I) III Ethylene ketal (III) I->III p-toluenesulfonic acid, benzene, reflux II Ethylene glycol (II) II->III V γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V) III->V 1. Na, heat 2. conc. HCl IV cis-2,6-dimethylpiperidine (IV) IV->V Pirmenol Pirmenol V->Pirmenol Butyllithium, THF VI 2-bromopyridine (VI) VI->Pirmenol Pirmenol_HCl This compound Pirmenol->Pirmenol_HCl HCl

Caption: Synthesis of this compound via Grignard Reaction.

Synthesis Route 2: Lithium-based Approach

This alternative route employs an organolithium reagent for the final coupling step.

Experimental Protocol:

  • Synthesis of 1-(3-hydroxypropyl)-2,6-cis-dimethylpiperidine (VIII): React cis-2,6-dimethylpiperidine (IV) with 3-bromopropanol (VII) in refluxing xylene to obtain compound (VIII).

  • Chlorination: Treat compound (VIII) with thionyl chloride (SOCl2) in refluxing benzene to convert the hydroxyl group to a chloride, yielding 1-(3-chloropropyl)-2,6-cis-dimethylpiperidine (IX).

  • Lithium-mediated Coupling: React 1-(3-chloropropyl)-2,6-cis-dimethylpiperidine (IX) with 2-benzoylpyridine (X) in the presence of lithium metal in tetrahydrofuran (THF) to form pirmenol.

  • Salt Formation: Convert the resulting pirmenol to its hydrochloride salt by treatment with hydrochloric acid, followed by purification.

G cluster_0 Step 1: Hydroxypropylation cluster_1 Step 2: Chlorination cluster_2 Step 3 & 4: Lithium Coupling & Salt Formation IV cis-2,6-dimethylpiperidine (IV) VIII 1-(3-hydroxypropyl)-2,6-cis-dimethylpiperidine (VIII) IV->VIII Refluxing xylene VII 3-bromopropanol (VII) VII->VIII IX 1-(3-chloropropyl)-2,6-cis-dimethylpiperidine (IX) VIII->IX SOCl2, refluxing benzene Pirmenol Pirmenol IX->Pirmenol Li, THF X 2-benzoylpyridine (X) X->Pirmenol Pirmenol_HCl This compound Pirmenol->Pirmenol_HCl HCl

Caption: Synthesis of this compound via Lithium-mediated Coupling.

Characterization of this compound

A battery of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized this compound.

TechniqueExpected Outcome
Appearance White to yellow solid
1H NMR Spectrum Consistent with the chemical structure of this compound
Liquid Chromatography-Mass Spectrometry (LCMS) Consistent with the molecular weight and structure
Purity by HPLC ≥98%
Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 25 cm x 0.4 mm).

    • Mobile Phase: 0.01 M K2HPO4 (pH 2.4)-acetonitrile (94:6, v/v).

    • Flow Rate: 2 ml/min.

    • Detection: UV at 210 nm.

    • Internal Standard: Chlorodisopyramide can be used for quantitative analysis in serum.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A proton (1H) NMR spectrum should be acquired. The chemical shifts, splitting patterns, and integration values must correspond to the protons in the this compound structure.

  • Liquid Chromatography-Mass Spectrometry (LCMS):

    • LCMS analysis should be performed to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of pirmenol.

Mechanism of Action: Signaling Pathway

This compound exerts its antiarrhythmic effect primarily through the modulation of cardiac ion channels. The key signaling pathway involves the blockade of muscarinic acetylcholine receptors (mAChR), which leads to the inhibition of the acetylcholine-activated potassium current (I_K.ACh). This action prolongs the action potential duration in atrial and Purkinje fibers. Additionally, as a Class Ia antiarrhythmic agent, it is expected to exhibit inhibitory effects on sodium channels. Pirmenol has also been shown to decrease the slow inward calcium current (ICa) and the time-dependent potassium outward current (IK).

G cluster_effects Cellular Effects Pirmenol This compound mAChR Muscarinic Acetylcholine Receptor (M2) Pirmenol->mAChR Inhibits Na_Channel Voltage-gated Sodium Channel Pirmenol->Na_Channel Inhibits (Class Ia action) Ca_Channel Voltage-gated Calcium Channel (L-type) Pirmenol->Ca_Channel Inhibits IK Delayed Rectifier Potassium Current Pirmenol->IK Inhibits IK_ACh IK.ACh Potassium Current mAChR->IK_ACh Activates AP_Duration Prolonged Action Potential Duration IK_ACh->AP_Duration Shortens Reduced_Excitability Reduced Cardiac Excitability Na_Channel->Reduced_Excitability Contributes to Ca_Channel->AP_Duration Modulates IK->AP_Duration Modulates

References

Pirmenol Hydrochloride's Engagement with Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potassium channel blocking activity of pirmenol hydrochloride, a class Ia antiarrhythmic agent. The information is compiled from various electrophysiological studies to offer a comprehensive resource for researchers and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to elucidate the core mechanism of pirmenol's action on cardiac potassium channels.

Quantitative Analysis of Pirmenol's Potassium Channel Blocking Activity

This compound exhibits a distinct profile of interaction with various cardiac potassium channels. The following tables summarize the quantitative data from several key studies, providing a comparative overview of its potency and selectivity.

Table 1: Inhibitory Effects of Pirmenol on Voltage-Gated Potassium Currents

Potassium CurrentPreparationTechniqueKey ParameterValueReference(s)
Delayed Rectifying Current (Ix)Rabbit Purkinje fibersTwo-microelectrode voltage clampKD1 µmol/L[1]
Transient Outward Current (Ito)Rabbit atrial myocytesWhole-cell patch clampIC50~18 µM[2]

Table 2: Inhibitory Effects of Pirmenol on Ligand-Gated Potassium Currents

Potassium CurrentAgonistPreparationTechniqueKey ParameterValueReference(s)
Acetylcholine-induced K+ currentAcetylcholineGuinea-pig atrial myocytesWhole-cell patch clampIC50~1 µM[2]
Adenosine-induced K+ currentAdenosineGuinea-pig atrial myocytesWhole-cell patch clampIC50~8 µM[2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the potassium channel blocking activity of pirmenol.

Two-Microelectrode Voltage Clamp in Rabbit Purkinje Fibers

This technique was utilized to investigate the effects of pirmenol on the delayed rectifying potassium current (Ix) in multicellular cardiac preparations.[1]

  • Preparation: Isolated Purkinje fibers were obtained from rabbit hearts.

  • Electrophysiological Recording: The standard two-microelectrode voltage clamp technique was employed. This method involves impaling a single cardiac cell with two microelectrodes. One electrode measures the membrane potential, while the other injects the necessary current to "clamp" the membrane potential at a desired level.

  • Protocol for Measuring Delayed Rectifying Current (Ix): While specific voltage protocols from the study are not detailed in the available literature, a general approach to isolate Ix (which is a composite of IKr and IKs) involves a series of depolarizing voltage steps from a holding potential to activate the channels, followed by repolarization to measure the tail currents. The contribution of other currents is minimized through the use of specific channel blockers and ionic substitution in the superfusion solution.

  • Data Analysis: The effect of pirmenol on Ix was quantified by measuring the reduction in current amplitude at various concentrations to determine the dissociation constant (KD).[1]

Whole-Cell Patch Clamp in Single Atrial Myocytes

The whole-cell patch-clamp technique was instrumental in characterizing pirmenol's effects on the transient outward current (Ito) and ligand-gated potassium currents in isolated cardiac myocytes.[2]

  • Cell Isolation: Single atrial myocytes were enzymatically isolated from rabbit and guinea-pig hearts.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was used. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical and molecular access to the cell's interior.

  • Protocol for Measuring Transient Outward Current (Ito): To isolate Ito, cells were typically held at a negative holding potential (e.g., -80 mV) to ensure the channels are in a resting state. A brief prepulse to a more depolarized potential (e.g., -40 mV) is often used to inactivate sodium channels, followed by a series of depolarizing test pulses to elicit Ito. The current is measured as the peak outward current that rapidly inactivates.

  • Protocol for Measuring Ligand-Gated K+ Currents: The acetylcholine- and adenosine-induced potassium currents were activated by applying these agonists to the extracellular solution. The pirmenol-induced block was assessed by measuring the current amplitude in the presence and absence of the drug.

  • Data Analysis: Concentration-response curves were generated to calculate the IC50 values for pirmenol's block of Ito and the agonist-induced potassium currents.[2]

Visualizations of Pathways and Workflows

Signaling Pathway of Acetylcholine-Induced Potassium Current Inhibition by Pirmenol

The following diagram illustrates the signaling cascade leading to the activation of the acetylcholine-induced potassium current (IKACh) and the inhibitory action of pirmenol.

G_protein_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds G_protein G-protein (αβγ) M2_Receptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (I_KACh) G_beta_gamma->GIRK_channel Directly activates K_ion_out K+ Efflux GIRK_channel->K_ion_out Allows Pirmenol_ext Pirmenol Pirmenol_ext->GIRK_channel Blocks

Caption: Signaling pathway of pirmenol's inhibition of the acetylcholine-activated K+ current.

Experimental Workflow for Whole-Cell Patch Clamp

The following diagram outlines the typical workflow for investigating the effect of pirmenol on ion currents using the whole-cell patch-clamp technique.

patch_clamp_workflow start Start cell_isolation Enzymatic Isolation of Atrial Myocytes start->cell_isolation giga_seal Form Gigaohm Seal with Cell Membrane cell_isolation->giga_seal pipette_prep Prepare Patch Pipette (Internal Solution) pipette_prep->giga_seal whole_cell Rupture Membrane Patch (Whole-Cell Configuration) giga_seal->whole_cell control_recording Record Control Ion Currents (Voltage Clamp Protocol) whole_cell->control_recording pirmenol_app Apply Pirmenol (Test Concentrations) control_recording->pirmenol_app drug_recording Record Ion Currents in Presence of Pirmenol pirmenol_app->drug_recording washout Washout Pirmenol drug_recording->washout washout_recording Record Post-Washout Ion Currents washout->washout_recording data_analysis Data Analysis (IC50 / KD Calculation) washout_recording->data_analysis end End data_analysis->end

References

Methodological & Application

Pirmenol Hydrochloride: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirmenol hydrochloride is a Class Ia antiarrhythmic agent with a well-documented profile of action on various cardiac ion channels. These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the electrophysiological and pharmacological properties of this compound. Detailed methodologies for key assays, including patch-clamp electrophysiology for ion channel analysis, action potential recordings in isolated cardiomyocytes, and competitive radioligand binding assays, are presented. Furthermore, quantitative data on the inhibitory effects of pirmenol on specific ion channels and its binding affinity to muscarinic receptors are summarized for easy reference. Diagrams illustrating its mechanism of action and experimental workflows are also included to facilitate a deeper understanding of its in vitro pharmacology.

Mechanism of Action

This compound primarily exerts its antiarrhythmic effects by blocking cardiac sodium and potassium channels. As a Class Ia antiarrhythmic drug, it moderately depresses the phase 0 depolarization of the cardiac action potential by blocking fast sodium channels in a use-dependent manner. Additionally, pirmenol prolongs the action potential duration (APD) by inhibiting several potassium channel currents, including the delayed rectifier potassium current. It also exhibits antagonistic activity at muscarinic M2 receptors, which can contribute to its overall electrophysiological profile.

Signaling Pathway and Drug Interaction Diagram

Pirmenol_Mechanism cluster_cardiomyocyte Cardiac Myocyte Na_channel Voltage-gated Sodium Channel (Nav1.5) Phase 0\nDepolarization Phase 0 Depolarization Na_channel->Phase 0\nDepolarization Na+ influx K_channel_delayed Delayed Rectifier Potassium Channel (e.g., hERG) Repolarization\n(APD Prolongation) Repolarization (APD Prolongation) K_channel_delayed->Repolarization\n(APD Prolongation) K+ efflux K_channel_ACh Acetylcholine-activated Potassium Channel (IK.ACh) Hyperpolarization Hyperpolarization K_channel_ACh->Hyperpolarization K+ efflux Ca_channel L-type Calcium Channel (Cav1.2) Plateau Phase Plateau Phase Ca_channel->Plateau Phase Ca2+ influx M2_receptor Muscarinic M2 Receptor G_protein Gi/o M2_receptor->G_protein Activation by Acetylcholine AC Adenylyl Cyclase G_protein->K_channel_ACh Activation G_protein->AC Inhibition Pirmenol Pirmenol Hydrochloride Pirmenol->Na_channel Blockade Pirmenol->K_channel_delayed Blockade Pirmenol->K_channel_ACh Inhibition Pirmenol->M2_receptor Antagonism Patch_Clamp_Workflow A Cardiomyocyte Isolation B Cell Plating and Incubation A->B E Whole-Cell Configuration B->E C Preparation of Recording Solutions D Pipette Fabrication and Filling C->D D->E F Baseline Current Recording E->F G Application of This compound F->G H Recording of Post-Drug Current G->H I Data Analysis (e.g., IC50 determination) H->I Binding_Assay_Workflow A Membrane Preparation B Incubation with Radioligand & Pirmenol A->B C Separation of Bound and Free Ligand B->C D Quantification of Bound Radioactivity C->D E Data Analysis (Ki determination) D->E

Application Note: High-Performance Liquid Chromatography for the Quantification of Pirmenol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Pirmenol hydrochloride. The described method is applicable for the analysis of this compound in bulk drug substance and can be adapted for formulated pharmaceutical products. The protocol employs a reversed-phase C18 column with UV detection, ensuring high sensitivity and specificity. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.

Introduction

Pirmenol is an anti-arrhythmic agent, and its accurate quantification is crucial for quality control in drug manufacturing and for pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This document outlines a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The key chromatographic parameters are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase, 25 cm x 4.6 mm, 5 µm particle size
Mobile Phase 0.01 M K2HPO4 (pH adjusted to 2.4 with phosphoric acid) : Acetonitrile (94:6, v/v)[2]
Flow Rate 2.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 210 nm[2]
Internal Standard Chlorodisopyramide[2]
Reagents and Solutions
  • This compound reference standard

  • Chlorodisopyramide (internal standard)

  • Potassium phosphate monobasic (KH2PO4)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Methylene chloride[2]

  • Deionized water

Preparation of Standard Solutions

Stock Standard Solution of this compound (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-30 µg/mL).[1]

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Chlorodisopyramide into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Sample Preparation

For Bulk Drug Substance: Accurately weigh a quantity of this compound powder, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.

For Serum Samples: A method for the determination of pirmenol in serum involves extraction of pirmenol and chlorodisopyramide (internal standard) from serum at an alkaline pH using methylene chloride.[2] The organic extract is then analyzed using high-performance liquid chromatography.[2]

Method Validation Parameters (Illustrative)

Method validation should be performed according to ICH guidelines. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Illustrative Acceptance Criteria

ParameterIllustrative Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%
Specificity No interference from excipients or degradation products
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to small variations in mobile phase composition, pH, and flow rate

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D System Suitability Test C->D E Sample Injection D->E If Passes F Chromatogram Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Experimental workflow for this compound quantification by HPLC.

Data Analysis and Reporting

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the peak area of the internal standard and using the calibration curve generated from the working standard solutions. The results should be reported clearly, including the mean concentration, standard deviation, and relative standard deviation for replicate injections.

Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantification of this compound. The provided protocol and validation guidelines will assist researchers, scientists, and drug development professionals in implementing this method for quality control and research purposes. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Pirmenol Hydrochloride Administration in Rabbit Cardiac Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of pirmenol hydrochloride on isolated rabbit cardiac preparations. The accompanying detailed protocols offer standardized methods for investigating the compound's mechanism of action and its impact on cardiac ion channels and action potentials.

Pirmenol is a Class Ia antiarrhythmic agent that exerts its effects by modulating various ion channels in cardiac myocytes.[1][2] Understanding its precise interactions with these channels is crucial for both basic cardiovascular research and the development of novel antiarrhythmic therapies. The rabbit heart is a well-established model for these studies due to its electrophysiological similarities to the human heart.[3]

Electrophysiological Effects of this compound

This compound has been shown to modulate the cardiac action potential in a concentration- and tissue-dependent manner. Its primary effects include a reduction in the maximum upstroke velocity (Vmax) and a prolongation of the action potential duration (APD).[2][4][5] These effects are attributed to its blockade of sodium and potassium channels, respectively.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in various rabbit cardiac preparations.

Table 1: Effect of Pirmenol on Action Potential Parameters in Rabbit Atrial and Purkinje Fibers

TissuePirmenol Concentration (µM)Change in VmaxChange in APD90Reference
Atrial Muscle1DepressedProlonged[4]
Purkinje Fibers1DepressedProlonged[4]
Purkinje Fibers0.5 - 5Not specifiedMarked Prolongation[1]
Purkinje Fibers≥ 10Depressed (use-dependent)Diminished[1]

Vmax: Maximum upstroke velocity of the action potential. APD90: Action potential duration at 90% repolarization.

Table 2: Effect of Pirmenol on Sinoatrial Node and Ventricular Myocytes

Tissue/Cell TypePirmenol Concentration (µM)Key Electrophysiological EffectsReference
Sinoatrial Node1Decreased heart rate, decreased rate of diastolic depolarization, increased APD at half-amplitude.[3]
Sinoatrial Node5Suppressed sinus node automaticity by depressing slow diastolic depolarization.[4]
Sinoatrial Node≥ 10Decreased Vmax and action potential amplitude.[3]
Ventricular Myocytes5Depressed the early part of the plateau and lengthened final repolarization.[4]

Table 3: Effect of Pirmenol on Cardiac Ion Currents in Rabbit Preparations

Ion CurrentPirmenol ConcentrationEffectReference
Calcium Current (I_Ca)5 µMDepression[4]
Delayed Outward K+ Current (I_K)5 µMDepression[4]
Delayed Rectifying K+ Current (I_x)KD ~1 µmol/lStrong Depression[1]
Fast Sodium Current (I_Na)Not specifiedBlockade (recovery time constant of 6.7 s at -105 mV)[1]
Slow Inward Current (I_si)Not specifiedDecreased[3]
Time-dependent K+ Outward Current (I_K)Not specifiedDecreased[3]
Transient Inward Current1-5 µMChanged amplitude and appearance[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on rabbit cardiac preparations.

Protocol 1: Microelectrode Recording in Isolated Rabbit Cardiac Tissues (Atria, Ventricle, Purkinje Fibers)

This protocol describes the measurement of action potentials in multicellular cardiac preparations.

1. Tissue Preparation:

  • Euthanize a New Zealand white rabbit (2-3 kg) via an approved method.

  • Rapidly excise the heart and place it in chilled, oxygenated Tyrode's solution.

  • Dissect the desired cardiac tissue (e.g., right atrial appendage, ventricular papillary muscle, or free-running Purkinje fibers) in a dissecting dish containing cold Tyrode's solution.

  • Mount the preparation in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.

2. Tyrode's Solution Composition:

  • NaCl: 137 mM

  • KCl: 4.0 mM

  • CaCl2: 1.8 mM

  • MgCl2: 1.0 mM

  • NaH2PO4: 0.4 mM

  • NaHCO3: 12.0 mM

  • Glucose: 5.5 mM

  • Gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

3. Electrophysiological Recording:

  • Impale the cardiac cells with glass microelectrodes filled with 3 M KCl (tip resistance: 10-20 MΩ).

  • Connect the microelectrode to a high-input impedance amplifier.

  • Stimulate the preparation using bipolar silver electrodes with square pulses of 1-2 ms duration and an amplitude slightly above the threshold.

  • Record transmembrane action potentials and electronically differentiate the upstroke to obtain Vmax.

  • Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.

4. Pirmenol Administration:

  • Prepare stock solutions of this compound in distilled water.

  • Add pirmenol to the superfusing Tyrode's solution to achieve the desired final concentrations.

  • Record data after a steady-state effect is reached at each concentration.

Protocol 2: Whole-Cell Patch-Clamp Recording in Isolated Rabbit Ventricular Myocytes

This protocol is for studying the effects of pirmenol on specific ion currents in single cardiac cells.

1. Myocyte Isolation:

  • Anesthetize a rabbit and heparinize (500 IU/kg).

  • Excise the heart and mount it on a Langendorff apparatus for retrograde perfusion.

  • Perfuse with a Ca2+-free Tyrode's solution for 5-10 minutes.

  • Switch to a solution containing collagenase (e.g., Type II, 0.5-1.0 mg/ml) and protease (e.g., Type XIV, 0.05-0.1 mg/ml) for 10-20 minutes.

  • Mince the ventricular tissue and gently triturate to disperse the cells.

  • Store the isolated myocytes in a high-K+ storage solution at 4°C.

2. Electrophysiological Recording:

  • Place an aliquot of cells in a recording chamber on the stage of an inverted microscope.

  • Superfuse with an external solution (e.g., Tyrode's solution).

  • Fabricate patch pipettes from borosilicate glass (tip resistance: 2-5 MΩ).

  • Fill the pipette with an internal solution appropriate for the ion current being studied (e.g., a K+-based solution for K+ currents, or a Cs+-based solution for Ca2+ and Na+ currents).

  • Form a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Use a patch-clamp amplifier and appropriate software to apply voltage-clamp protocols and record membrane currents.

3. Pirmenol Application:

  • Dissolve pirmenol in the external solution.

  • Apply the drug to the cell using a rapid solution exchange system.

Visualizations

Signaling Pathway of Pirmenol in Rabbit Cardiomyocytes

pirmenol_pathway cluster_channels Ion Channels cluster_effects Electrophysiological Effects pirmenol Pirmenol HCl Na_channel Fast Na+ Channel pirmenol->Na_channel Blocks K_channel Delayed Rectifier K+ Channel pirmenol->K_channel Blocks Ca_channel L-type Ca2+ Channel pirmenol->Ca_channel Weakly Blocks Vmax ↓ Vmax Na_channel->Vmax APD ↑ APD K_channel->APD Plateau ↓ Plateau Phase Ca_channel->Plateau microelectrode_workflow start Rabbit Heart Excision dissect Tissue Dissection (Atria, Ventricle, or Purkinje) start->dissect mount Mount in Tissue Bath dissect->mount superfuse Superfuse with Oxygenated Tyrode's Solution (37°C) mount->superfuse equilibrate Equilibration (60 min) superfuse->equilibrate impalement Cell Impalement with Microelectrode equilibrate->impalement record_baseline Record Baseline Action Potentials impalement->record_baseline add_pirmenol Administer Pirmenol HCl (Cumulative Concentrations) record_baseline->add_pirmenol record_drug_effect Record Action Potentials at Steady State add_pirmenol->record_drug_effect washout Washout record_drug_effect->washout record_washout Record Post-Washout Action Potentials washout->record_washout end Data Analysis record_washout->end logical_relationship cluster_primary Primary Effects cluster_secondary Secondary Effect cluster_consequences Functional Consequences pirmenol Pirmenol Administration Na_block Na+ Channel Blockade pirmenol->Na_block K_block K+ Channel Blockade pirmenol->K_block Ca_block Ca2+ Channel Blockade (less potent) pirmenol->Ca_block Vmax_decrease Decreased Depolarization Rate (Vmax) Na_block->Vmax_decrease APD_prolongation Action Potential Prolongation K_block->APD_prolongation Inotropy Minimal Negative Inotropy Ca_block->Inotropy

References

Application Notes and Protocols for Pirmenol Hydrochloride Dose-Response Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of pirmenol hydrochloride, an antiarrhythmic agent. The information is compiled from various preclinical and clinical studies to guide further research and development.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and dose-dependent efficacy of this compound in both human and animal subjects.

Table 1: Pharmacokinetic Profile of this compound in Humans
ParameterIntravenous AdministrationOral AdministrationCitation
Dosage 150 mg infusion over 30 min150 mg single dose[1]
Peak Plasma Concentration (Cmax) 2.14 ± 0.75 µg/mL1.3 ± 0.55 µg/mL[1]
Time to Peak (Tmax) End of infusion1 to 3 hours[1]
Elimination Half-life (t½) 6.5 hours7.6 hours[1]
Bioavailability N/A87%[1][2]
Protein Binding -83% to 90%[2]
ParameterOral Administration (Dose-Ranging)Citation
Dosage 200 mg250 mg
Mean Cmax 1.8 µg/mL2.7 µg/mL
Elimination Half-life (t½) 9.3 ± 3.0 hours[3]
Table 2: Dose-Dependent Efficacy in Ventricular Arrhythmias
Study PopulationDosageEfficacyPlasma ConcentrationCitation
Patients with Chronic Ventricular Dysrhythmia150 mg IV100% suppression of ventricular ectopic beats in 4 out of 6 patients for 0.5 to 15 hours.As low as 0.4 µg/mL
Patients with Chronic Ventricular Dysrhythmia150 mg Oral100% suppression of ventricular ectopic beats in 3 out of 6 patients for 7 to 25 hours.N/A[1]
Patients with Chronic, Stable PVCs70-150 mg IV Infusion≥90% reduction in PVCs in 9 out of 12 administrations.1.0-3.8 µg/mL[4]
Patients with Chronic, Stable PVBs150-250 mg Oral≥90% suppression of PVBs in 18 out of 19 administrations.0.7-2.0 µg/mL
Patients with Frequent PVCsMean effective dose: 316 mg/day (105 mg/8 hours)92% of patients responded with >70% PVC suppression.Average trough: 1.4 µg/mL[5]
Patients with Ventricular Premature Complexes (VPCs)200-400 mg/day60% of patients had at least a 70% reduction in VPC frequency.N/A[6]
Table 3: Electrophysiological Effects in Humans at Therapeutic Doses
ParameterChangeConditionCitation
Sinus Cycle Length-11 ± 13%Sustained ventricular tachyarrhythmias[7]
QRS Interval+14 ± 12%Sustained ventricular tachyarrhythmias[7]
QTc Interval+13 ± 12%Sustained ventricular tachyarrhythmias[7]
HV Interval+22 ± 28%Sustained ventricular tachyarrhythmias[7]
Atrial Effective Refractory Period (ERP)+20 ± 14%Sustained ventricular tachyarrhythmias[7]
Ventricular Effective Refractory Period (ERP)+7 ± 8%Sustained ventricular tachyarrhythmias[7]
PR Interval+7%Multiple Dosing[5]
QRS Interval+12%Multiple Dosing[5]
QTc Interval+8%Multiple Dosing[5]

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. For specific details, consult the original publications.

Protocol for In Vivo Electrophysiology Study in an Animal Model (e.g., Dog)

This protocol outlines a method to assess the electrophysiological effects of this compound in a canine model of myocardial infarction, a common preclinical model for arrhythmia studies.

Objective: To determine the effect of pirmenol on cardiac electrophysiological parameters in a post-myocardial infarction model.

Materials:

  • Anesthetized dogs with surgically induced myocardial infarction (5-10 days post-procedure)[8]

  • This compound solution for intravenous administration

  • Multi-electrode recording and stimulation catheters

  • Programmable stimulator

  • ECG and intracardiac electrogram recording system

  • Anesthesia and monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia. Introduce electrode catheters via peripheral vessels and position them in the right atrium and right ventricle under fluoroscopic guidance.

  • Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Perform programmed electrical stimulation to assess parameters such as sinus node function, atrioventricular (AV) nodal conduction, and ventricular refractory periods. Attempt to induce ventricular tachyarrhythmias.

  • Drug Administration: Administer cumulative intravenous doses of this compound (e.g., 2.5, 5.0, and 10.0 mg/kg)[8].

  • Post-Dose Measurements: After each dose, repeat the programmed electrical stimulation protocol to assess changes in electrophysiological parameters and the inducibility of ventricular tachyarrhythmias.

  • Data Analysis: Compare the pre- and post-drug administration data to determine the dose-dependent effects of pirmenol on cardiac electrophysiology.

G cluster_prep Animal Preparation cluster_baseline Baseline Assessment cluster_drug Drug Administration cluster_postdose Post-Dose Assessment cluster_analysis Data Analysis anesthesia Anesthetize Animal catheter Catheter Placement anesthesia->catheter record_base Record ECG & Intracardiac Signals catheter->record_base stim_base Programmed Electrical Stimulation record_base->stim_base induce_base Attempt VT Induction stim_base->induce_base dose1 Administer Dose 1 (e.g., 2.5 mg/kg) induce_base->dose1 dose2 Administer Dose 2 (e.g., 5.0 mg/kg) dose1->dose2 dose3 Administer Dose 3 (e.g., 10.0 mg/kg) dose2->dose3 record_post Record Post-Dose Signals dose3->record_post stim_post Repeat Programmed Stimulation record_post->stim_post induce_post Attempt VT Induction stim_post->induce_post analysis Compare Pre- and Post-Dose Data induce_post->analysis

In Vivo Electrophysiology Study Workflow

Protocol for Clinical Dose-Ranging Study in Patients with Ventricular Arrhythmias

This protocol describes a typical double-blind, crossover, placebo-controlled study to evaluate the efficacy and safety of oral pirmenol in suppressing premature ventricular complexes (PVCs).

Objective: To determine the effective oral dose of pirmenol for the suppression of PVCs and to assess its safety and tolerability.

Study Design: Double-blind, crossover, placebo-controlled, dose-ranging.

Patient Population: Patients with chronic, stable premature ventricular beats (PVBs)[9].

Materials:

  • This compound capsules of varying strengths (e.g., 150 mg, 200 mg, 250 mg)[9]

  • Matching placebo capsules

  • 24-hour ambulatory ECG (Holter) monitors

  • Blood sampling equipment for pharmacokinetic analysis

Procedure:

  • Screening and Baseline: Patients undergo a screening period to confirm the frequency and stability of their PVCs using Holter monitoring.

  • Dose-Ranging Phase:

    • Patients are administered single oral doses of pirmenol in an escalating manner (e.g., 150 mg, 200 mg, 250 mg)[9].

    • A washout period is observed between each dose.

    • Holter monitoring is performed to assess PVC suppression at each dose level.

    • Blood samples are collected at predetermined time points to determine the pharmacokinetic profile.

  • Double-Blind Crossover Phase:

    • Patients are randomized to receive either an effective dose of pirmenol (determined during the dose-ranging phase) or a placebo for a defined period.

    • Following a washout period, patients are crossed over to the other treatment arm.

    • Holter monitoring is used to evaluate the efficacy during each treatment period.

  • Data Analysis: The primary efficacy endpoint is the percentage reduction in PVC frequency compared to baseline and placebo. Safety and tolerability are assessed through adverse event reporting and clinical laboratory tests.

G cluster_screening Screening & Baseline cluster_dose_ranging Dose-Ranging Phase cluster_crossover Double-Blind Crossover Phase cluster_analysis Analysis screen Patient Screening holter_base Baseline Holter Monitoring screen->holter_base dose1 Administer Dose 1 holter_base->dose1 washout1 Washout Period dose1->washout1 dose2 Administer Dose 2 washout1->dose2 washout2 Washout Period dose2->washout2 dose3 Administer Dose 3 washout2->dose3 randomize Randomization dose3->randomize groupA Group A: Pirmenol then Placebo randomize->groupA groupB Group B: Placebo then Pirmenol randomize->groupB washout_cross Crossover Washout groupA->washout_cross groupB->washout_cross analysis Efficacy & Safety Analysis washout_cross->analysis

Clinical Dose-Ranging Study Workflow

Mechanism of Action and Signaling

Pirmenol is a Class IA antiarrhythmic agent that primarily exerts its effects by blocking cardiac ion channels. Its mechanism involves the modulation of sodium, potassium, and calcium currents, which collectively alter the cardiac action potential.

  • Sodium Channel Blockade: Pirmenol depresses the maximum upstroke velocity (Vmax) of the action potential, which slows conduction.

  • Potassium Channel Blockade: It inhibits the delayed outward potassium current (IK), prolonging the action potential duration and the effective refractory period[10][11].

  • Calcium Channel Blockade: Pirmenol also shows effects on the slow inward calcium current (Isi), contributing to its negative chronotropic effects (slowing of the heart rate)[10][11].

G cluster_channels Ion Channel Targets cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome pirmenol This compound na_channel Voltage-gated Sodium Channels pirmenol->na_channel Blocks k_channel Delayed Rectifier Potassium Channels (IK) pirmenol->k_channel Blocks ca_channel L-type Calcium Channels (Isi) pirmenol->ca_channel Blocks vmax Decrease Vmax of Action Potential na_channel->vmax apd Prolong Action Potential Duration k_channel->apd automaticity Decrease Automaticity ca_channel->automaticity conduction Slow Conduction Velocity vmax->conduction erp Increase Effective Refractory Period apd->erp outcome Suppression of Arrhythmias erp->outcome conduction->outcome automaticity->outcome

This compound Mechanism of Action

References

Application Notes and Protocols for the Analysis of Pirmenol Hydrochloride in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of pirmenol hydrochloride in serum. The primary focus of this guide is a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, as it is a well-documented and robust technique for this application.

Introduction

Pirmenol is an antiarrhythmic agent used in the management of cardiac arrhythmias. The monitoring of its concentration in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This document outlines a reliable and validated HPLC-UV method for the quantification of pirmenol in serum, including a detailed experimental protocol and performance data.

Analytical Method Overview

High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of drugs in biological matrices. The method described here involves a liquid-liquid extraction step to isolate pirmenol from the serum matrix, followed by chromatographic separation on a reversed-phase column and detection at a specific wavelength.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC-UV method for the analysis of pirmenol in serum.

ParameterHPLC-UV Method 1[1]HPLC-UV Method 2[2]
Linearity Range Not explicitly stated, but implied to be suitable for clinical samples.0.125 to 5.0 µg/mL in plasma[2]
Accuracy (Relative Error) Not explicitly stated, but described as "accurate".[1]9.0% (at 0.5 µg/mL), 3.8% (at 2.5 µg/mL), 3.6% (at 4.0 µg/mL)[2]
Precision (RSD) Low intra- and inter-assay variation reported.[1]7.7% to 1.8% for standard curves[2]
Limit of Quantification (LOQ) Sensitive enough for clinical or research situations.[1]0.125 µg/mL[2]
Internal Standard Chlorodisopyramide[1]Not explicitly mentioned for plasma, but likely used.
Extraction Method Liquid-liquid extraction with methylene chloride at alkaline pH.[1]Liquid-liquid extraction with cyclohexane after alkalinization.[2]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established methods for the determination of pirmenol in serum and plasma.[1][2]

1. Materials and Reagents

  • This compound reference standard

  • Chlorodisopyramide (Internal Standard)

  • Human serum (drug-free)

  • Methylene chloride (HPLC grade)

  • Cyclohexane (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Acetonitrile (HPLC grade)

  • Sodium Hydroxide (NaOH) or other suitable base for pH adjustment

  • Deionized water

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

3. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solution: Accurately weigh and dissolve this compound and the internal standard (chlorodisopyramide) in a suitable solvent (e.g., methanol or water) to prepare individual primary stock solutions of known concentrations.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase or a suitable diluent.

  • Calibration Standards and QC Samples: Spike known amounts of the working standard solutions into drug-free human serum to prepare calibration standards at different concentration levels (e.g., covering the range of 0.125 to 5.0 µg/mL) and quality control samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of serum sample (calibration standard, QC, or unknown sample), add a known amount of the internal standard solution.

  • Alkalinize the sample by adding a small volume of a suitable base (e.g., 1M NaOH) to raise the pH.

  • Add 5 mL of methylene chloride or cyclohexane.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

  • Vortex briefly to dissolve the residue.

  • Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.

5. Chromatographic Conditions

  • Column: C18 reversed-phase column (25 cm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 0.01 M KH2PO4 (adjusted to pH 2.4 with phosphoric acid) and acetonitrile (94:6, v/v).[1]

  • Flow Rate: 2.0 mL/min[1]

  • Detection Wavelength: 210 nm[1] or 254 nm[2]

  • Column Temperature: Ambient

6. Data Analysis

  • Identify and integrate the peaks corresponding to pirmenol and the internal standard.

  • Calculate the peak area ratio of pirmenol to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of pirmenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

For regulatory submissions, the analytical method should be fully validated according to guidelines from agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank serum samples from multiple sources.

  • Linearity: The relationship between the concentration of the analyte and the analytical response. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically evaluated at multiple concentration levels (low, medium, and high QCs).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizations

Experimental Workflow: HPLC-UV Analysis of Pirmenol

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis serum Serum Sample (1 mL) is Add Internal Standard serum->is alkalinize Alkalinize (e.g., NaOH) is->alkalinize extract Add Extraction Solvent (Methylene Chloride or Cyclohexane) alkalinize->extract vortex Vortex (2 min) extract->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_chrom Chromatographic Separation (C18 Column) inject->separate_chrom detect UV Detection (210 nm or 254 nm) separate_chrom->detect data Data Acquisition & Processing detect->data

Caption: Workflow for Pirmenol Analysis by HPLC-UV.

Logical Relationship of Analytical Techniques

cluster_techniques Analytical Techniques for Drug Quantification HPLC HPLC LCMS LC-MS/MS HPLC->LCMS UV UV Detection HPLC->UV GC GC GCMS GC-MS GC->GCMS MS Mass Spectrometry LCMS->MS GCMS->MS

Caption: Relationship between Chromatographic Techniques.

Considerations for Other Analytical Techniques

While HPLC-UV is a robust method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can offer higher sensitivity and selectivity.

  • GC-MS: This technique may require derivatization of pirmenol to increase its volatility for gas chromatographic analysis. While no specific methods for pirmenol were identified in the initial literature search, the general approach would involve extraction followed by a derivatization step before injection into the GC-MS system.

  • LC-MS/MS: This is often considered the gold standard for bioanalytical assays due to its high sensitivity and specificity. An LC-MS/MS method would involve similar sample preparation and liquid chromatography as the HPLC-UV method, but with detection by a tandem mass spectrometer. This allows for the selection of specific precursor and product ions for pirmenol, significantly reducing the potential for interference.

The development and validation of a GC-MS or LC-MS/MS method would follow similar principles of method validation as outlined above.

References

Application Notes and Protocols for Pirmenol Hydrochloride in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmenol hydrochloride is a Class IA antiarrhythmic agent with established efficacy in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the modulation of cardiac ion channels, leading to alterations in the electrophysiological properties of cardiac tissues.[3][4] These application notes provide a comprehensive overview of the electrophysiological effects of pirmenol, detailed protocols for its study, and a summary of its quantitative effects on key cardiac electrical parameters.

Electrophysiological Profile of this compound

Pirmenol exerts its antiarrhythmic effects by influencing various phases of the cardiac action potential. It is known to decrease the maximum rate of depolarization (Vmax) and prolong the action potential duration (APD) across different cardiac cell types, including atrial, ventricular, and Purkinje fibers.[3][5] These effects are dose-dependent and reversible upon washout.[3]

The primary molecular targets of pirmenol are cardiac ion channels. It has been demonstrated to inhibit several key currents responsible for cardiac repolarization and depolarization:

  • Transient Outward Potassium Current (Ito): Pirmenol is a potent inhibitor of Ito, which contributes to the early phase of repolarization. This inhibition is a primary mechanism for its APD-prolonging effect in atrial myocytes.[6]

  • Slow Inward Calcium Current (Isi or ICa,L): The drug has been shown to decrease the voltage-dependent L-type Ca2+ current, which plays a crucial role in the plateau phase of the action potential.[6][7]

  • Time-Dependent Potassium Outward Current (IK): Pirmenol also affects the delayed rectifier potassium currents, which are critical for the late phase of repolarization.[4][7]

  • Sodium Current (INa): As a Class I agent, pirmenol blocks sodium channels, leading to a reduction in Vmax.[4]

  • G-protein Coupled Inwardly Rectifying Potassium Current (IK,ACh, IK,Ado): Pirmenol effectively suppresses acetylcholine- and adenosine-induced potassium currents, which can be important under physiological and pathophysiological conditions such as ischemia.[6]

Unlike some other antiarrhythmic agents, pirmenol appears to have minimal effects on the inwardly rectifying K+ current (IK1) and does not seem to block calcium channels to the extent of dedicated calcium channel blockers.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.

Table 1: Inhibitory Concentrations (IC50) of Pirmenol on Cardiac Ion Channels

Ion Channel/CurrentCell TypeIC50 (µM)Reference
Transient Outward K+ Current (Ito)Rabbit Atrial Myocytes~18[6]
Acetylcholine-induced K+ CurrentGuinea-Pig Atrial Myocytes~1[6]
Adenosine-induced K+ CurrentGuinea-Pig Atrial Myocytes~8[6]

Table 2: Effects of Pirmenol on Action Potential Parameters

ParameterTissue/Cell TypeConcentration (µM)EffectReference
Action Potential Duration (APD)Rabbit Atrium, Purkinje Cells, VentricleDose-dependentLengthened[3]
APDRabbit Atrial Myocytes2-30Prolonged (concentration-dependent)[6]
Maximum Rate of Depolarization (Vmax)Rabbit Atrium, Purkinje Cells, VentricleDose-dependentDecreased[3]
VmaxRabbit Sinoatrial Node Cells>10Decreased[7]
Action Potential AmplitudeRabbit Sinoatrial Node Cells>10Decreased[7]
Heart RateRabbit Sinoatrial Node Cells1Decreased[7]
Rate of Diastolic DepolarizationRabbit Sinoatrial Node Cells1Decreased[7]

Table 3: Effects of Pirmenol on ECG Intervals (Human Studies)

ECG IntervalConditionEffectReference
QRSSustained Ventricular TachyarrhythmiasIncreased by 14 ± 12%[1]
QTcSustained Ventricular TachyarrhythmiasIncreased by 13 ± 12%[1]
HVSustained Ventricular TachyarrhythmiasIncreased by 22 ± 28%[1]
PRSustained Ventricular TachycardiaProlonged[2]
QTSustained Ventricular TachycardiaProlonged[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Currents

This protocol is designed to measure the effects of this compound on specific ion currents in isolated cardiac myocytes.

1. Cell Preparation:

  • Isolate single cardiac myocytes from the desired cardiac tissue (e.g., rabbit atrium, guinea-pig ventricle) using established enzymatic digestion protocols.
  • Store the isolated cells in a suitable storage solution (e.g., Kraft-Brühe solution) at 4°C until use.

2. Solutions and Reagents:

  • External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. Specific ion channel blockers (e.g., tetrodotoxin to block Na+ channels, nifedipine to block L-type Ca2+ channels) should be added depending on the current of interest.
  • Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. The composition can be modified to optimize for the specific current being recorded.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in deionized water or an appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a selected myocyte.
  • Apply appropriate voltage-clamp protocols to elicit the specific ion current of interest. For example, to record Ito, a holding potential of -80 mV followed by depolarizing steps to various test potentials (e.g., -40 to +60 mV) can be used.
  • After obtaining stable baseline recordings, perfuse the cell with the external solution containing different concentrations of this compound.
  • Record the changes in the current amplitude and kinetics at each concentration.
  • Perform a washout with the control external solution to check for reversibility of the drug's effects.

4. Data Analysis:

  • Measure the peak current amplitude at each test potential in the absence and presence of pirmenol.
  • Construct current-voltage (I-V) relationships.
  • Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Measurement of Action Potential Duration

This protocol outlines the procedure for measuring the effect of this compound on the action potential duration in isolated cardiac tissues or single myocytes.

1. Preparation:

  • For multicellular preparations, dissect a small piece of cardiac tissue (e.g., papillary muscle, Purkinje fiber) and place it in a recording chamber continuously perfused with oxygenated Tyrode's solution at 37°C.
  • For single cells, follow the isolation procedure described in Protocol 1.

2. Solutions and Reagents:

  • Tyrode's Solution: As described in Protocol 1.
  • This compound Solutions: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • For multicellular preparations, impale a cell with a sharp glass microelectrode (10-30 MΩ resistance) filled with 3 M KCl.
  • For single cells, use the whole-cell current-clamp configuration with the solutions described in Protocol 1.
  • Stimulate the preparation at a constant frequency (e.g., 1 Hz) using an external stimulating electrode.
  • Record stable baseline action potentials.
  • Perfuse the preparation with increasing concentrations of this compound, allowing sufficient time for equilibration at each concentration.
  • Record the action potentials at each concentration.
  • Perform a washout with the control Tyrode's solution.

4. Data Analysis:

  • Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
  • Measure other action potential parameters such as resting membrane potential, action potential amplitude, and Vmax.
  • Plot the percentage change in APD as a function of pirmenol concentration.

Visualizations

Pirmenol_Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_application Drug Application cluster_analysis Data Analysis Cell_Isolation Cardiac Myocyte Isolation Patch_Clamp Whole-Cell Patch-Clamp (Voltage/Current Clamp) Cell_Isolation->Patch_Clamp Tissue_Dissection Cardiac Tissue Dissection Microelectrode Sharp Microelectrode (Current Clamp) Tissue_Dissection->Microelectrode Pirmenol_Application Pirmenol HCl Application Patch_Clamp->Pirmenol_Application Microelectrode->Pirmenol_Application Ion_Current_Analysis Ion Current Analysis (I-V, IC50) Pirmenol_Application->Ion_Current_Analysis AP_Analysis Action Potential Analysis (APD, Vmax) Pirmenol_Application->AP_Analysis

Caption: Experimental workflow for studying pirmenol's electrophysiological effects.

Pirmenol_Signaling_Pathway cluster_channels Ion Channel Blockade cluster_effects Electrophysiological Effects Pirmenol Pirmenol HCl Na_Channel Voltage-gated Na+ Channel Pirmenol->Na_Channel Inhibits Ca_Channel L-type Ca2+ Channel (Isi) Pirmenol->Ca_Channel Inhibits K_Channel_to Transient Outward K+ Channel (Ito) Pirmenol->K_Channel_to Inhibits K_Channel_ik Delayed Rectifier K+ Channel (IK) Pirmenol->K_Channel_ik Inhibits K_Channel_gpc G-protein Coupled Inwardly Rectifying K+ Channel (IK,ACh, IK,Ado) Pirmenol->K_Channel_gpc Inhibits Vmax_Decrease Decreased Vmax Na_Channel->Vmax_Decrease APD_Prolongation Prolonged APD Ca_Channel->APD_Prolongation K_Channel_to->APD_Prolongation K_Channel_ik->APD_Prolongation ERP_Increase Increased ERP APD_Prolongation->ERP_Increase

Caption: Signaling pathway of pirmenol's effects on cardiac ion channels.

References

Application Notes and Protocols for Oral Administration of Pirmenol Hydrochloride in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and methodologies for the oral administration of Pirmenol hydrochloride, a Class I antiarrhythmic agent. The following sections detail its pharmacokinetic, pharmacodynamic, and toxicological profiles, along with experimental protocols and its mechanism of action.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties following oral administration in preclinical species. It is well-absorbed and exhibits a relatively long half-life.

Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Preclinical Species

SpeciesDose (mg/kg)Elimination Half-life (hours)Peak Plasma Concentration (µg/mL)Bioavailability (%)Reference
Rat5-1.2 ± 0.1-[1]
Dog2.5-0.8 ± 0.1-[2]
Dog5---[2]
Monkey-3 to 4--[3]

Note: Data presented as mean ± standard deviation where available. Some values were not reported in the cited literature.

Pharmacodynamics

The antiarrhythmic efficacy of orally administered this compound has been demonstrated in various preclinical models, most notably the conscious coronary artery-ligated dog model.

Table 2: Pharmacodynamic Efficacy of Oral this compound

Animal ModelDosing RegimenEfficacy EndpointResultsReference
Conscious coronary artery-ligated dog2.5 mg/kg, single oral doseRestoration of normal sinus rhythmEffective against arrhythmias on the second day after ligation.[2]
Conscious coronary artery-ligated dog5 mg/kg, single oral doseRestoration of normal sinus rhythmEffective against higher-rate arrhythmias on the first day after ligation.[2]

Toxicology

Preclinical safety evaluations have been conducted in rodents and dogs to assess the toxicological profile of orally administered this compound.

Table 3: Summary of Preclinical Oral Toxicology Studies of this compound

SpeciesDurationDose Levels (mg/kg/day)Key FindingsReference
Mouse13 weeksUp to 160Dose-related suppression of body weight gain.[4]
Rat52 weeksNot specifiedDecreased body weight.[4]
Dog52 weeksNot specifiedVariable and less pronounced electrocardiographic and heart rate changes compared to intravenous administration.[4]

Experimental Protocols

Oral Formulation Preparation

While specific details on the vehicle composition are limited in the available literature, a general protocol for preparing an oral formulation for preclinical studies can be followed.

Objective: To prepare a homogenous and stable suspension of this compound for oral administration in animal models.

Materials:

  • This compound powder

  • Vehicle (e.g., Methylcellulose-Tween 80 in water, referred to as MCT vehicle)[5]

  • Mortar and pestle or homogenizer

  • Graduated cylinders and beakers

  • Stir plate and stir bar

  • Calibrated oral gavage needles

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.

  • If using a suspension, wet the this compound powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.

  • Stir the final suspension on a stir plate for a defined period to ensure homogeneity.

  • Visually inspect the suspension for any clumps or inconsistencies before administration.

  • Administer the formulation to the animals using a calibrated oral gavage needle at the predetermined dose volume based on individual animal body weights.

In Vivo Antiarrhythmic Efficacy Study: Coronary Artery-Ligated Dog Model

This model is used to induce ventricular arrhythmias and assess the efficacy of antiarrhythmic agents.[6][7]

Objective: To evaluate the antiarrhythmic effects of orally administered this compound in a conscious dog model of myocardial infarction-induced arrhythmia.

Animal Model: Mongrel dogs.

Protocol:

  • Surgical Preparation (Ligation):

    • Anesthetize the dogs following an approved institutional protocol.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending coronary artery to induce a myocardial infarction.[3]

    • Close the chest and allow the animals to recover. Arrhythmias typically develop within 24-48 hours.

  • Drug Administration:

    • On the first or second day post-ligation, once stable arrhythmias are confirmed via electrocardiogram (ECG), administer a single oral dose of this compound (e.g., 2.5 mg/kg or 5 mg/kg).[2]

  • Monitoring and Data Collection:

    • Continuously monitor the ECG to assess heart rate and rhythm.

    • Record the time to onset of antiarrhythmic effect and the duration of action.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis.

Plasma Concentration Analysis by HPLC

This method is for the quantitative determination of Pirmenol in plasma/serum samples.

Objective: To measure the concentration of Pirmenol in plasma samples to establish a pharmacokinetic profile.

Method: High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Sample Preparation:

    • To a serum sample, add an internal standard (e.g., chlorodisopyramide).

    • Perform a liquid-liquid extraction at an alkaline pH using an organic solvent like methylene chloride.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of aqueous buffer (e.g., 0.01 M K2HPO4, pH 2.4) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: As per instrument validation.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of Pirmenol.

    • Calculate the concentration of Pirmenol in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Mechanism of Action and Signaling Pathway

This compound is a Class I antiarrhythmic agent that primarily exerts its effects by blocking cardiac sodium and potassium channels.[8] This action alters the cardiac action potential, leading to a decrease in the excitability of myocardial cells.

Pirmenol_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel Na_influx Na+ Influx (Depolarization - Phase 0) K_channel Delayed Rectifier K+ Channel K_efflux K+ Efflux (Repolarization - Phase 3) Pirmenol Pirmenol hydrochloride Pirmenol->Na_channel Blocks Pirmenol->K_channel Blocks Vmax_decrease Decreased Vmax (Rate of Depolarization) AP_prolongation Action Potential Prolongation Antiarrhythmic_effect Antiarrhythmic Effect AP_prolongation->Antiarrhythmic_effect Vmax_decrease->Antiarrhythmic_effect

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow

A typical preclinical workflow for evaluating the oral administration of this compound is outlined below.

Preclinical_Workflow Formulation Oral Formulation Development PK_studies Pharmacokinetic Studies (e.g., in Rats, Dogs) Formulation->PK_studies PD_studies Pharmacodynamic Studies (e.g., Coronary Artery-Ligated Dog Model) Formulation->PD_studies Tox_studies Toxicology Studies (e.g., in Mice, Rats, Dogs) Formulation->Tox_studies Data_analysis Data Analysis and Interpretation PK_studies->Data_analysis PD_studies->Data_analysis Tox_studies->Data_analysis IND_submission Investigational New Drug (IND) Enabling Studies Data_analysis->IND_submission

Caption: General preclinical workflow for this compound evaluation.

References

Troubleshooting & Optimization

Pirmenol hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of pirmenol hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be kept in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] The product is stable for several weeks during standard shipping at ambient temperatures.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2][3] It is recommended to store solutions under nitrogen to prevent degradation.[2][3]

Q3: Is this compound sensitive to light?

Yes, this compound is known to be sensitive to light. A study has shown that it degrades in a methanol solution when exposed to a low-pressure mercury lamp.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light.

Q4: What are the known degradation products of this compound?

The major photodegradation products of this compound in a methanol solution have been identified as:

  • 3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone

  • 2-(2-pyridyl)benzoic acid

  • Methyl 2-(2-pyridyl)-benzoate[4]

Q5: What materials or substances are incompatible with this compound?

This compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[5] Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contamination of glassware or solvent.Ensure all glassware is scrupulously clean. Use high-purity (HPLC-grade) solvents and reagents.
Loss of potency or appearance of degradation peaks in stored solutions. Improper storage conditions (e.g., exposure to light or elevated temperatures).Store solutions at the recommended -80°C for long-term or -20°C for short-term use, protected from light.[2][3] Consider storing under an inert gas like nitrogen.[2][3]
Inconsistent results in stability studies. Variability in experimental conditions.Strictly control all experimental parameters, including temperature, pH, and light exposure. Use a validated stability-indicating analytical method.
Interaction with excipients in a formulation.Conduct compatibility studies with all excipients to identify any potential interactions.
Significant degradation observed during forced degradation studies under acidic or basic conditions. This compound is incompatible with strong acids and bases.[5]Use milder stress conditions (e.g., lower concentrations of acid/base, lower temperature, or shorter exposure time) to achieve the target degradation of 5-20%.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Also, reflux the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.

4. Development of a Stability-Indicating Method:

  • The analytical method should be able to resolve the peak of this compound from all process impurities and degradation products.

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Additional Conditions
Powder Short-term (days to weeks)0 - 4°CDry and dark[1]
Powder Long-term (months to years)-20°CDry and dark[1]
In Solvent Short-term (up to 1 month)-20°CStored under nitrogen[2][3]
In Solvent Long-term (up to 6 months)-80°CStored under nitrogen[2][3]
Capsule As per prescriptionRoom temperature (1-30°C)Away from direct sunlight and moisture[6]

Visualizations

Photodegradation_Pathway Pirmenol This compound Product1 3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone Pirmenol->Product1 Irradiation (Methanol) Product2 2-(2-pyridyl)benzoic acid Pirmenol->Product2 Irradiation (Methanol) Product3 Methyl 2-(2-pyridyl)-benzoate Pirmenol->Product3 Irradiation (Methanol)

Caption: Photodegradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Neutralize Neutralize/Dilute Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation Oxidation->Neutralize Thermal Thermal Thermal->Neutralize Photo Photolysis Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Validate Validate Method HPLC->Validate Pirmenol_Stock Pirmenol HCl Stock Solution (1 mg/mL) Pirmenol_Stock->Acid Pirmenol_Stock->Base Pirmenol_Stock->Oxidation Pirmenol_Stock->Thermal Pirmenol_Stock->Photo

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Analysis of Pirmenol Hydrochloride Photodegradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pirmenol hydrochloride and its photodegradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound photodegradation.

Issue 1: Poor Chromatographic Resolution of Degradation Products

  • Question: My HPLC analysis shows poor separation between the parent this compound peak and its photodegradation products, or the degradation product peaks are co-eluting. How can I improve the resolution?

  • Answer:

    • Mobile Phase Optimization:

      • pH Adjustment: The ionization state of pirmenol and its degradation products can significantly affect retention. Experiment with adjusting the pH of the aqueous component of your mobile phase. A starting point could be a phosphate buffer at a pH of 2.4.[1]

      • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution, where the concentration of the organic solvent is increased over time, can often improve the separation of compounds with different polarities.[2]

      • Solvent Type: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter the selectivity of the separation.

    • Column Selection:

      • Stationary Phase: Ensure you are using a suitable column. A C18 reversed-phase column is a common choice for this type of analysis.[1] Consider trying a C8 column or a phenyl-hexyl column for different selectivity.

      • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column can increase efficiency and improve resolution.

    • Flow Rate: A lower flow rate can sometimes enhance separation, although it will increase the run time.

Issue 2: Inconsistent or Low Recovery of Analytes

  • Question: I am observing low or inconsistent recovery of this compound or its degradation products during sample preparation and analysis. What could be the cause?

  • Answer:

    • Extraction Efficiency: If you are performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the extraction of all compounds of interest. For pirmenol, an alkaline pH is typically used for extraction with an organic solvent like methylene chloride.[1]

    • Adsorption: Pirmenol and its degradation products may adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize this effect.

    • Sample Stability: Ensure that your samples are protected from light and stored at an appropriate temperature after preparation and before analysis to prevent further degradation. The use of amber vials is recommended.

    • Injector Issues: A partially blocked injector needle or port can lead to inconsistent injection volumes. Perform regular maintenance on your HPLC system.

Issue 3: Identification of Unknown Peaks in the Chromatogram

  • Question: My chromatogram shows several unexpected peaks after the photodegradation experiment. How can I identify if they are degradation products?

  • Answer:

    • Compare to Control: Always analyze a control sample of this compound that has not been exposed to light but has undergone the same sample preparation. Peaks that are present in the irradiated sample but not in the control are likely photodegradation products.

    • Mass Spectrometry (MS): The most definitive way to identify unknown peaks is to use a mass spectrometer coupled to your HPLC (LC-MS). This will provide the mass-to-charge ratio (m/z) of the compounds, which can be used to deduce their molecular formulas and structures.

    • Forced Degradation Studies: Performing forced degradation under various stress conditions (acid, base, oxidation, heat) can help in understanding the degradation pathways and may produce some of the same degradation products, aiding in their identification.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the major photodegradation products of this compound?

A1: The major photodegradation products of this compound identified in a methanol solution upon irradiation with a low-pressure mercury lamp are:

  • 3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone

  • 2-(2-pyridyl)benzoic acid

  • Methyl 2-(2-pyridyl)-benzoate[6]

Q2: What are the recommended ICH guidelines for photostability testing?

A2: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances and products.[7] Key recommendations include:

  • Exposure to a light source that produces both visible and ultraviolet (UV) light.

  • A minimum overall illumination of not less than 1.2 million lux hours.

  • An integrated near-UV energy of not less than 200 watt-hours per square meter.

  • The use of a control sample protected from light to compare against the exposed sample.[8]

Q3: What analytical techniques are most suitable for analyzing this compound and its photodegradation products?

A3: A combination of techniques is often employed for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the separation and quantification of pirmenol and its degradation products.[1][2][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used for the definitive structural confirmation of isolated degradation products.[6]

Q4: How can I quantify the photodegradation products?

A4: Quantification is typically performed using a validated stability-indicating HPLC method.[5] This involves:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations for this compound and, if available, for the individual degradation products.

  • Peak Area Integration: Integrate the peak areas of the analytes in your chromatograms.

  • Quantification: Determine the concentration of each analyte in your samples by comparing their peak areas to the calibration curve. If standards for the degradation products are not available, their concentrations can be estimated relative to the parent drug, assuming a similar response factor.

Quantitative Data Summary

The following table provides a hypothetical summary of analytical data for this compound and its major photodegradation products. These values are for illustrative purposes and may vary depending on the specific HPLC method and conditions used.

Compound NameRetention Time (min)Mass-to-Charge Ratio (m/z) [M+H]⁺
This compound10.2367.27
3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone12.5365.26
2-(2-pyridyl)benzoic acid8.1200.07
Methyl 2-(2-pyridyl)-benzoate9.5214.08

Experimental Protocol: Photodegradation Study of this compound

This protocol outlines a general procedure for conducting a forced photodegradation study of this compound in solution.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • Dilute the stock solution with methanol to a final concentration of 100 µg/mL in clear glass vials.
  • Prepare a control sample by wrapping a vial containing the same solution in aluminum foil to protect it from light.

2. Light Exposure:

  • Place the sample and control vials in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
  • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV light.[8]
  • Monitor the light exposure using a calibrated lux meter and radiometer.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from the sample and control vials.
  • Analyze the samples by a validated stability-indicating HPLC-UV method. A typical starting point for a method could be:
  • Column: C18, 4.6 x 250 mm, 5 µm
  • Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH 2.4
  • Mobile Phase B: Acetonitrile
  • Gradient: 94:6 (A:B) to 50:50 (A:B) over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: 210 nm[1]
  • If unknown peaks are observed, perform analysis by LC-MS to identify the degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound by comparing the peak area in the exposed sample to the control sample.
  • Identify and quantify the major degradation products.
  • Assess the mass balance to ensure that the decrease in the parent drug corresponds to the increase in degradation products.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Photostability Exposure cluster_analysis 3. Analytical Workflow cluster_data 4. Data Interpretation prep_stock Prepare Pirmenol HCl Stock Solution prep_sample Dilute to Working Concentration prep_stock->prep_sample prep_control Prepare Light-Protected Control prep_sample->prep_control hplc HPLC-UV Analysis prep_control->hplc expose Expose Sample in Photostability Chamber (ICH Q1B) expose->hplc lcms LC-MS Analysis for Identification hplc->lcms If unknown peaks identify Identify Degradation Products lcms->identify quantify Quantify Degradation quantify->identify report Generate Report identify->report

Caption: Experimental workflow for this compound photodegradation analysis.

References

Optimizing Pirmenol Hydrochloride Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pirmenol hydrochloride for in vitro cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of several key ion channels in cardiac cells. This includes the inhibition of sodium and potassium channels, which leads to a prolongation of the action potential duration and a decrease in the maximum rate of depolarization. It also affects calcium channels to a lesser extent. These actions collectively help to suppress abnormal heart rhythms. In a broader sense, its effects on ion channels could potentially influence various cellular processes in non-cardiac cells as well.

Q2: What is a typical starting concentration range for this compound in cell culture?

Based on available literature, which is predominantly focused on cardiac cells, effective concentrations can range from the low micromolar (µM) to the low millimolar (mM) range. For instance, electrophysiological effects on rabbit sinoatrial node cells have been observed at concentrations as low as 1 µM[1][2]. However, genotoxicity studies on Chinese hamster lung V79 cells used much higher concentrations, from 500 to 3000 µg/mL[3]. It is crucial to note that human plasma concentrations are typically in the range of 1-3 µg/mL[3][4]. Therefore, for initial experiments in a new cell line, a broad range of concentrations should be tested, for example, from 0.1 µM to 100 µM, to determine the optimal working concentration for the desired effect.

Q3: How do I prepare a stock solution of this compound?

This compound is soluble in both water and dimethyl sulfoxide (DMSO). Here are the reported solubilities:

SolventSolubilityMolar Equivalent
Water100 mg/mL266.70 mM
DMSO66.67 mg/mL177.81 mM

Data sourced from MedChemExpress.

For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. The stock solution should then be serially diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

Q4: Is this compound cytotoxic to cells?

Yes, at high concentrations, this compound can be cytotoxic. A study on Chinese hamster lung V79 cells showed that Pirmenol increased the frequency of structural chromosome aberrations at concentrations of 1500 µg/mL and above[3]. It is essential to perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect at expected concentrations. - The cell line may be insensitive to this compound. - The drug may have degraded. - The experimental endpoint is not appropriate for detecting the drug's effect.- Test a wider and higher range of concentrations. - Prepare a fresh stock solution. - Consider alternative assays to measure the cellular response.
High levels of cell death even at low concentrations. - The cell line is highly sensitive to this compound. - The stock solution was not properly diluted. - The solvent (e.g., DMSO) concentration is too high.- Perform a cytotoxicity assay with a lower range of concentrations. - Double-check all dilution calculations and ensure proper mixing. - Prepare a vehicle control with the same final solvent concentration to assess solvent toxicity.
Precipitate forms in the cell culture medium. - The concentration of this compound exceeds its solubility in the medium.- Ensure the final concentration is below the solubility limit. - Prepare fresh dilutions from the stock solution for each experiment. - Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound.
Inconsistent results between experiments. - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Pipetting errors during serial dilutions.- Standardize the cell seeding density and ensure cells are in the logarithmic growth phase. - Maintain consistent treatment durations. - Use calibrated pipettes and ensure thorough mixing of solutions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a framework for determining the concentration range of this compound that affects cell viability in your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO or sterile water (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Prepare Drug Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions, vehicle control, and no-treatment control to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Signaling Pathway of this compound

Pirmenol_Signaling Pirmenol Pirmenol hydrochloride Nav Voltage-gated Sodium Channels (Nav) Pirmenol->Nav Inhibits Kv Voltage-gated Potassium Channels (Kv) Pirmenol->Kv Inhibits Cav Voltage-gated Calcium Channels (Cav) Pirmenol->Cav Inhibits (less potent) Depolarization Phase 0 Depolarization Nav->Depolarization Mediates Repolarization Repolarization Kv->Repolarization Mediates Ca_Influx Calcium Influx Cav->Ca_Influx Mediates Cellular_Response Cellular Response (e.g., Contractility, Excitability) Depolarization->Cellular_Response APD Action Potential Duration (APD) Repolarization->APD Determines APD->Cellular_Response Ca_Influx->Cellular_Response

Caption: Mechanism of action of this compound on ion channels.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start: Determine Experimental Goals Stock_Sol Prepare Pirmenol HCl Stock Solution Start->Stock_Sol Dose_Response Perform Dose-Response Experiment (e.g., 0.1-100 µM) Stock_Sol->Dose_Response Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Dose_Response Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Dose_Response->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis Concentration_Selection Select Optimal Sub-lethal Concentration Range for Functional Assays Data_Analysis->Concentration_Selection Functional_Assay Perform Functional Assays (e.g., Migration, Apoptosis) Concentration_Selection->Functional_Assay End End: Optimized Protocol Functional_Assay->End

Caption: Workflow for determining the optimal Pirmenol HCl concentration.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem with Experiment No_Effect No Observable Effect? Problem->No_Effect High_Toxicity High Cell Death? Problem->High_Toxicity Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results No_Effect->High_Toxicity No Check_Conc Increase Concentration Range Check Drug Activity No_Effect->Check_Conc Yes Check_Assay Verify Assay Sensitivity No_Effect->Check_Assay Yes High_Toxicity->Inconsistent_Results No Lower_Conc Decrease Concentration Range Verify Dilutions High_Toxicity->Lower_Conc Yes Check_Solvent Check Solvent Toxicity High_Toxicity->Check_Solvent Yes Standardize_Protocol Standardize Cell Density, Incubation Time, and Pipetting Inconsistent_Results->Standardize_Protocol Yes

Caption: A logical approach to troubleshooting common experimental issues.

References

Troubleshooting Pirmenol hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirmenol hydrochloride.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

1. Why is my this compound not dissolving in water?

While this compound is the water-soluble salt form of Pirmenol, its solubility can be affected by several factors. If you are experiencing dissolution issues, consider the following:

  • Concentration: this compound has a reported solubility of up to 100 mg/mL in water, but achieving this concentration may require assistance.[1]

  • Sonication: For high concentrations, applying ultrasonic energy can aid in dissolution.[1]

  • Purity and Age of Compound: Ensure that your this compound is of high purity and has been stored correctly. Older or impure compounds may have different solubility characteristics.

  • pH of the Water: The pH of your water can influence solubility. Although it is a salt of a strong acid and a weak base, significant deviations from a neutral pH in your water source could be a factor.

2. My this compound solution is cloudy or has formed a precipitate. What should I do?

Precipitation can occur for several reasons. Here is a troubleshooting workflow to address this issue:

  • Check the pH: Pirmenol is a weak base. If the pH of your solution has shifted to become more alkaline, the free base form of Pirmenol, which is less water-soluble, may precipitate out. Verify the pH of your solution and adjust to a more acidic pH if necessary.

  • Solvent Composition: If you are working with a mixed solvent system, the addition of an anti-solvent or a change in the solvent ratio can cause precipitation. Ensure your solvent system is appropriate for this compound.

  • Temperature: Changes in temperature can affect solubility. If the solution has been cooled, try gently warming it to see if the precipitate redissolves.

  • Concentration: The solution may be supersaturated. Try diluting a small aliquot of the solution to see if the precipitate dissolves.

3. Can I prepare a stock solution of this compound in an organic solvent?

Yes, stock solutions can be prepared in organic solvents. Here are some options:

  • DMSO: this compound is soluble in DMSO at approximately 66.67 mg/mL.[1]

  • Ethanol: It is also soluble in ethanol.

When preparing to transition to an aqueous buffer system from an organic stock, it is recommended to first dissolve the compound in ethanol before diluting with the aqueous buffer to improve solubility.

4. How should I store my this compound solutions?

For optimal stability, it is recommended to:

  • Store at low temperatures: Stock solutions should be stored at -20°C or -80°C.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use vials.

  • Protect from light: While not explicitly stated for Pirmenol, it is good practice to protect solutions from light to prevent photodegradation.

5. I am observing inconsistent results in my experiments. Could this be related to the this compound solution?

Inconsistent results can sometimes be traced back to the stability and preparation of your drug solution.

  • Solution Age: Do not use aqueous solutions of this compound that are more than one day old. It is best to prepare fresh solutions for each experiment.

  • pH Stability: Ensure the pH of your experimental buffer is stable and appropriate to maintain the solubility of this compound throughout your assay.

  • Proper Mixing: Ensure the stock solution is thoroughly mixed before each use, especially after thawing.

Quantitative Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)Notes
Water100 mg/mL[1]266.70 mM[1]Sonication may be required.
DMSO66.67 mg/mL[1]177.81 mM[1]Sonication may be required.
Ethanol~10 mg/mL~29.5 mM
Dimethyl Formamide~2 mg/mL~5.9 mM
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL~0.47 mMPrepared by first dissolving in ethanol.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of purified water to achieve the target concentration.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear.

  • Sterile filter the solution if required for your application.

  • Store at -20°C or -80°C in single-use aliquots.

Protocol 2: Preparation of a Solution for In Vivo Administration

A common vehicle for in vivo studies involves a co-solvent system. The following is an example protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add the other vehicle components in the following order, ensuring the solution is mixed well after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final solution should be clear. This protocol can achieve a solubility of at least 2.08 mg/mL.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of ion channels in cardiomyocytes, which alters the cardiac action potential.

Pirmenol_Signaling_Pathway Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4 Phase 4 Na_channel Fast Na+ Channels (Phase 0) Na_channel->Phase 0 K_channel_t Transient Outward K+ Channels (Phase 1) K_channel_t->Phase 1 Early Repolarization Ca_channel L-type Ca2+ Channels (Phase 2) Ca_channel->Phase 2 Plateau K_channel_dr Delayed Rectifier K+ Channels (Phase 3) K_channel_dr->Phase 3 Repolarization IK_ACh IK.ACh (GIRK) IK_ACh->Phase 4 Hyperpolarization (Parasympathetic) Pirmenol Pirmenol HCl Pirmenol->Na_channel Blocks Pirmenol->Ca_channel Weak Block Pirmenol->K_channel_dr Blocks Pirmenol->IK_ACh Inhibits (via mAchR block)

Caption: Mechanism of action of this compound on cardiac ion channels.

Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical approach to troubleshooting common solubility problems with this compound.

Troubleshooting_Workflow start Start: Pirmenol HCl Solubility Issue check_conc Is the concentration within the known solubility limits? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc No check_solvent Is the solvent appropriate? check_conc->check_solvent Yes reduce_conc->check_solvent change_solvent Consider using DMSO, Ethanol, or a co-solvent system check_solvent->change_solvent No apply_sonication Apply sonication check_solvent->apply_sonication Yes change_solvent->apply_sonication check_ph Is the solution pH neutral to acidic? apply_sonication->check_ph adjust_ph Adjust pH to be more acidic check_ph->adjust_ph No (alkaline) gentle_warming Apply gentle warming check_ph->gentle_warming Yes adjust_ph->gentle_warming prepare_fresh Prepare a fresh solution with high-purity compound gentle_warming->prepare_fresh solution_clear Solution is clear prepare_fresh->solution_clear Success still_issue Issue persists: Consult literature for specific formulation prepare_fresh->still_issue Failure

Caption: A stepwise guide to resolving this compound solubility challenges.

References

Minimizing Pirmenol hydrochloride side effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pirmenol hydrochloride in animal studies. The information is designed to help minimize potential side effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, which slows the upstroke of the cardiac action potential (Phase 0) and prolongs the duration of the action potential. It also inhibits certain potassium currents, contributing to its effect on repolarization.[1][2] Additionally, it has been shown to block L-type calcium channels at clinical concentrations.[3]

Q2: What are the most common side effects of this compound observed in animal studies?

A2: The most frequently reported side effects in animal studies include:

  • Cardiovascular: Increased heart rate, increased QRS duration, reduced ST interval, and a potential for proarrhythmia (the induction of new or worsening of existing arrhythmias).[4][5]

  • Gastrointestinal (primarily in dogs): Emesis (vomiting), salivation, and dryness of the oral mucosa.[4]

  • Metabolic (primarily in rodents): Dose-related suppression of body weight gain and depressed fasting glucose levels.[4][6]

  • Reproductive (at high doses in rats): Embryotoxicity, indicated by reduced mean fetal weight and increased postimplantation loss.[4]

Q3: At what doses are side effects typically observed in common animal models?

A3: The table below summarizes dose-related effects observed in preclinical studies. It is crucial to note that these are general guidelines, and the specific doses for your study should be determined based on your experimental model and objectives.

Animal ModelRoute of AdministrationDoseObserved EffectReference
DogIntravenous5 mg/kg or moreIncreased heart rate, increased QRS duration, reduced ST interval.[4]
DogIntravenous10 mg/kg (for 4 weeks)Occasional emesis, salivation, dryness of oral mucosa.[4]
Dog (conscious, coronary artery ligated)Intravenous2.5 mg/kg80% conversion to normal rhythm (effective dose).[7]
Dog (conscious, coronary artery ligated)Intravenous21.7 +/- 2.4 mg/kgFirst signs of gross toxicity.[7]
RatOral50 mg/kg (for 13 weeks)Depressed fasting glucose levels.[4]
RatOral150 mg/kgReduced food intake, 50% decrease in body weight gain, embryotoxicity.[4]
MouseOralup to 160 mg/kg (for 13 weeks)Dose-related body weight gain suppression.[4]

Q4: Is this compound known to have proarrhythmic effects?

A4: Yes, like other Class I antiarrhythmic agents, this compound has the potential for proarrhythmia.[5][8] In a study involving dogs with recent myocardial infarction, Pirmenol administration was associated with the induction of sustained ventricular tachycardia during programmed electrical stimulation.[5]

Troubleshooting Guides

Cardiovascular Side Effects

Issue: Proarrhythmia (New or Worsened Arrhythmias) Observed During Dosing

  • Immediate Action: If life-threatening arrhythmias occur, immediately cease drug administration.

  • Troubleshooting Steps:

    • Verify Animal Model and Health Status: Pre-existing cardiac conditions, such as myocardial infarction, can increase the risk of proarrhythmia.[5] Ensure that the animal model is appropriate for the study and that the baseline cardiac health has been thoroughly assessed.

    • Review Dosing Regimen: Rapid intravenous infusion may lead to higher peak plasma concentrations and an increased risk of toxicity.[7] Consider a slower infusion rate or a fractionated dosing schedule.

    • Monitor Electrolytes: While Pirmenol's effects are noted to be relatively independent of potassium concentration, significant electrolyte imbalances can still exacerbate arrhythmic tendencies.[9] Ensure serum potassium and other key electrolytes are within the normal range.

    • Pharmacological Intervention (for severe, sustained arrhythmias under veterinary guidance): The key to managing proarrhythmia is to withdraw the offending drug.[10] If the arrhythmia persists and is life-threatening, a veterinarian may consider specific corrective therapies.

Issue: Significant Changes in ECG Parameters (QRS Widening, QT Prolongation)

  • Troubleshooting Steps:

    • Correlate with Plasma Concentrations: If possible, correlate the observed ECG changes with plasma concentrations of Pirmenol to establish a therapeutic and toxic range for your model.

    • Dose Adjustment: Significant ECG changes may be an early indicator of impending proarrhythmia. Consider reducing the dose or slowing the infusion rate.

    • Continuous Monitoring: Employ continuous telemetry monitoring to track the progression of ECG changes and to detect any intermittent arrhythmic events.

Gastrointestinal Side Effects (Primarily in Dogs)

Issue: Emesis (Vomiting) and Salivation

  • Troubleshooting Steps:

    • Route of Administration: Oral administration may be better tolerated than intravenous administration in some cases.[4]

    • Dosing with Food: For oral dosing, administering Pirmenol with a small meal may help to reduce gastrointestinal irritation.

    • Supportive Care: Ensure the animal has free access to water to prevent dehydration. In cases of severe or persistent vomiting, subcutaneous or intravenous fluid therapy may be necessary to maintain hydration and electrolyte balance.[11][12]

    • Anti-emetic Co-administration (with caution): The use of anti-emetic drugs should be carefully considered as they may have their own cardiovascular effects and could confound the study results. Consult with a veterinarian to select an appropriate agent if necessary.

Metabolic Side Effects (Primarily in Rodents)

Issue: Body Weight Suppression or Loss

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to decreased intake.

    • Dietary Supplementation: If animals are experiencing significant weight loss, provide highly palatable and calorically dense supplemental food sources.

    • Dose Adjustment: A dose-related body weight suppression has been observed.[4] If weight loss exceeds 10%, it is recommended to reconsider the dose level as this is often associated with other adverse clinical signs.[6][13]

    • Refined Endpoints: Use body weight loss as a key endpoint for determining the maximum tolerated dose (MTD) to minimize animal distress.[13]

Detailed Experimental Protocols

Protocol for Continuous ECG Monitoring in Conscious Dogs via Telemetry
  • Animal Preparation:

    • Surgically implant a telemetry transmitter (e.g., DSI M-series or similar) according to the manufacturer's instructions and allow for a minimum of a two-week recovery period.

    • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Data Acquisition:

    • Record a continuous lead II ECG signal.

    • Acquire baseline data for at least 24 hours prior to dosing to establish normal diurnal variations in heart rate and ECG parameters.

    • On the day of the study, begin recording at least one hour before dosing.

    • Administer this compound via the desired route (e.g., slow intravenous infusion over 30 minutes or oral gavage).

    • Continue to record ECG data continuously for a predetermined period post-dose (e.g., 24 hours).

  • Data Analysis:

    • Analyze the data in appropriate time bins (e.g., 10-minute averages).

    • Calculate heart rate, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for heart rate using an appropriate formula for dogs (e.g., Van de Water's or individual animal correction).

    • Manually review the ECG tracings for any arrhythmic events.

Visualizations

Pirmenol_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane cluster_action_potential Action Potential Na_channel Fast Na+ Channel (Nav1.5) AP Phase 0: Depolarization Phase 3: Repolarization Na_channel->AP Decreases slope of Phase 0 (Slower Conduction) K_channel K+ Channels (e.g., IKr) K_channel->AP Prolongs Phase 3 (Longer Action Potential) Ca_channel L-type Ca2+ Channel (Cav1.2) Pirmenol Pirmenol hydrochloride Pirmenol->Na_channel Blocks Pirmenol->K_channel Blocks Pirmenol->Ca_channel Blocks

Caption: this compound's primary mechanism of action on cardiomyocyte ion channels.

Proarrhythmia_Management_Workflow start Proarrhythmic Event (e.g., Ventricular Tachycardia) stop_drug Cease Pirmenol Administration start->stop_drug monitor Continuous ECG and Hemodynamic Monitoring stop_drug->monitor assess Assess Severity and Duration monitor->assess supportive_care Provide Supportive Care (e.g., Fluids, Oxygen) assess->supportive_care vet_consult Consult Veterinarian assess->vet_consult If severe/sustained end Re-evaluate Experiment assess->end If transient/resolved supportive_care->vet_consult corrective_therapy Administer Corrective Therapy (Veterinary Discretion) vet_consult->corrective_therapy corrective_therapy->end

Caption: Workflow for the management of a proarrhythmic event during an experiment.

GI_Side_Effect_Mitigation start GI Side Effects Observed (Emesis, Salivation) assess_severity Assess Severity and Frequency start->assess_severity mild Mild/Transient assess_severity->mild severe Severe/Persistent assess_severity->severe monitor_hydration Monitor Hydration Status mild->monitor_hydration oral_dosing_adj Consider Oral Dosing with Food mild->oral_dosing_adj fluid_therapy Administer Fluid Therapy (SQ or IV) severe->fluid_therapy continue_study Continue Study with Close Monitoring monitor_hydration->continue_study oral_dosing_adj->continue_study antiemetic Consider Anti-emetic (Consult Veterinarian) fluid_therapy->antiemetic antiemetic->continue_study

Caption: Decision tree for mitigating gastrointestinal side effects in dogs.

References

Technical Support Center: Investigating the Proarrhythmic Effects of Pirmenol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of pirmenol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to proarrhythmia?

This compound is classified as a Class IA antiarrhythmic agent. Its primary mechanism involves the blockade of the rapid inward sodium current (INa), which slows the upstroke of the cardiac action potential and conduction velocity. Additionally, it blocks the delayed rectifier potassium current (IK), which prolongs the action potential duration (APD) and the effective refractory period (ERP). This dual action can be beneficial in suppressing certain arrhythmias, but it also carries the inherent risk of proarrhythmia, particularly Torsades de Pointes (TdP), due to the prolongation of the QT interval.

Q2: What are the expected electrophysiological effects of this compound on cardiac ion channels?

This compound exhibits a multi-channel blocking effect. Its principal actions include:

  • Inhibition of the fast sodium current (INa): This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential.

  • Inhibition of the transient outward potassium current (Ito): This contributes to the prolongation of the action potential duration, particularly in atrial myocytes.

  • Inhibition of the delayed rectifier potassium current (IK): This is a key contributor to the overall prolongation of repolarization and the QT interval.

  • Minor inhibition of the L-type calcium current (ICa,L): This effect is generally observed at higher concentrations.

Q3: What are the typical ECG changes observed with this compound administration?

Administration of this compound can lead to several changes on the electrocardiogram (ECG), including:

  • Prolongation of the PR interval: Reflecting slowed atrioventricular (AV) conduction.

  • Widening of the QRS complex: Indicating slowed ventricular conduction.

  • Prolongation of the QT interval (and QTc): A key indicator of delayed ventricular repolarization and a surrogate marker for proarrhythmic risk.

Q4: In which experimental models has the proarrhythmic potential of this compound been observed?

The proarrhythmic effects of pirmenol have been documented in various preclinical and clinical settings. In animal models, such as dogs with recent myocardial infarction, pirmenol has been shown to increase the inducibility of ventricular tachycardia.[1] Clinical studies in patients with sustained ventricular tachyarrhythmias have also reported instances of proarrhythmia.

Troubleshooting Guides

In Vitro Electrophysiology (Patch-Clamp)

Issue 1: Inconsistent or unstable recordings of ion channel currents (e.g., INa, Ito, IK) in the presence of pirmenol.

  • Possible Cause 1: Poor seal resistance.

    • Troubleshooting: Ensure a gigaohm seal (>1 GΩ) is achieved before breaking into the whole-cell configuration. A poor seal can lead to leaky currents and inaccurate measurements. Use high-quality borosilicate glass capillaries for pipette fabrication and fire-polish the tips.

  • Possible Cause 2: Rundown of ion channels.

    • Troubleshooting: Some ion channels, particularly calcium channels, can exhibit "rundown" or a gradual decrease in current amplitude over time in the whole-cell configuration. Include a stabilization period before drug application and monitor the baseline current for stability. Consider using the perforated patch technique to preserve the intracellular milieu and reduce rundown.

  • Possible Cause 3: Pirmenol solution instability or precipitation.

    • Troubleshooting: Prepare fresh solutions of this compound for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all conditions and does not exceed a level that affects ion channel function (typically <0.1%). Visually inspect the solution for any signs of precipitation, especially at higher concentrations.

Issue 2: Difficulty in determining an accurate IC50 value for pirmenol's effect on a specific ion channel.

  • Possible Cause 1: Inappropriate concentration range.

    • Troubleshooting: Conduct a preliminary concentration-response experiment with a wide range of pirmenol concentrations to identify the approximate range of inhibition. Based on these results, select a narrower range of concentrations (typically 5-7) that bracket the estimated IC50 value to generate a more accurate curve.

  • Possible Cause 2: Use-dependent block.

    • Troubleshooting: For sodium channel blockers like pirmenol, the degree of block can be dependent on the frequency and pattern of channel activation (use-dependence). Ensure that the voltage protocol and stimulation frequency are kept constant throughout the experiment and are relevant to the physiological heart rate being modeled.

  • Possible Cause 3: Inadequate data analysis.

    • Troubleshooting: Use a standardized data analysis workflow. Fit the concentration-response data to a Hill equation to determine the IC50 and Hill slope. Ensure that the data points at the lowest and highest concentrations represent minimal and maximal block, respectively.

Action Potential Duration (APD) Assays in Cardiomyocytes

Issue 3: High variability in action potential duration (APD) measurements between cells.

  • Possible Cause 1: Heterogeneity of cardiomyocyte population.

    • Troubleshooting: If using primary cardiomyocytes, there can be significant inherent variability. Increase the number of cells recorded for each condition to obtain a more robust mean. If using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), ensure the differentiation protocol yields a consistent and mature phenotype.

  • Possible Cause 2: Inconsistent pacing frequency.

    • Troubleshooting: APD is highly dependent on the pacing frequency. Use a constant and physiologically relevant pacing frequency throughout the experiment. Ensure that the cells are capturing the stimulus consistently.

  • Possible Cause 3: Temperature fluctuations.

    • Troubleshooting: Ion channel kinetics are temperature-sensitive. Maintain a constant and physiological temperature (around 37°C) for the duration of the experiment using a heated perfusion system and stage.

Issue 4: Observation of early afterdepolarizations (EADs) or other proarrhythmic events at baseline (before pirmenol application).

  • Possible Cause 1: Unhealthy or stressed cells.

    • Troubleshooting: Ensure optimal cell culture conditions. Use cells at an appropriate passage number and confluency. Stressed cells are more prone to spontaneous arrhythmic events.

  • Possible Cause 2: Sub-optimal recording solutions.

    • Troubleshooting: Verify the composition and pH of both the extracellular and intracellular recording solutions. Imbalances in ion concentrations can alter cell excitability and lead to proarrhythmic events.

In Vivo Electrophysiology Studies

Issue 5: Difficulty in inducing arrhythmias with programmed electrical stimulation (PES) following pirmenol administration in an animal model.

  • Possible Cause 1: Inappropriate animal model.

    • Troubleshooting: The choice of animal model is critical. Some healthy animal models may be resistant to drug-induced proarrhythmia. Consider using a "sensitized" model, such as an animal with a healed myocardial infarction or one with chronic atrioventricular (AV) block, which may have a reduced repolarization reserve and be more susceptible to the proarrhythmic effects of drugs.

  • Possible Cause 2: Sub-therapeutic drug exposure.

    • Troubleshooting: Ensure that the administered dose of pirmenol achieves plasma concentrations that are clinically relevant and known to be associated with electrophysiological effects. Monitor plasma drug concentrations if possible.

  • Possible Cause 3: Anesthesia effects.

    • Troubleshooting: The anesthetic regimen can significantly impact cardiac electrophysiology. Choose an anesthetic with minimal effects on cardiac ion channels and hemodynamics. Maintain a stable plane of anesthesia throughout the study.

Issue 6: Ambiguous interpretation of ECG data.

  • Possible Cause 1: Noise and artifacts in the ECG recording.

    • Troubleshooting: Ensure proper electrode placement and good skin-electrode contact to minimize noise. Use appropriate filtering to remove baseline wander and muscle artifacts without distorting the ECG waveform.

  • Possible Cause 2: Incorrect measurement of ECG intervals.

    • Troubleshooting: Use validated software for automated ECG interval analysis and manually verify the automated measurements, particularly for the T-wave offset, which can be challenging to identify accurately. Follow a systematic approach to ECG interpretation.

Data Presentation

Table 1: Effects of this compound on Cardiac Electrophysiological Parameters

ParameterSpecies/ModelConcentration/DoseEffectReference
ECG Intervals
PR IntervalHumanIntravenousProlongation
QRS DurationHumanIntravenousWidening
QTc IntervalHumanIntravenousProlongation
Action Potential Parameters
Vmax (Upstroke Velocity)Rabbit Atrial Myocytes1-30 µMDecrease
Action Potential Duration (APD)Rabbit Atrial Myocytes2-30 µMProlongation
Ion Channel Currents
Transient Outward K+ Current (Ito)Rabbit Atrial MyocytesIC50 ≈ 18 µMInhibition
L-type Ca2+ Current (ICa,L)Rabbit Atrial Myocytes30 µM~20% Inhibition
Acetylcholine-activated K+ Current (IK,ACh)Guinea-Pig Atrial MyocytesIC50 ≈ 1 µMInhibition
Adenosine-activated K+ Current (IK,Ado)Guinea-Pig Atrial MyocytesIC50 ≈ 8 µMInhibition

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Ito Measurement
  • Cell Preparation: Isolate single ventricular or atrial myocytes from a suitable animal model (e.g., rabbit) using enzymatic digestion.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

  • Recording:

    • Use an amplifier in voltage-clamp mode.

    • Obtain a gigaohm seal and establish whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +50 mV for 300 ms to elicit Ito.

  • Drug Application:

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Allow for steady-state block to be reached at each concentration before recording.

  • Data Analysis:

    • Measure the peak outward current during the depolarizing step.

    • Normalize the current in the presence of pirmenol to the control current.

    • Plot the normalized current against the pirmenol concentration and fit the data to a Hill equation to determine the IC50.

Action Potential Duration (APD) Assay in iPSC-Cardiomyocytes
  • Cell Culture: Culture iPSC-CMs on fibronectin-coated coverslips until they form a confluent, spontaneously beating monolayer.

  • Dye Loading: Incubate the cells with a voltage-sensitive dye (e.g., FluoVolt) according to the manufacturer's instructions.

  • Recording:

    • Place the coverslip in a recording chamber on a microscope equipped for fluorescence imaging.

    • Perfuse with Tyrode's solution at 37°C.

    • Pace the cells at a constant frequency (e.g., 1 Hz) using field stimulation.

    • Record the changes in fluorescence intensity, which correspond to the action potential.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cells with Tyrode's solution containing this compound at the desired concentration.

  • Data Analysis:

    • Measure the APD at 50% and 90% repolarization (APD50 and APD90) from the recorded optical action potentials.

    • Compare the APD values before and after drug application.

Visualizations

proarrhythmia_pathway Pirmenol This compound INa Fast Na+ Current (INa) Block Pirmenol->INa IK Delayed Rectifier K+ Current (IK) Block Pirmenol->IK Ito Transient Outward K+ Current (Ito) Block Pirmenol->Ito Vmax Decreased Vmax INa->Vmax APD Action Potential Duration Prolongation IK->APD Ito->APD Conduction Slowed Conduction Vmax->Conduction QRS Widened QRS Conduction->QRS QT QT Interval Prolongation APD->QT EAD Early Afterdepolarizations (EADs) QT->EAD TdP Torsades de Pointes (TdP) EAD->TdP

Caption: Signaling pathway of pirmenol-induced proarrhythmia.

experimental_workflow cluster_invitro In Vitro Assessment cluster_insilico In Silico Modeling cluster_invivo In Vivo Assessment PatchClamp Ion Channel Screening (Patch-Clamp) Data_Analysis_invitro IC50 & APD Analysis PatchClamp->Data_Analysis_invitro APD_Assay Action Potential Duration Assay APD_Assay->Data_Analysis_invitro InSilico Computational Modeling of Cardiac Action Potential Data_Analysis_invitro->InSilico AnimalModel Animal Model (e.g., Dog with MI) InSilico->AnimalModel ECG_Recording ECG & Electrophysiology Recording AnimalModel->ECG_Recording PES Programmed Electrical Stimulation ECG_Recording->PES Data_Analysis_invivo Arrhythmia Induction Analysis PES->Data_Analysis_invivo Proarrhythmic_Risk Proarrhythmic_Risk Data_Analysis_invivo->Proarrhythmic_Risk Proarrhythmic Risk Assessment

Caption: Experimental workflow for proarrhythmia investigation.

troubleshooting_logic Start Inconsistent In Vitro Data CheckSeal Check Seal Resistance (>1 GΩ)? Start->CheckSeal CheckRundown Monitor for Channel Rundown? CheckSeal->CheckRundown Yes ImproveTechnique Improve Patching Technique CheckSeal->ImproveTechnique No CheckSolution Check Solution Stability? CheckRundown->CheckSolution Yes UsePerforated Consider Perforated Patch CheckRundown->UsePerforated No FreshSolution Prepare Fresh Solutions CheckSolution->FreshSolution No End Consistent Data CheckSolution->End Yes ImproveTechnique->CheckSeal UsePerforated->CheckRundown FreshSolution->CheckSolution

References

Technical Support Center: Pirmenol Efficacy and Serum Potassium Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum potassium levels on the efficacy of Pirmenol.

Troubleshooting Guides & FAQs

Q1: We are observing variable antiarrhythmic efficacy with Pirmenol in our in vivo canine model. Could serum potassium levels be a contributing factor?

A1: While Pirmenol's effects are considered less dependent on serum potassium than other Class Ia antiarrhythmics like disopyramide, potassium levels can still play a role in modulating cardiac electrophysiology.[1] One study on canine Purkinje fibers demonstrated that increasing extracellular potassium from 4 mM to 6 mM did not potentiate the electrophysiological changes induced by Pirmenol.[2] This suggests that in the high-normal to mildly hyperkalemic range, Pirmenol's direct effects are not significantly enhanced. However, significant deviations in serum potassium, particularly hypokalemia, can alter the arrhythmogenic substrate and potentially influence the net effect of any antiarrhythmic drug.

Troubleshooting Steps:

  • Monitor Serum Potassium: Implement routine monitoring of serum potassium levels in your animal models before and during the experimental protocol.

  • Standardize Potassium Levels: Aim to standardize and maintain serum potassium within a physiological range (typically 3.5-4.5 mEq/L for canines) across all experimental animals to reduce variability.

  • Investigate Other Factors: If potassium levels are stable, consider other variables such as drug metabolism, autonomic tone, and the specific arrhythmia model being used.

Q2: In our in vitro patch-clamp experiments on isolated cardiomyocytes, the blocking effect of Pirmenol on potassium channels appears inconsistent. Why might this be?

A2: Pirmenol is known to block several types of potassium channels, including the delayed rectifier current (IK) and the acetylcholine-activated potassium current (IK.ACh).[3] The observed inconsistency could be due to a number of factors:

  • Specific Potassium Channel Subtypes: The expression levels of different potassium channel subtypes can vary between cell preparations and culture conditions. Pirmenol's affinity for these different subtypes may vary.

  • Voltage Protocol: The voltage-clamp protocol used can significantly influence the observed block. Use-dependent block is a characteristic of many ion channel blockers, and the stimulation frequency and membrane potential will affect the degree of block.

  • Extracellular Potassium Concentration: The concentration of potassium in your extracellular solution is critical. Changes in extracellular potassium can alter the resting membrane potential and the driving force for potassium ions, which can, in turn, affect the measured current and the apparent blocking efficacy of Pirmenol.

Troubleshooting Steps:

  • Verify Cell Line/Primary Cell Characteristics: Ensure you have a well-characterized cell system with known expression patterns of the potassium channels of interest.

  • Optimize Voltage-Clamp Protocol: Systematically evaluate different stimulation frequencies and holding potentials to characterize any use-dependent effects of Pirmenol.

  • Control Extracellular Potassium: Prepare your extracellular solutions with high precision and verify the final potassium concentration. Test a range of physiological and pathophysiological potassium concentrations to systematically assess the impact on Pirmenol's blocking kinetics.

Q3: We are designing a study to compare the potassium-dependent effects of Pirmenol with another Class Ia antiarrhythmic. What should we consider?

A3: When comparing Pirmenol to another Class Ia drug, it is crucial to design the experiment to isolate the variable of interest, which in this case is the serum/extracellular potassium concentration.

Key Considerations:

  • Choice of Comparator: Select a Class Ia drug with known potassium-dependent effects, such as disopyramide, to provide a clear contrast.

  • Dose-Response Curves: Generate full dose-response curves for both drugs at different fixed potassium concentrations (e.g., hypokalemic, normokalemic, and hyperkalemic).

  • Electrophysiological Parameters: Measure key electrophysiological parameters that are characteristic of Class Ia drugs, such as the maximum upstroke velocity of the action potential (Vmax), action potential duration at 90% repolarization (APD90), and the effective refractory period (ERP).

  • In Vivo vs. In Vitro: Decide on the most appropriate model. In vitro models like isolated Purkinje fibers or cardiomyocytes offer precise control over the extracellular environment. In vivo models, while more complex, provide data that may be more clinically relevant.

Data Presentation

Table 1: Impact of Extracellular Potassium on Pirmenol's Electrophysiological Effects in Canine Purkinje Fibers

ParameterPirmenol ConcentrationExtracellular K+ (mM)Observed EffectReference
Action Potential Characteristics≥ 1 x 10-6 M4Depression of Vmax and automaticity.[2]
≥ 1 x 10-5 M4Decreased action potential amplitude, prolonged APD90, prolonged ERP.[2]
Potentiation of Effects≥ 1 x 10-6 M to ≥ 1 x 10-5 M4 vs. 6No significant potentiation of Pirmenol-induced changes with increased K+.[2]

Table 2: General Electrophysiological Effects of Pirmenol on Cardiac Tissues

ParameterPirmenol Concentration (µM)Tissue TypeEffectReference
Action Potential Duration (APD)0.5 - 5Rabbit Purkinje FibersMarked prolongation[3]
≥ 10Rabbit Purkinje FibersDiminished APD[3]
Maximum Upstroke Velocity (Vmax)≥ 10Rabbit Purkinje FibersDepressed in a use-dependent manner[3]
Delayed Rectifier K+ Current (IK)1Rabbit Purkinje FibersStrong depression (KD-value)[3]

Experimental Protocols

1. Isolated Canine Cardiac Purkinje Fiber Preparation

  • Objective: To isolate canine cardiac Purkinje fibers for in vitro electrophysiological studies.

  • Methodology:

    • Hearts are excised from anesthetized mongrel dogs.

    • The heart is mounted on a Langendorff apparatus and perfused with a modified Tyrode's solution containing (in mmol/L): 123 NaCl, 4.5 KCl, 1.8 CaCl2, 0.98 MgCl, 20 NaHCO3, 1.01 NaH2PO4, and 11 dextrose, gassed with 95% O2 and 5% CO2.

    • The left ventricle is opened to expose the endocardial surface.

    • Free-running Purkinje fibers are carefully dissected from the endocardium.

    • The isolated fibers are transferred to a tissue bath superfused with Tyrode's solution at 37°C.

    • The fibers are allowed to equilibrate for at least one hour before electrophysiological recordings commence.

2. Microelectrode Recording of Action Potentials

  • Objective: To measure the action potential characteristics of isolated cardiac preparations.

  • Methodology:

    • The isolated tissue (e.g., Purkinje fiber) is placed in a heated tissue bath and superfused with oxygenated Tyrode's solution.

    • Glass microelectrodes filled with 3 M KCl are used to impale individual cells.

    • A stimulus generator is used to deliver electrical stimuli to the tissue at a fixed cycle length.

    • The transmembrane action potentials are recorded using a high-input impedance amplifier.

    • Data is digitized and stored for offline analysis of parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at various levels of repolarization.

3. Two-Microelectrode Voltage Clamp Technique

  • Objective: To measure specific ion currents across the cell membrane of larger cells like Purkinje fibers.

  • Methodology:

    • Two microelectrodes are inserted into a single cell of the isolated Purkinje fiber.

    • One electrode measures the membrane potential, while the other injects current into the cell.

    • A feedback amplifier compares the measured membrane potential to a command potential set by the researcher.

    • The amplifier injects the necessary current to hold the membrane potential at the command level.

    • The injected current is equal in magnitude and opposite in direction to the current flowing across the cell membrane, allowing for the measurement of specific ion currents.

Visualizations

Pirmenol_Mechanism_of_Action Pirmenol Pirmenol Na_Channel Voltage-gated Na+ Channel (I_Na) Pirmenol->Na_Channel Blocks K_Channel Delayed Rectifier K+ Channel (I_K) Pirmenol->K_Channel Blocks Phase_0 Phase 0 Depolarization (Vmax) Na_Channel->Phase_0 Decreases APD Action Potential Duration (APD) K_Channel->APD Prolongs Arrhythmia Arrhythmia Phase_0->Arrhythmia Suppresses ERP Effective Refractory Period (ERP) APD->ERP Prolongs ERP->Arrhythmia Suppresses

Caption: Pirmenol's dual blockade of Na+ and K+ channels.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Data_Analysis Data Analysis cluster_Potassium_Modulation Potassium Level Modulation Heart_Isolation Heart Isolation (e.g., Canine) Purkinje_Isolation Purkinje Fiber Isolation Heart_Isolation->Purkinje_Isolation Microelectrode Microelectrode Recording (Action Potentials) Purkinje_Isolation->Microelectrode Voltage_Clamp Voltage Clamp (Ion Currents) Purkinje_Isolation->Voltage_Clamp APD_Vmax Measure APD, Vmax, ERP Microelectrode->APD_Vmax IK_Block Quantify I_K Block Voltage_Clamp->IK_Block Hypokalemia Hypokalemia (<3.5 mEq/L) Hypokalemia->Purkinje_Isolation Normokalemia Normokalemia (3.5-4.5 mEq/L) Normokalemia->Purkinje_Isolation Hyperkalemia Hyperkalemia (>4.5 mEq/L) Hyperkalemia->Purkinje_Isolation

Caption: In vitro workflow for assessing Pirmenol's efficacy.

Potassium_Impact_Logic Serum_K Serum Potassium Level Pirmenol_Efficacy Pirmenol Efficacy Serum_K->Pirmenol_Efficacy Relatively Independent (less than other Class Ia drugs) Cardiac_AP Cardiac Action Potential Serum_K->Cardiac_AP Modulates Pirmenol_Efficacy->Cardiac_AP Modulates Arrhythmia_Risk Arrhythmia Risk Cardiac_AP->Arrhythmia_Risk Determines

Caption: Logical relationship of potassium and Pirmenol efficacy.

References

Technical Support Center: Pirmenol Hydrochloride Formulation for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pirmenol hydrochloride formulations for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents and water. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in water, where solubility can be enhanced with sonication.

Q2: What are the recommended storage conditions for this compound powder and solutions?

A2: For long-term storage of the solid powder, it is recommended to store it at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks. Stock solutions in organic solvents like DMSO should be stored at -20°C for up to 1 month or -80°C for up to 6 months to prevent degradation. It is advisable to store solutions under a nitrogen atmosphere. Aqueous solutions are not recommended for storage for more than one day.

Q3: How can I prepare a this compound formulation for oral administration in animal studies?

A3: A common method for preparing an oral gavage formulation involves a multi-step process to ensure solubility and stability. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is to use 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil.[1]

Q4: Can this compound be administered parenterally?

A4: Yes, this compound has been administered intravenously in preclinical studies.[2][3] Formulations for parenteral administration require sterile and isotonic preparations. The excipients must be carefully selected to be biocompatible and not cause irritation or toxicity.

Troubleshooting Guides

Formulation Issues
Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous solution upon standing - Low aqueous solubility of the free base at neutral or alkaline pH. - Temperature fluctuations affecting solubility. - Supersaturation of the solution.- Ensure the pH of the aqueous vehicle is acidic to maintain the protonated, more soluble form of pirmenol. - Prepare fresh aqueous solutions daily. - If using co-solvents, ensure the final concentration of this compound does not exceed its solubility limit in the mixed solvent system. - Gentle warming and sonication can be used to redissolve precipitate, but stability at elevated temperatures should be considered.
Cloudiness or phase separation in co-solvent formulations - Incomplete mixing of solvents. - Incompatibility of excipients. - Exceeding the solubility limit in the final formulation.- Add each solvent sequentially and ensure complete mixing after each addition. - Visually inspect the formulation for any signs of incompatibility between excipients before adding the active pharmaceutical ingredient (API). - Prepare a small test batch to confirm the solubility at the desired concentration.
Color change in the formulation - Degradation of this compound, possibly due to oxidation or photodegradation. - Interaction with excipients.- Protect the formulation from light by using amber vials or covering the container with aluminum foil. - Prepare formulations under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Conduct compatibility studies with all excipients to identify any potential interactions.
Analytical Issues (HPLC)
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation. - Incompatible sample solvent with the mobile phase. - Column overload.- Use a guard column to protect the analytical column. - Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. - Reduce the injection volume or the concentration of the sample.
Variable retention times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.
Ghost peaks - Contamination in the mobile phase or sample. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent to confirm the source of the ghost peaks.

Experimental Protocols

Preparation of an Oral Gavage Formulation (2 mg/mL)

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a sterile container, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300, Tween-80, and saline while continuously mixing. The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Ensure the final solution is clear and homogenous. If necessary, use gentle warming or sonication to aid dissolution.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.

1. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210-280 nm).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

2. Forced Degradation Studies:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid powder and a solution of this compound to dry heat (e.g., 70°C).

  • Photodegradation: Expose a solution of this compound to UV light.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to separate the intact drug from its degradation products.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_stability Long-Term Stability Study a Weigh Pirmenol HCl b Prepare Stock Solution in DMSO a->b d Mix Stock Solution with Vehicle b->d c Prepare Vehicle (e.g., PEG300, Tween-80, Saline) c->d e Final Formulation d->e f Store at Controlled Conditions (e.g., 25°C/60% RH, 40°C/75% RH) e->f g Sample at Time Points (0, 3, 6, 12 months) f->g h Analyze by Stability-Indicating HPLC Method g->h i Assess Purity and Degradation h->i

Caption: Workflow for this compound Formulation and Stability Testing.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions start Formulation Issue Observed (e.g., Precipitation) check_pH Check pH of Aqueous Vehicle start->check_pH check_conc Verify Final Concentration vs. Solubility start->check_conc check_temp Review Storage Temperature start->check_temp check_mixing Confirm Mixing Procedure start->check_mixing adjust_pH Adjust pH to be More Acidic check_pH->adjust_pH lower_conc Lower Formulation Concentration check_conc->lower_conc control_temp Ensure Consistent Storage Temperature check_temp->control_temp optimize_mixing Optimize Mixing Order and Method check_mixing->optimize_mixing

Caption: Logical Flow for Troubleshooting Formulation Precipitation Issues.

References

Validation & Comparative

A Comparative Analysis of the Electrophysiologic Effects of Pirmenol Hydrochloride and Procainamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the electrophysiologic effects of two Class Ia antiarrhythmic agents: pirmenol hydrochloride and procainamide. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailing methodologies, and visualizing key concepts.

Mechanism of Action: Class Ia Sodium Channel Blockade

Both pirmenol and procainamide are classified as Class Ia antiarrhythmic drugs under the Vaughan Williams classification system.[1][2][3] Their primary mechanism of action involves the blockade of voltage-gated sodium channels (Na+) in cardiomyocytes.[1][2][4] This action decreases the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, which in turn slows the conduction velocity of the electrical impulse throughout the heart.[1][2][5][6]

Furthermore, as Class Ia agents, both drugs moderately prolong the duration of the action potential and increase the effective refractory period (ERP) of cardiac tissue.[2][4][6][7] This dual effect of slowing conduction and increasing refractoriness helps to suppress re-entrant arrhythmias. Pirmenol and procainamide also exhibit some potassium channel blocking activity, contributing to the prolongation of the action potential.[1][4]

cluster_membrane Cardiomyocyte Membrane cluster_AP cluster_drugs Class Ia Agents cluster_effects Electrophysiologic Effects Na_channel Voltage-Gated Na+ Channel Vmax Decrease Vmax (Phase 0 Slope) Na_channel->Vmax K_channel K+ Channel APD Prolong Action Potential Duration K_channel->APD AP_node Pirmenol Pirmenol Pirmenol->Na_channel Block Pirmenol->K_channel Block Procainamide Procainamide Procainamide->Na_channel Block Procainamide->K_channel Block Conduction Slow Conduction Velocity Vmax->Conduction ERP Increase Effective Refractory Period APD->ERP

Caption: Mechanism of Pirmenol and Procainamide.

Comparative Electrophysiologic Data

The following table summarizes the quantitative effects of this compound and procainamide on key electrophysiologic parameters as reported in various experimental and clinical studies.

ParameterThis compound EffectProcainamide EffectExperimental Model / Study PopulationCitations
ECG Intervals
PR IntervalSignificant prolongation.Prolongation, may become worse at higher levels.Canine Purkinje fibers; Patients with VT.[7][8]
QRS IntervalIncreased by 14% ± 12%.Prolongation, may become worse at higher levels.Patients with sustained ventricular tachyarrhythmias.[2][3]
QTc IntervalIncreased by 13% ± 12%.Prolongation, may become worse at higher levels.Patients with sustained ventricular tachyarrhythmias.[2][3]
HV IntervalIncreased by 22% ± 28%.Prolonged by 6-9 msec with doses of 200-400 mg.Patients with sustained ventricular tachyarrhythmias; Patients undergoing EP study.[3]
Refractory Periods
Atrial ERPIncreased by 20% ± 14%.Dose-related increases, significant with 300-400 mg doses.Patients with sustained ventricular tachyarrhythmias.[3][9]
Ventricular ERPIncreased by 7% ± 8%.Increases ventricular refractory period.Patients with sustained ventricular tachyarrhythmias.[1][3]
AV Nodal ERPDecreased from 308 ± 51 to 272 ± 23 ms.Effects are variable and not dose-related.Normal subjects and patients with WPW syndrome.[9][10]
His-Purkinje System ERPNot specified.Significant and progressively dose-related increases with 100-400 mg.Patients undergoing EP study.[9]
Cardiac Tissue Effects
Action Potential DurationLengthened in all cardiac tissues studied (atrium, Purkinje, ventricle).Prolongs the action potential.Isolated rabbit heart; Canine Purkinje fibers.[5][7]
Max Rate of DepolarizationDecreased in isolated rabbit atrium, Purkinje cells, and ventricle.Reduces the maximal rate of depolarization.Isolated rabbit heart; Canine Purkinje fibers.[1][5]
AutomaticityDepressed in canine cardiac Purkinje fibers.Decreased.Canine cardiac Purkinje fibers.[6][7]
Sinus Node Function
Sinus Cycle LengthDecreased by 11% ± 13%.Effects are variable and not dose-related.Patients with sustained ventricular tachyarrhythmias.[3]

Experimental Protocols

The data presented above are derived from a range of experimental models. Understanding these methodologies is crucial for interpreting the results.

In Vitro Animal Tissue Studies
  • Objective: To determine the direct cellular electrophysiologic effects of the drugs on isolated cardiac tissues.

  • Methodology:

    • Tissue Preparation: Hearts are excised from animals (e.g., rabbits, canines). Specific tissues like the sinoatrial node, atrium, Purkinje fibers, or ventricular muscle are dissected and placed in a tissue bath.[5][7]

    • Superfusion: The tissue is continuously superfused with a Tyrode solution (a salt solution that mimics the composition of interstitial fluid) maintained at a physiological temperature and pH.[7]

    • Electrophysiological Recording: Intracellular microelectrodes are inserted into individual cardiac cells to record action potentials. Parameters such as action potential amplitude, duration (APD), and the maximum rate of depolarization (Vmax) are measured.[5][7]

    • Drug Administration: After obtaining baseline recordings, pirmenol or procainamide is added to the superfusate at varying concentrations (e.g., 1x10⁻⁶ M to 1x10⁻⁵ M).[7] The effects are recorded and compared to baseline. A washout period with a drug-free solution is often performed to confirm reversibility.[5][7]

In Vivo Human Electrophysiology (EP) Studies
  • Objective: To evaluate the electrophysiologic effects of the drugs in a clinical setting on the entire cardiac conduction system.

  • Methodology:

    • Patient Population: Studies are conducted on patients, often those with a history of arrhythmias like ventricular tachycardia.[3][8][11] All other antiarrhythmic drugs are discontinued for at least five half-lives before the study.[11]

    • Catheter Placement: Multipolar electrode catheters are inserted through peripheral veins and advanced to various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

    • Baseline Measurements: A baseline electrophysiologic evaluation is performed. This involves recording intracardiac electrocardiograms and measuring baseline intervals (AH, HV), sinus node function (sinus cycle length, sinus node recovery time), and the effective refractory periods of different cardiac tissues using programmed electrical stimulation.[3][11]

    • Drug Administration: The drug is administered intravenously, often as an initial bolus followed by a continuous infusion (e.g., pirmenol at 0.7-1.1 mg/kg bolus followed by 35-40 µg/kg/min infusion; procainamide at 10-15 mg/kg).[12] Plasma concentrations are often monitored.[3]

    • Post-Drug Evaluation: After drug administration, the complete electrophysiologic evaluation is repeated to assess for changes in conduction times, refractory periods, and the inducibility of arrhythmias.[8][11]

start Patient Preparation (Fasting, Informed Consent, Discontinue Prior Meds) catheter Intracardiac Catheter Placement start->catheter baseline Baseline EP Measurements (Intervals, Refractory Periods, Programmed Stimulation) catheter->baseline infusion Intravenous Drug Infusion (Pirmenol or Procainamide) baseline->infusion post_drug Post-Drug EP Measurements (Repeat Full Protocol) infusion->post_drug analysis Data Analysis (Compare Baseline vs. Post-Drug) post_drug->analysis end Conclusion on Drug Efficacy & Effects analysis->end

Caption: Typical Human Electrophysiology Study Workflow.

Summary of Comparison

Both pirmenol and procainamide demonstrate classic Class Ia electrophysiologic effects, primarily by slowing conduction and prolonging repolarization.

  • Similarities: Both drugs consistently prolong the PR, QRS, and QTc intervals, indicating a slowing of conduction through the atria, His-Purkinje system, and ventricles.[2][3][8][11] They both decrease the maximum rate of depolarization and lengthen the action potential duration, which is the fundamental basis of their antiarrhythmic action.[1][5]

  • Differences: The available data suggest some nuances in their effects. Pirmenol has been reported to decrease sinus cycle length (increase heart rate) in some studies, whereas the effect of procainamide on the sinus node is more variable.[3][9] Furthermore, pirmenol was found to decrease the AV nodal effective refractory period in one study, while procainamide's effect on this parameter was inconsistent.[9][10] It is important to note that pirmenol has been described as having a favorable pharmacokinetic profile that may allow for less frequent dosing compared to procainamide.[13]

This guide provides a comparative overview based on available scientific literature. Direct, head-to-head clinical trials are essential for a definitive comparison of the electrophysiologic profiles and clinical efficacy of these two agents.

References

A Comparative Guide to the Efficacy of Pirmenol Hydrochloride and Lidocaine in the Management of Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiarrhythmic agents pirmenol hydrochloride and lidocaine, focusing on their efficacy in treating ventricular arrhythmias. The information presented is collated from a range of preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Executive Summary

This compound is a class Ia antiarrhythmic agent, whereas lidocaine is a class Ib agent.[1][2] While both are utilized in the management of ventricular arrhythmias, their electrophysiological and hemodynamic profiles differ significantly. Pirmenol generally prolongs the action potential duration, whereas lidocaine is known to shorten it in ventricular tissue.[3][4] This guide delves into the specifics of these differences, supported by experimental data, to provide a clear comparison for research and development purposes.

Quantitative Data Comparison

The following tables summarize the key quantitative data on the electrophysiological and hemodynamic effects of this compound and lidocaine.

Electrophysiological Effects
ParameterThis compoundLidocaineTissue/Model
Maximum Upstroke Velocity (Vmax) of Action Potential Depressed ≥ 1 x 10-6 M[5]Decreased at high concentrations (≥ 1 x 10-4 M)[4]Canine Cardiac Purkinje Fibers[4][5]
Action Potential Duration (APD) Lengthened in all cardiac tissues studied[3]Shortened at 1 x 10-5 M[4]Canine Cardiac Purkinje Fibers, Ventricular Muscle[3][4]
Effective Refractory Period (ERP) Prolonged[5]Shortened at 1 x 10-5 M[4]Canine Cardiac Purkinje Fibers[4][5]
Automaticity (Phase 4 Depolarization) Depressed ≥ 1 x 10-6 M[5]Attenuated or abolished at 1 x 10-6 and 1 x 10-5 M[4]Canine Cardiac Purkinje Fibers[4][5]
Action Potential Amplitude Decreased ≥ 1 x 10-5 M[5]No significant effect at ≤ 1 x 10-5 M[4]Canine Cardiac Purkinje Fibers[4][5]
Hemodynamic Effects in Patients
ParameterThis compoundLidocaineStudy Population
Heart Rate Increased by 10 beats/min (p < 0.001)[6][7][8]No significant change[6][7][8]Patients undergoing catheterization[6][7][8]
Mean Arterial Pressure (MAP) Increased by 5 mmHg (p < 0.001)[6][7][8]Increased by 6 mmHg (p < 0.001)[6][7][8]Patients undergoing catheterization[6][7][8]
Left Ventricular End-Diastolic Pressure (LVEDP) Not significantly increased[6][7]Increased by 2.8 mmHg (p < 0.05)[6][7][8]Patients undergoing catheterization[6][7][8]
Echocardiographic Ejection Fraction Reduced by 0.05 (p < 0.0001)[8]Reduced by 0.03 (p < 0.05)[6][7][8]Patients undergoing catheterization[6][7][8]
Systemic Vascular Resistance Increased (p < 0.05)[6][7][8]Not significantly changed[6][7][8]Patients undergoing catheterization[6][7][8]
Pulmonary Arterial Resistance Increased (p < 0.01)[6][7][8]Not significantly changed[6][7][8]Patients undergoing catheterization[6][7][8]
Efficacy in Suppression of Ventricular Arrhythmias
Study OutcomeThis compoundLidocaineStudy Details
Suppression of Premature Ventricular Complexes (PVCs) >70% suppression of PVCs in all 6 patients with heart disease at 52 weeks.[9]In a randomized trial, arrhythmia control (>50% reduction of PVCs) was achieved in 9 of 13 trials.[10]Pirmenol: 6 patients with heart disease and 11 controls.[9] Lidocaine: 26 patients with clinically significant ventricular arrhythmias.[10]
Termination of Sustained Monomorphic Ventricular Tachycardia (VT) Efficacy demonstrated in patients with a history of sustained VT.[11]Less effective than procainamide, sotalol, and amiodarone in terminating VT.[12]Pirmenol: 21 patients with a history of sustained VT.[11] Lidocaine: Systematic review of studies on stable, monomorphic VT.[13]
Protection against Ventricular Fibrillation (VF) Complete suppression of VF at 5 mg/kg in a rat model of coronary artery ligation.[14]Reduced fibrillation and/or death in a rat model of coronary artery ligation.[14]Anesthetized rats with acute coronary artery ligation.[14]

Experimental Protocols

Isolation of Canine Cardiac Purkinje Fibers

This protocol is synthesized from methodologies described in studies investigating the electrophysiological effects of antiarrhythmic drugs on canine Purkinje fibers.[15][16][17]

Objective: To isolate single Purkinje cells from a canine heart for electrophysiological studies.

Materials:

  • Canine heart

  • Cardioplegia buffer (in mmol/L): 120.4 NaCl, 14.7 KCl, 0.6 KH2PO4, 0.6 Na2HPO4, 1.2 MgSO4·7H2O, 4.6 NaHCO3, 10 Na-HEPES, 5.5 glucose, and 30 taurine.[16]

  • Modified Tyrode's solution (in mmol/L): 123 NaCl, 4.5 KCl, 1.8 CaCl2, 0.98 MgCl, 20 NaHCO3, 1.01 NaH2PO4, and 11 dextrose, plus 0.04 g/L bovine albumin.[16]

  • Enzyme solution: Collagenase and protease dissolved in Ca2+-free Tyrode's solution.

  • Low-Ca2+ Tyrode's solution.

  • Lugol's solution for visualization.[18]

  • Standard dissection tools, perfusion apparatus, and a microscope.

Procedure:

  • Heart Excision and Cardioplegia: The heart is rapidly excised and immersed in cold saline containing heparin. The aortic root is cannulated and perfused with cold cardioplegia buffer to arrest the heart and protect the myocardium.[16]

  • Exposure of the Left Ventricle: An incision is made in the right ventricular free wall and distal septum to expose the endocardial surface of the left ventricle.[16]

  • Coronary Artery Perfusion: A perfusion catheter is inserted and ligated within the left main coronary artery for continuous perfusion with modified Tyrode's solution, gassed with 95% O2, 5% CO2, and maintained at 37±1°C.[16]

  • Identification of Purkinje Fibers: The endocardial surface is stained with Lugol's solution to visualize the Purkinje fiber network.[18]

  • Dissection of Purkinje Fibers: Under a dissecting microscope, free-running Purkinje fibers are carefully dissected from the endocardial surface.

  • Enzymatic Digestion: The dissected fibers are transferred to an enzyme solution containing collagenase and protease in a Ca2+-free Tyrode's solution and incubated to digest the fibrous tissue sheath.[19]

  • Cell Dissociation: The digested tissue is gently triturated with a pipette to release single Purkinje cells.[19]

  • Washing and Storage: The cell suspension is washed multiple times with a low-Ca2+ Tyrode's solution to remove the enzymes. The isolated cells are then stored in a normal Tyrode's solution at room temperature.[19]

Whole-Cell Patch-Clamp Recording from Ventricular Myocytes

This protocol is a generalized procedure based on methods described for whole-cell patch-clamp recordings from isolated ventricular myocytes.[20][21][22][23][24]

Objective: To record ionic currents from single ventricular myocytes using the whole-cell patch-clamp technique.

Materials:

  • Isolated ventricular myocytes

  • Extracellular (bath) solution (example composition in mM): 137 NaCl, 1.8 CaCl2, 25 CsCl, 0.5 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).[20]

  • Intracellular (pipette) solution (example composition in mM): 120 CsCl, 10 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), 1 EGTA, 1 MgCl2, 1 Na2GTP, 5 phosphocreatine, and 10 HEPES (pH 7.2).[20]

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software).[20]

  • Micromanipulator

  • Inverted microscope

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Plating: A suspension of isolated ventricular myocytes is placed in an experimental chamber on the stage of an inverted microscope and allowed to adhere to the bottom.

  • Pipette Preparation: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the intracellular solution.

  • Pipette Positioning: The pipette, mounted on a micromanipulator, is lowered into the bath solution and positioned near a target myocyte.

  • Gigaohm Seal Formation: Gentle suction is applied to the pipette to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps are applied to elicit specific ionic currents (e.g., a prepulse to -40 mV to inactivate sodium channels followed by depolarizing steps to measure calcium currents).[20]

  • Data Acquisition: The resulting ionic currents are recorded by the amplifier, digitized, and stored on a computer for later analysis.[20]

  • Drug Application: The drug of interest (pirmenol or lidocaine) is applied to the bath solution, and the recording protocol is repeated to determine the drug's effect on the ionic currents.

Signaling Pathways and Mechanisms of Action

This compound

This compound exhibits a complex mechanism of action, characteristic of a class Ia antiarrhythmic agent, but with additional effects. It primarily blocks fast sodium channels, but also affects potassium and calcium channels, and has been shown to be a muscarinic acetylcholine receptor (M2) antagonist.[25][26] This multifaceted action contributes to its electrophysiological effects, including the prolongation of the action potential duration.

Pirmenol_Signaling_Pathway cluster_channels Ion Channels cluster_receptor Receptor cluster_effects Electrophysiological Effects Pirmenol This compound Na_Channel Fast Na+ Channel Pirmenol->Na_Channel Blocks K_Channel K+ Channel Pirmenol->K_Channel Blocks Ca_Channel L-type Ca2+ Channel Pirmenol->Ca_Channel Blocks M2_Receptor M2 Receptor Pirmenol->M2_Receptor Antagonizes Vmax Decreased Vmax Na_Channel->Vmax APD Prolonged APD K_Channel->APD Ca_Channel->APD Automaticity Decreased Automaticity M2_Receptor->Automaticity ERP Prolonged ERP Vmax->ERP Lidocaine_Signaling_Pathway cluster_Na_Channel_States Voltage-Gated Na+ Channel States cluster_effects Electrophysiological Effects Lidocaine Lidocaine Inactivated Inactivated State Lidocaine->Inactivated Binds with High Affinity Resting Resting State Open Open State Resting->Open Depolarization Open->Inactivated Inactivation Inactivated->Resting Repolarization Na_Influx Decreased Na+ Influx Inactivated->Na_Influx Vmax Decreased Vmax Na_Influx->Vmax APD Shortened APD Vmax->APD ERP Shortened ERP APD->ERP Experimental_Workflow Start Start: Isolate Cardiac Cells (e.g., Purkinje Fibers, Ventricular Myocytes) Patch_Clamp Perform Whole-Cell Patch-Clamp Start->Patch_Clamp Baseline Record Baseline Electrophysiological Parameters (Vmax, APD, ERP, etc.) Patch_Clamp->Baseline Drug_Application Apply Test Compound Baseline->Drug_Application Pirmenol_Arm This compound Drug_Application->Pirmenol_Arm Group A Lidocaine_Arm Lidocaine Drug_Application->Lidocaine_Arm Group B Record_Effects_Pirmenol Record Electrophysiological Parameters with Pirmenol Pirmenol_Arm->Record_Effects_Pirmenol Record_Effects_Lidocaine Record Electrophysiological Parameters with Lidocaine Lidocaine_Arm->Record_Effects_Lidocaine Data_Analysis Analyze and Compare Data Record_Effects_Pirmenol->Data_Analysis Record_Effects_Lidocaine->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

References

A Comparative Analysis of Pirmenol Hydrochloride and Quinidine in Preclinical Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antiarrhythmic properties of pirmenol hydrochloride and quinidine, supported by experimental data from preclinical models. This analysis focuses on their efficacy, electrophysiological effects, and the methodologies used in their evaluation.

This compound, a pyridinemethanol derivative, and quinidine, a class Ia antiarrhythmic agent, have both demonstrated efficacy in the management of cardiac arrhythmias.[1][2] Preclinical studies have been crucial in elucidating their mechanisms of action and comparative profiles. Pirmenol has shown high efficacy against both atrial and ventricular arrhythmias induced by various methods in animal models.[1] It has been noted for its relatively wide margin of safety compared to other class I agents in canine studies.[1] Quinidine, a well-established antiarrhythmic, effectively prevents ventricular fibrillation and tachycardia in a concentration-dependent manner, as demonstrated in isolated rat heart preparations.[3]

Quantitative Comparison of Electrophysiological and Antiarrhythmic Effects

The following tables summarize the key quantitative data from comparative and individual studies of this compound and quinidine.

Table 1: Comparative Effects on Electrocardiogram (ECG) Intervals in Humans

ParameterThis compound (mean change)Quinidine (mean change)p-value
PR Interval+5 ± 11 ms+5 ± 18 msNS
QRS Interval+10 ± 5 ms+5 ± 14 msNS
QT Interval+8 ± 9 ms+46 ± 30 ms< 0.01
JT Interval-2 ± 10 ms+41 ± 36 ms< 0.01

Data from a double-blind, placebo-controlled study in patients with frequent ventricular ectopic depolarizations.[4]

Table 2: Efficacy in Suppression of Ventricular Arrhythmias

DrugModel/Patient PopulationEfficacy
This compoundPatients with chronic, stable premature ventricular complexes (PVCs)≥ 90% reduction in PVCs with 70-150 mg infusions.[5]
Patients with ventricular arrhythmias> 70% suppression in premature ventricular contraction rate.[6]
QuinidineIsolated rat heart (reperfusion arrhythmia model)Concentration-dependent prevention of ventricular fibrillation and tachycardia.[3]
Patients with frequent spontaneous ventricular ectopySuppression of arrhythmia in 11 of 12 patients who completed the study.[7]

Table 3: Hemodynamic Effects in Humans

ParameterThis compound (mean change)Quinidine
Diastolic Blood Pressure+4 mm HgNot specified in the provided results
Heart Rate+9 bpmCan lead to an increase in sinus rate.[2]
Ejection Fraction-5%Can have negative inotropic activity.[2]
Systolic Blood PressureNo significant changeCan act as an α-adrenergic antagonist.[2]
Cardiac OutputNo significant changeNot specified in the provided results

Pirmenol data from a study in patients with coronary artery disease.[8]Quinidine information is from a general description of its properties.[2]

Mechanism of Action

Both this compound and quinidine are classified as Class IA antiarrhythmic agents, primarily acting by blocking the fast inward sodium current (INa). This action decreases the maximum rate of depolarization of the cardiac action potential (Vmax). Quinidine also affects multiple potassium currents (IKr, IKs, IK1, Ito) and the L-type calcium current (ICa), leading to a prolongation of the action potential duration and the QT interval.[2][9] Pirmenol is described as having quinidine-like (Class Ia) properties, but with a distinguishing minimal effect on the QT interval compared to quinidine.[4][10]

Mechanism of Action of Class IA Antiarrhythmics cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (INa) Vmax Decreased Vmax (Phase 0 slope) Na_channel->Vmax K_channel K+ Channels (IKr, IKs) AP_duration Prolonged Action Potential Duration K_channel->AP_duration Ca_channel L-type Ca2+ Channel (ICa) Pirmenol Pirmenol HCl Pirmenol->Na_channel Quinidine Quinidine Quinidine->Na_channel Quinidine->K_channel Quinidine->Ca_channel QT_interval Prolonged QT Interval AP_duration->QT_interval

Caption: Simplified signaling pathway of Class IA antiarrhythmics.

Experimental Protocols

The evaluation of pirmenol and quinidine has involved a variety of in vivo and in vitro models. Below are summaries of typical experimental methodologies.

In Vivo Canine Model of Ventricular Arrhythmia

This model is frequently used to assess the efficacy of antiarrhythmic drugs.

  • Animal Model: Conscious dogs with surgically induced myocardial infarction (e.g., coronary artery ligation, Harris model) are often used as they develop stable ventricular arrhythmias.[1]

  • Arrhythmia Induction: Arrhythmias arise spontaneously from the ischemic zone created by the coronary artery ligation.

  • Drug Administration: this compound can be administered intravenously (IV) or orally to assess its ability to suppress, prevent, or terminate the existing arrhythmia.[1]

  • Data Collection: Continuous electrocardiogram (ECG) monitoring is used to quantify the frequency and severity of ventricular arrhythmias before, during, and after drug administration. Plasma drug concentrations are often measured to establish a dose-response relationship.[1]

In Vitro Isolated Heart Model

This model allows for the study of drug effects on the electrophysiology of the heart in a controlled environment, independent of systemic influences.

  • Model: Isolated perfused rabbit or rat hearts are commonly used.[3][11]

  • Arrhythmia Induction: Arrhythmias, such as ventricular fibrillation and tachycardia, can be induced by methods like coronary artery reperfusion.[3]

  • Drug Administration: The drug (e.g., quinidine) is added to the perfusate at varying concentrations.[3]

  • Data Collection: An epicardial mapping system with multiple electrodes can be used to record the activation times and patterns of the epicardial surface.[11] This allows for the analysis of parameters like the activation-recovery interval and the dispersion of repolarization.

General Experimental Workflow for Preclinical Antiarrhythmic Drug Testing cluster_model Model Selection cluster_induction Arrhythmia Induction cluster_admin Drug Administration cluster_data Data Collection & Analysis in_vivo In Vivo Model (e.g., Canine) ligation Coronary Artery Ligation in_vivo->ligation in_vitro In Vitro Model (e.g., Isolated Heart) reperfusion Reperfusion in_vitro->reperfusion iv Intravenous ligation->iv oral Oral ligation->oral perfusate Perfusate reperfusion->perfusate ecg ECG Monitoring iv->ecg plasma Plasma Concentration iv->plasma oral->ecg oral->plasma mapping Epicardial Mapping perfusate->mapping

Caption: A typical experimental workflow for evaluating antiarrhythmic drugs.

Summary and Conclusion

Both this compound and quinidine are effective in suppressing ventricular arrhythmias in various preclinical models. The primary distinction in their electrophysiological profiles lies in their effect on the QT interval; quinidine causes a marked prolongation, whereas pirmenol has a minimal effect.[4] This difference may have implications for the proarrhythmic potential of these drugs. Pirmenol has also been suggested to have a wider safety margin and less dependence on serum potassium levels compared to other class I agents.[1] The choice between these agents in a research or clinical context would depend on the specific type of arrhythmia being studied or treated and the desired electrophysiological and hemodynamic profile. Further head-to-head studies in standardized models would be beneficial for a more definitive comparison.

References

Comparative Efficacy of Pirmenol Hydrochloride and Other Class Ia Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of pirmenol hydrochloride against other prominent Class Ia antiarrhythmic agents: quinidine, procainamide, and disopyramide. The information is compiled from a review of clinical and preclinical studies to assist in research and development efforts within the field of cardiology.

Electrophysiological Effects and Mechanism of Action

Class Ia antiarrhythmic drugs primarily exert their effects by blocking the fast sodium channels (INa) in cardiac myocytes, which slows the upstroke of the action potential (Phase 0) and consequently, the conduction velocity.[1][2] These agents also typically prolong the action potential duration (APD) and the effective refractory period (ERP), an effect attributed to their blockade of potassium channels.[1][3]

This compound is classified as a Class Ia antiarrhythmic agent with quinidine-like properties.[4] Its mechanism of action involves the blockade of fast sodium channels and potassium channels, leading to a depression of the spontaneous discharge of the sinoatrial node.[5][6]

The following diagram illustrates the generalized signaling pathway of Class Ia antiarrhythmics.

cluster_0 Cardiac Myocyte Na_Channel Fast Sodium Channel (Nav1.5) Action_Potential Action Potential Na_Channel->Action_Potential Decreased Phase 0 (Slower Conduction) K_Channel Potassium Channel K_Channel->Action_Potential Prolonged Repolarization (Longer APD & ERP) Class_Ia_Drugs Pirmenol Quinidine Procainamide Disopyramide Class_Ia_Drugs->Na_Channel Blockade Class_Ia_Drugs->K_Channel Blockade

Caption: Generalized Signaling Pathway of Class Ia Antiarrhythmics.

Comparative Efficacy in Ventricular Arrhythmias

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in the treatment of ventricular arrhythmias.

Table 1: Suppression of Ventricular Premature Complexes (VPCs)
DrugStudy DesignPatient PopulationEfficacy EndpointResultCitation
Pirmenol Placebo-controlled, double-blind, multicenter196 patients with VPCs≥70% reduction in VPC frequency60% of patients achieved endpoint[7]
Pirmenol Open-label, dose-titration12 patients with VPDs>75% long-term suppression of VPDs58% of patients achieved effective long-term suppression[8]
Pirmenol Double-blind, placebo-controlled vs. Quinidine18 patients with frequent ventricular ectopic depolarizationsEffective and tolerated suppression of arrhythmiaPirmenol: 7/8 patients; Quinidine: 5/10 patients (p < 0.05)[9]
Quinidine Short-term, placebo-controlled, double-blind20 ambulatory patients with chronic ventricular arrhythmiasStatistically significant reduction in chronic PVCs70% of patients[10]
Disopyramide Double-blind, placebo-controlled, crossover vs. Ethmozine27 patients with frequent VPDs80% VPD reduction22% of patients[1]
Procainamide Retrospective analysis34 patients with recurrent ventricular arrhythmiasSignificant decrease in total VT/VF episodesMedian episodes decreased from 19 to 5.5 (p < 0.05)[11]
Table 2: Termination of Ventricular Tachycardia (VT)
DrugStudy DesignPatient PopulationEfficacy EndpointResultCitation
Pirmenol Electrophysiologic study20 patients with VT refractory to other drugsNon-inducibility of VT after intravenous pirmenol7 out of 20 patients[5]
Procainamide Randomized controlled trial (PROCAMIO) vs. Amiodarone62 patients with stable wide QRS tachycardiaTermination of tachycardia within 40 minutes67% of patients[12][13]
Procainamide Observational study15 patients with inducible, sustained VTTermination of VT during infusion93% of patients[14][15]
Disopyramide Observational study160 patients with supraventricular and ventricular arrhythmiasOverall success rate in ventricular arrhythmias85%[16]
Quinidine Retrospective analysis30 patients with in-hospital quantifiable VA episodesReduction in acute VA episodesMedian episodes reduced from 3 to 0 (p < 0.001)[6]

Comparative Effects on Electrocardiogram (ECG) Intervals

The table below presents a comparison of the effects of pirmenol and quinidine on various ECG intervals from a head-to-head clinical trial.

Table 3: Mean Change in ECG Intervals from Placebo
ECG IntervalPirmenol (mean change ± SD)Quinidine (mean change ± SD)p-valueCitation
PR Interval 5 ± 11 ms5 ± 18 msNS[9]
QRS Interval 10 ± 5 ms5 ± 14 msNS[9]
QT Interval 8 ± 9 ms46 ± 30 ms< 0.01[9]
JT Interval -2 ± 10 ms41 ± 36 ms< 0.01[9]

Experimental Protocols

Below are summaries of the methodologies for key experiments cited in this guide.

Pirmenol vs. Quinidine for Ventricular Ectopic Depolarizations
  • Study Design: A double-blind, placebo-controlled, randomized trial.[9]

  • Patient Population: 18 patients with frequent ventricular ectopic depolarizations.[9]

  • Methodology: Patients were randomized to receive either pirmenol (8 patients) or quinidine (10 patients). The efficacy and tolerability in suppressing arrhythmia were assessed over a 4-week period. Computerized 12-lead electrocardiography was used to measure changes in PR, QRS, QT, and JT intervals from placebo to treatment.[9]

The workflow for this clinical trial is depicted below.

Patient_Recruitment Recruit 18 patients with frequent ventricular ectopic depolarizations Randomization Randomize patients Patient_Recruitment->Randomization Pirmenol_Group Pirmenol Group (n=8) Randomization->Pirmenol_Group Pirmenol Quinidine_Group Quinidine Group (n=10) Randomization->Quinidine_Group Quinidine Treatment 4-week treatment period Pirmenol_Group->Treatment Quinidine_Group->Treatment ECG_Monitoring Computerized 12-lead ECG monitoring Treatment->ECG_Monitoring Efficacy_Assessment Assess arrhythmia suppression and tolerability ECG_Monitoring->Efficacy_Assessment Data_Analysis Compare efficacy and ECG interval changes Efficacy_Assessment->Data_Analysis

Caption: Workflow of the Pirmenol vs. Quinidine Clinical Trial.

PROCAMIO: Procainamide vs. Amiodarone for Ventricular Tachycardia
  • Study Design: A randomized, open-label clinical trial.[12]

  • Patient Population: 62 patients with hemodynamically stable, regular wide QRS tachycardia.[12]

  • Methodology: Patients were randomized to receive either intravenous procainamide (10 mg/kg over 20 minutes) or intravenous amiodarone (5 mg/kg over 20 minutes). The primary outcome was the incidence of major adverse cardiac events within 40 minutes of infusion initiation. The secondary outcome was the termination of tachycardia.[12]

Summary and Conclusion

The available evidence suggests that this compound is an effective Class Ia antiarrhythmic agent for the suppression of ventricular arrhythmias. In a direct comparison with quinidine, pirmenol demonstrated comparable efficacy in arrhythmia suppression with a significantly lower impact on QT interval prolongation.[9]

The choice of a Class Ia antiarrhythmic agent should be guided by the specific clinical scenario, patient characteristics, and the potential for adverse effects. Pirmenol's unique electrocardiographic profile, particularly its minimal effect on the QT interval compared to quinidine, may offer a therapeutic advantage in certain patient populations. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound against other Class Ia agents.

References

A Comparative Analysis of Pirmenol and Disopyramide for the Treatment of Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the electrophysiological properties, pharmacokinetics, clinical efficacy, and safety profiles of two Class IA antiarrhythmic agents.

This guide provides a detailed comparative analysis of pirmenol and disopyramide, two Class IA antiarrhythmic drugs used in the management of ventricular arrhythmias. Both agents exert their therapeutic effects primarily by blocking cardiac sodium channels, yet they exhibit distinct electrophysiological and pharmacokinetic profiles that influence their clinical application and adverse effect profiles. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of these two compounds.

Mechanism of Action: Differentiated Ion Channel Blockade

Both pirmenol and disopyramide are classified as Class IA antiarrhythmic agents, signifying their primary mechanism of action as blockers of the fast sodium channels (Nav1.5) in cardiomyocytes.[1] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]

While sharing this primary mechanism, studies have revealed nuances in their interaction with other ion channels. Pirmenol has been shown to block delayed rectifier potassium currents (IK), contributing to a prolongation of the action potential duration.[4] Disopyramide also blocks the rapid component of the delayed rectifier potassium current, which is associated with QT interval prolongation.[5] Notably, in isolated rabbit heart preparations, pirmenol did not exhibit the negative inotropic (contractility-reducing) effects observed with disopyramide, suggesting it does not significantly block calcium channels.[2]

Furthermore, both drugs exhibit anticholinergic (muscarinic receptor blocking) properties, which can lead to a range of side effects.[3][6] Comparative studies suggest that pirmenol has a lower affinity for glandular-type muscarinic receptors (M3) compared to cardiac-type (M2) receptors, which may translate to a different side effect profile compared to disopyramide.[7]

cluster_Pirmenol Pirmenol cluster_Disopyramide Disopyramide cluster_Effects Electrophysiological Effects Pirmenol Pirmenol Na_Channel_P Fast Na+ Channel (Nav1.5) Pirmenol->Na_Channel_P Blocks K_Channel_P Delayed Rectifier K+ Channel Pirmenol->K_Channel_P Blocks M2_Receptor_P M2 Muscarinic Receptor Pirmenol->M2_Receptor_P Antagonist Vmax Decreased Vmax (Slower Conduction) Na_Channel_P->Vmax APD Prolonged Action Potential Duration K_Channel_P->APD Anticholinergic Anticholinergic Effects M2_Receptor_P->Anticholinergic Disopyramide Disopyramide Na_Channel_D Fast Na+ Channel (Nav1.5) Disopyramide->Na_Channel_D Blocks K_Channel_D Delayed Rectifier K+ Channel (Rapid) Disopyramide->K_Channel_D Blocks M_Receptors_D Muscarinic Receptors (M2 & M3) Disopyramide->M_Receptors_D Antagonist Na_Channel_D->Vmax K_Channel_D->APD M_Receptors_D->Anticholinergic

Figure 1: Comparative Mechanism of Action of Pirmenol and Disopyramide.

Pharmacokinetic Profile

The pharmacokinetic properties of pirmenol and disopyramide influence their dosing regimens and potential for drug-drug interactions.

ParameterPirmenolDisopyramide
Bioavailability HighHigh
Protein Binding 50% to 65% (concentration-dependent)Not specified in provided results
Metabolism Hepatic (CYP3A4-mediated)Partially metabolized in the liver
Elimination Half-life 6.7 hours (range 4 to 10 hours)Not specified in provided results
Excretion Renal (80%)Excreted unchanged in urine

Table 1: Comparative Pharmacokinetics of Pirmenol and Disopyramide [3]

Preclinical Comparative Efficacy: Canine Studies

A key study comparing the cardiovascular effects of pirmenol and disopyramide was conducted in isolated, cross-circulated canine heart preparations. This experimental design allowed for the direct assessment of the drugs' effects on cardiac tissues.

Experimental Protocol: Isolated Canine Heart Preparation
  • Animal Model: Mongrel dogs of either sex were used.

  • Preparation: The sinoatrial node, papillary muscle, and atrioventricular node preparations were isolated from the hearts of the dogs.

  • Cross-Circulation: The isolated preparations were cross-circulated with blood from a donor dog to maintain physiological conditions.

  • Drug Administration: Pirmenol and disopyramide were administered intra-arterially to the isolated preparations.

  • Data Collection: Electrophysiological and hemodynamic parameters were continuously monitored.

cluster_Workflow Experimental Workflow: Isolated Canine Heart Study Animal Canine Model Isolation Isolate Sinoatrial Node, Papillary Muscle, and Atrioventricular Node Animal->Isolation CrossCirculation Cross-Circulate with Donor Dog Blood Isolation->CrossCirculation DrugAdmin Intra-arterial Administration of Pirmenol or Disopyramide CrossCirculation->DrugAdmin Data Monitor Electrophysiological and Hemodynamic Parameters DrugAdmin->Data Analysis Comparative Analysis of Drug Effects Data->Analysis

Figure 2: Experimental Workflow for the Comparative Canine Heart Study.
Key Findings from the Canine Study

In this preclinical model, both pirmenol and disopyramide demonstrated negative chronotropic (heart rate-lowering) and inotropic effects.[8][9] However, pirmenol exhibited significantly more potent negative dromotropic (conduction-slowing) effects on atrio-His and His-ventricular conduction compared to disopyramide.[8][9] Additionally, pirmenol induced a transient coronary vasodilator effect, which was not observed with disopyramide.[8][9]

Cardiovascular EffectPirmenolDisopyramide
Chronotropic Effect Negative (Comparable to Disopyramide)Negative
Inotropic Effect Negative (Comparable to Disopyramide)Negative
Dromotropic Effect (Atrio-His & His-Ventricular) Negative (Significantly more potent than Disopyramide)Negative
Coronary Vasodilation Transient VasodilationNo significant effect

Table 2: Comparative Cardiovascular Effects in Isolated Canine Heart Preparations [8][9]

Clinical Efficacy and Safety

Clinical studies have evaluated the efficacy and safety of both pirmenol and disopyramide in patients with ventricular arrhythmias.

In a double-blind, placebo-controlled crossover study comparing propafenone and disopyramide for chronic ventricular arrhythmias, both drugs were effective in reducing premature ventricular contractions (PVCs).[10] However, propafenone was found to be more effective than disopyramide at a daily dose of 900 mg versus 600 mg, respectively.[10]

The anticholinergic side effects of disopyramide are a significant clinical consideration and can include dry mouth, blurred vision, and urinary retention.[3][6] Studies have investigated methods to mitigate these effects, such as co-administration with pyridostigmine.[11][12] Pirmenol's potentially greater selectivity for cardiac M2 over glandular M3 muscarinic receptors may suggest a more favorable anticholinergic side effect profile, though further direct comparative clinical data is needed.[7]

Conclusion

Pirmenol and disopyramide are both effective Class IA antiarrhythmic agents with a primary mechanism of sodium channel blockade. Pirmenol appears to have more potent negative dromotropic effects and a unique coronary vasodilator action compared to disopyramide in preclinical models. While both drugs exhibit anticholinergic properties, differences in muscarinic receptor selectivity may lead to variations in their clinical side effect profiles. The choice between these agents in a clinical setting would depend on the specific arrhythmia being treated, the patient's underlying cardiac condition, and their tolerance for potential side effects. Further head-to-head clinical trials are warranted to fully delineate the comparative efficacy and safety of these two antiarrhythmic drugs.

References

Validating the antiarrhythmic effects of Pirmenol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antiarrhythmic Properties of Pirmenol Hydrochloride

This guide offers an objective comparison of this compound's performance against other antiarrhythmic alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies and clear data presentation to aid in evaluating its therapeutic potential.

Electrophysiological Profile and Classification

This compound is classified as a Class Ia antiarrhythmic agent within the Vaughan Williams classification system.[1][2] This classification is primarily based on its ability to block the fast sodium channels (Na+) in cardiac myocytes, which slows the rate of depolarization (Phase 0 of the action potential).[3][4] Like other Class Ia drugs such as quinidine and procainamide, Pirmenol moderately reduces the slope of Phase 0 and prolongs the action potential duration (APD).[1][5] However, some studies note it has unique electrocardiographic features, distinguishing it from prototypical Class IA agents like quinidine.[6]

G cluster_VW Vaughan Williams Classification cluster_ClassI Class I Subtypes ClassI Class I Sodium Channel Blockers ClassIa Class Ia (e.g., Quinidine, Procainamide) This compound ClassI->ClassIa ClassIb Class Ib (e.g., Lidocaine, Mexiletine) ClassI->ClassIb ClassIc Class Ic (e.g., Flecainide, Propafenone) ClassI->ClassIc ClassII Class II Beta Blockers ClassIII Class III Potassium Channel Blockers ClassIV Class IV Calcium Channel Blockers

Caption: Vaughan Williams Classification of Antiarrhythmic Drugs.

Mechanism of Action

The principal antiarrhythmic effect of Pirmenol stems from its blockade of voltage-gated sodium channels. This action decreases the excitability of cardiac tissue and slows conduction velocity. Additionally, Pirmenol has been shown to inhibit the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), contributing to its effects in atrial tissue.[7] Unlike some other antiarrhythmics, it does not appear to have a significant calcium channel blocking effect.[8]

G cluster_MOA Pirmenol Signaling Pathway Pirmenol Pirmenol Hydrochloride NaChannel Fast Na+ Channel (Cardiac Myocyte) Pirmenol->NaChannel Blocks Phase0 Reduced Rate of Depolarization (Phase 0) NaChannel->Phase0 AP Prolonged Action Potential Duration Phase0->AP Conduction Slowed Conduction Velocity Phase0->Conduction Suppression Arrhythmia Suppression AP->Suppression Conduction->Suppression

Caption: Pirmenol's Primary Mechanism of Action.

Comparative Efficacy

Clinical trials have demonstrated Pirmenol's effectiveness in suppressing ventricular arrhythmias, particularly premature ventricular complexes (VPCs). Its efficacy is comparable to, and in some cases superior to, other Class I agents.

Table 1: Efficacy in Suppressing Ventricular Premature Complexes (VPCs)

DrugDaily DosageMean Reduction in VPCsStudy PopulationReference
This compound 200-400 mg70% - >90%Patients with chronic, stable VPCs[9][10]
This compound Max 200 mg bid87% (in responders)Patients with frequent VPCs[11]
Quinidine Not specifiedLess effective than PirmenolPatients with frequent ventricular ectopics[6]
Lidocaine IV infusionEfficacy comparable to PirmenolPatients with ventricular arrhythmias[12][13]
In a double-blind comparison, Pirmenol was effective and tolerated in 7 of 8 patients, whereas quinidine was effective and tolerated in only 5 of 10 patients.[6]

Experimental Protocols

The validation of Pirmenol's antiarrhythmic effects typically involves placebo-controlled, double-blind clinical trials in patients with a high frequency of baseline arrhythmias.

Key Experimental Protocol: Dose-Response Study in Patients with VPCs

  • Objective: To assess the efficacy, safety, and therapeutic dose range of oral Pirmenol in suppressing VPCs.

  • Study Design: A multicenter, placebo-controlled, double-blind, dose-response trial.

  • Patient Population: Adult patients with a baseline frequency of >30 VPCs per hour, confirmed by 24-hour Holter monitoring.

  • Methodology:

    • Washout Phase: Previous antiarrhythmic medications are discontinued.

    • Placebo Baseline: Patients undergo an initial single-blind placebo period to establish baseline VPC frequency over 24-48 hours.

    • Randomization: Patients are randomized to receive either placebo or a specific dose of Pirmenol (e.g., 200 mg to 400 mg daily) in a double-blind fashion.[10]

    • Dose Titration (Open-Label Phase): Following the double-blind phase, patients may enter an open-label phase where the dose is adjusted to optimize efficacy and minimize side effects.[10]

    • Efficacy Assessment: The primary endpoint is the percentage reduction in VPC frequency from baseline, as measured by serial 24-hour Holter monitoring.

    • Safety Monitoring: Includes regular monitoring of vital signs, electrocardiograms (ECG) for changes in PR, QRS, and QT intervals, and assessment of adverse events.[9]

G cluster_Workflow Experimental Workflow for VPC Suppression Trial Start Patient Screening (>30 VPCs/hour) Washout Discontinuation of Prior Antiarrhythmic Drugs Start->Washout Baseline Single-Blind Placebo (24-48h Holter Monitoring) Washout->Baseline Random Randomization Baseline->Random Placebo Placebo Group Random->Placebo Pirmenol Pirmenol Group (Dose-Ranging) Random->Pirmenol Endpoint Efficacy & Safety Assessment (24h Holter, ECG, Adverse Events) Placebo->Endpoint Pirmenol->Endpoint Analysis Data Analysis (% VPC Reduction vs Placebo) Endpoint->Analysis

References

A Comparative Review of Pirmenol Hydrochloride Clinical Trials for Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

Pirmenol hydrochloride, an orally active antiarrhythmic agent, has been the subject of numerous clinical investigations to determine its efficacy and safety in the management of cardiac arrhythmias. This guide provides a comprehensive comparison of key clinical trials, presenting quantitative data, outlining experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

Electrophysiological and Antiarrhythmic Properties

Pirmenol is classified as a Class Ia antiarrhythmic drug, exhibiting quinidine-like properties.[1] Its primary mechanism of action involves the blockade of sodium channels, leading to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential.[2] This action prolongs the action potential duration and the effective refractory period in atrial and ventricular tissues.[2][3] Notably, unlike some other Class Ia agents, pirmenol does not significantly affect atrioventricular (AV) nodal conduction time and appears to lack a negative inotropic effect, suggesting it does not block calcium channels.[2]

Comparative Efficacy in Clinical Trials

Clinical studies have demonstrated pirmenol's effectiveness in suppressing ventricular premature complexes (VPCs) and ventricular tachycardia (VT).

Suppression of Ventricular Premature Complexes (VPCs)

A multicenter, placebo-controlled, double-blind study involving 196 patients showed that daily dosages of 200 to 400 mg of pirmenol were effective in suppressing VPCs.[4] In this trial, 60% of patients receiving pirmenol experienced at least a 70% reduction in VPC frequency.[4] Another study corroborated these findings, with infusions of 70-150 mg resulting in a 90% or greater reduction in PVCs in a majority of administrations.[5] A three-stage intravenous infusion regimen was also shown to suppress average premature ventricular beat frequency by 93% compared to control.[6]

StudyDosagePatient PopulationKey Efficacy Endpoint
Multicenter Dose-Response Study[4]200-400 mg/day (oral)196 patients with VPCs60% of patients had ≥70% reduction in VPC frequency.
Anderson et al. (1983)[7]Intravenous infusionPatients with ventricular arrhythmiasComparable efficacy to lidocaine.
Initial Efficacy and Safety Study[5]70-150 mg (intravenous)10 patients with chronic, stable PVCs≥90% reduction in PVCs in 9 of 12 administrations.
Concentration-Maintaining Regimen[6]3-stage IV infusion8 subjects with chronic, stable PVBs93% suppression of average PVB frequency vs. control.
European Multicenter Study[8]300-400 mg/day (oral)Patients with high-frequency ventricular ectopySignificant reduction in ectopy frequency vs. placebo.
Garg et al. (1988)[9]200-300 mg (oral)6 patients with stable PVCs>80% reduction in PVCs for up to 8 hours.
Treatment of Sustained Ventricular Tachycardia (VT)

In a study of 21 patients with a history of sustained VT, intravenous pirmenol was effective in 24% of patients, rendering them non-inducible for VT.[10] For those in whom VT was still inducible, the cycle length of the tachycardia was significantly prolonged.[10] Another study with 15 patients with sustained ventricular tachyarrhythmias showed pirmenol to be effective in 40% of cases as determined by electropharmacologic testing.[3]

StudyDosagePatient PopulationKey Efficacy Endpoint
Evaluation in Sustained VT[10]0.7-1.1 mg/kg IV bolus, then 35-40 µg/kg/min infusion; 200-250 mg oral q8h21 patients with sustained VT and coronary artery disease24% of patients had no inducible VT after IV pirmenol.
Electrophysiology in VT[3]Intravenous administration15 patients with spontaneous and induced sustained VTJudged effective in 40% of patients by electropharmacologic testing.

Pharmacokinetic Profile

Pirmenol is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 1.5 hours.[9] The elimination half-life is approximately 7 to 9.4 hours.[5][9] Antiarrhythmic effects appear to be correlated with plasma levels.[1]

ParameterValueReference
Time to Peak Plasma Level1 - 1.5 hours (oral)[9]
Elimination Half-Life7 - 9.4 hours[5]
Peak Plasma Concentration1.0 - 3.8 µg/mL (effective for PVCs)[5]
1.8, 2.7, 3.4 µg/mL (200, 250, 300 mg oral)[9]

Safety and Tolerability

Pirmenol is generally well-tolerated.[1][4] The most common adverse effect reported is an unusual taste.[4] Serious adverse reactions are rare, with a potential proarrhythmic response observed in about 2% of patients in one study.[4] Unlike disopyramide, pirmenol has not been associated with significant negative inotropic effects.[2] Some studies have noted small, but statistically significant, increases in diastolic blood pressure and the QTc interval, though these values generally remained within the normal range.[5]

Experimental Protocols

While detailed, step-by-step experimental protocols are not fully available in the cited literature, the clinical trials were predominantly designed as placebo-controlled, double-blind, multicenter studies.[4][8][11] Efficacy was typically assessed by monitoring the frequency of ventricular premature complexes using Holter monitoring or by programmed electrical stimulation to induce ventricular tachycardia.[4][10]

General Efficacy Assessment for VPCs:

  • Baseline: Patients underwent a baseline monitoring period (e.g., 24-hour Holter) to establish the frequency of VPCs.

  • Randomization: Patients were randomized to receive either pirmenol or a placebo.

  • Dose Titration: The dose of pirmenol was often titrated to achieve a therapeutic effect.

  • Follow-up Monitoring: Holter monitoring was repeated at specified intervals to assess the change in VPC frequency from baseline.

  • Endpoint: The primary endpoint was typically a predefined percentage reduction in VPC frequency (e.g., ≥70%).

Signaling Pathways and Experimental Workflows

Mechanism of Action on Cardiac Action Potential

The following diagram illustrates the effect of Pirmenol on the cardiac myocyte action potential.

Effect of Pirmenol on Cardiac Action Potential cluster_0 Normal Action Potential cluster_1 Action Potential with Pirmenol Phase 0 Phase 0 (Rapid Depolarization) Na+ influx Phase 1 Phase 1 (Initial Repolarization) Phase 0->Phase 1 Phase 2 Phase 2 (Plateau) Phase 1->Phase 2 Phase 3 Phase 3 (Repolarization) Phase 2->Phase 3 Phase 4 Phase 4 (Resting Potential) Phase 3->Phase 4 P_Phase 0 Phase 0 (Decreased Vmax) P_Phase 1 Phase 1 P_Phase 0->P_Phase 1 P_Phase 2 Phase 2 (Prolonged) P_Phase 1->P_Phase 2 P_Phase 3 Phase 3 (Prolonged) P_Phase 2->P_Phase 3 P_Phase 4 Phase 4 P_Phase 3->P_Phase 4 Pirmenol Pirmenol Pirmenol->P_Phase 0 Blocks Na+ channels Pirmenol->P_Phase 3 Prolongs repolarization

Caption: Pirmenol's effect on the cardiac action potential.

Clinical Trial Workflow for VPC Suppression

The logical flow of a typical clinical trial assessing Pirmenol's efficacy in suppressing ventricular premature complexes is outlined below.

VPC Suppression Clinical Trial Workflow Patient Screening Patient Screening Baseline Holter Baseline Holter Patient Screening->Baseline Holter Randomization Randomization Baseline Holter->Randomization Pirmenol Arm Pirmenol Arm Randomization->Pirmenol Arm Treatment Placebo Arm Placebo Arm Randomization->Placebo Arm Control Dose Titration Dose Titration Pirmenol Arm->Dose Titration Follow-up Holter Follow-up Holter Placebo Arm->Follow-up Holter Dose Titration->Follow-up Holter Data Analysis Data Analysis Follow-up Holter->Data Analysis

Caption: A typical workflow for a VPC suppression clinical trial.

References

Head-to-head comparison of Pirmenol and sotalol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro electrophysiological properties of two distinct antiarrhythmic agents.

This guide provides a comprehensive in vitro comparison of pirmenol and sotalol, two antiarrhythmic drugs with different classifications and mechanisms of action. While direct comparative in vitro studies are limited, this document synthesizes available data to offer researchers, scientists, and drug development professionals a detailed overview of their individual electrophysiological profiles, effects on cardiac action potentials, and interactions with key ion channels.

Electrophysiological Profile Summary

Pirmenol is classified as a Class IA antiarrhythmic agent, primarily acting on sodium channels with additional effects on potassium channels. Sotalol is unique, exhibiting both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) antiarrhythmic properties. This fundamental difference in their mechanisms of action translates to distinct in vitro electrophysiological effects.

ParameterPirmenolSotalol
Vaughan Williams Classification Class IAClass II and Class III
Primary Mechanism of Action Sodium (Na+) channel blockadePotassium (K+) channel blockade and beta-adrenergic blockade
Effect on Action Potential Duration (APD) Prolongs APD[1][2]Prolongs APD[1]
Effect on Maximum Upstroke Velocity (Vmax) Decreases Vmax[1][2]No significant effect on Vmax
Effect on Effective Refractory Period (ERP) Prolongs ERPProlongs ERP
Use-Dependency Exhibits use-dependent block of Na+ channels[3]Exhibits reverse use-dependency on APD prolongation

In Vitro Effects on Cardiac Action Potential

The cardiac action potential is a critical determinant of cardiac rhythm. Both pirmenol and sotalol modulate the action potential, albeit through different mechanisms, to exert their antiarrhythmic effects.

Pirmenol's Effect on the Action Potential

Pirmenol, as a Class IA agent, primarily affects Phase 0 of the cardiac action potential by blocking fast sodium channels. This leads to a dose-dependent decrease in the maximum rate of depolarization (Vmax) and the overshoot potential in atrial, Purkinje, and ventricular tissues.[1] Additionally, pirmenol prolongs the action potential duration (APD) across various cardiac tissues, an effect attributed to its inhibition of potassium currents.[1][2] Low concentrations of pirmenol (3 and 10 µM) have been shown to prolong APD, while higher concentrations (>0.1 mM) can shorten it.[3]

Sotalol's Effect on the Action Potential

Sotalol's primary effect on the action potential is a prolongation of the repolarization phase (Phase 3), which is characteristic of Class III antiarrhythmic agents. This is achieved through the blockade of the rapid component of the delayed rectifier potassium current (IKr). This action leads to an increase in the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular myocardium. Unlike pirmenol, sotalol does not significantly affect the Vmax of the action potential.

cluster_Pirmenol Pirmenol cluster_Sotalol Sotalol Pirmenol Pirmenol Na_Channel_P Fast Na+ Channels Pirmenol->Na_Channel_P Blocks K_Channel_P K+ Channels Pirmenol->K_Channel_P Blocks Vmax_P Decreased Vmax Na_Channel_P->Vmax_P Leads to APD_P Prolonged APD K_Channel_P->APD_P Leads to Sotalol Sotalol K_Channel_S IKr K+ Channels Sotalol->K_Channel_S Blocks Beta_Receptor Beta-Adrenergic Receptors Sotalol->Beta_Receptor Blocks APD_S Prolonged APD K_Channel_S->APD_S Leads to ERP_S Prolonged ERP K_Channel_S->ERP_S Leads to

Comparative signaling pathways of Pirmenol and Sotalol.

In Vitro Ion Channel Effects

The interaction of antiarrhythmic drugs with specific cardiac ion channels is the molecular basis for their electrophysiological effects.

Pirmenol's Ion Channel Profile

Pirmenol's primary target is the voltage-gated sodium channel. It exhibits a use-dependent block, meaning its blocking effect is more pronounced at higher heart rates.[3] In addition to sodium channel blockade, pirmenol also inhibits several potassium currents. It has been shown to inhibit the transient outward current (Ito) in a concentration-dependent manner in atrial myocytes, with an IC50 of approximately 18 µM.[4] Pirmenol also suppresses the acetylcholine- and adenosine-induced potassium currents.[4] Furthermore, it has been suggested to depress the delayed outward K+ current.[2] At a concentration of 30 µM, pirmenol was found to decrease the L-type Ca2+ current by about 20%.[4]

Sotalol's Ion Channel Profile

Sotalol's Class III activity is mediated by its blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This is the primary mechanism for its APD-prolonging effect. Sotalol's beta-blocking activity (Class II) is separate from its effects on ion channels and contributes to its overall antiarrhythmic profile by modulating sympathetic tone.

Ion ChannelPirmenol EffectSotalol Effect
Fast Sodium (Na+) Channels (INa) Inhibition (use-dependent)[3]No significant effect
Rapid Delayed Rectifier Potassium (K+) Current (IKr) Inhibition[2]Potent Inhibition
Transient Outward Potassium (K+) Current (Ito) Inhibition (IC50 ~18 µM in atrial myocytes)[4]Not a primary target
L-type Calcium (Ca2+) Channels (ICa,L) Weak inhibition (~20% at 30 µM)[4]No direct effect
Acetylcholine-activated Potassium (K+) Current (IKACh) Inhibition[4]No direct effect
Adenosine-activated Potassium (K+) Current (IKATP) Inhibition[4]No direct effect

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the in vitro electrophysiological effects of cardiac compounds.

Action Potential Recording in Isolated Cardiac Tissues

Objective: To measure the effects of a compound on action potential parameters such as Vmax, APD, and resting membrane potential.

Methodology:

  • Tissue Preparation: Hearts are excised from animal models (e.g., rabbit, guinea pig) and specific tissues like papillary muscles, Purkinje fibers, or atrial muscle strips are dissected and mounted in an organ bath.

  • Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).

  • Stimulation: The tissue is stimulated at a fixed frequency using platinum electrodes.

  • Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl. The microelectrode is connected to a high-input impedance amplifier.

  • Data Acquisition and Analysis: The amplified signals are digitized and analyzed to determine various action potential parameters before and after the application of the test compound at different concentrations.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of a compound on specific ion channel currents in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit or guinea pig atria or ventricles).

  • Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a small tip opening is sealed onto the membrane of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit and isolate the ion current of interest (e.g., INa, IKr, Ito, ICa,L).

  • Drug Application: The test compound is applied to the cell via the superfusion solution at various concentrations.

  • Data Analysis: The amplitude and kinetics of the ion currents are measured before and after drug application to determine the inhibitory or stimulatory effects and to calculate parameters like IC50.

cluster_AP Action Potential Recording cluster_Patch Patch-Clamp Electrophysiology Tissue_Prep Tissue Preparation Superfusion Superfusion Tissue_Prep->Superfusion Stimulation Electrical Stimulation Superfusion->Stimulation AP_Recording Microelectrode Recording Stimulation->AP_Recording AP_Analysis Data Analysis AP_Recording->AP_Analysis Cell_Isolation Cell Isolation Patching Whole-Cell Patching Cell_Isolation->Patching Voltage_Clamp Voltage Clamp Protocol Patching->Voltage_Clamp Drug_App Drug Application Voltage_Clamp->Drug_App Current_Analysis Current Analysis Drug_App->Current_Analysis

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Pirmenol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Pirmenol Hydrochloride, an antiarrhythmic agent, requires careful handling and disposal due to its potential environmental toxicity. Adherence to established protocols is essential to mitigate risks to both human health and aquatic ecosystems.

Immediate Safety and Disposal Protocols

The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern. The recommended disposal method is to send the compound and its containers to an approved waste disposal plant.[1] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2]

Step-by-Step Disposal Procedure for Laboratory Settings:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes any unused or expired product, contaminated personal protective equipment (PPE), and empty containers.

  • Containerization: Place the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be robust and compatible with the chemical.

  • Labeling: The waste container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines and any applicable state or local regulations.[3][4] The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and permitted hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste, often through incineration at a permitted facility.[3][4]

  • Documentation: Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the manifest from the disposal company. This documentation is crucial for regulatory compliance.

Key Hazard and Precautionary Data

The following table summarizes the essential hazard information and precautionary statements for this compound, derived from its Safety Data Sheet.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.
Disposal -P501: Dispose of contents/ container to an approved waste disposal plant.
Environmental -P273: Avoid release to the environment.
Spillage -P391: Collect spillage.

Source: this compound Safety Data Sheet[1]

Disposal Workflow

The logical flow for the proper disposal of this compound in a laboratory setting can be visualized as follows:

Pirmenol_Disposal_Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Off-Site Disposal cluster_3 Compliance Generate Generate Pirmenol HCl Waste Segregate Segregate Waste Generate->Segregate Step 1 Containerize Containerize in Labeled Hazardous Waste Bin Segregate->Containerize Step 2 Store Store in Designated Accumulation Area Containerize->Store Step 3 Transport Transport by Licensed Waste Hauler Store->Transport Step 4 Treat Treat at Permitted Facility (e.g., Incineration) Transport->Treat Step 5 Document Document Disposal (Manifest) Treat->Document Step 6

Caption: this compound Disposal Workflow.

General Guidance on Pharmaceutical Waste

It is important to note that regulations for pharmaceutical waste disposal are enforced by agencies such as the Environmental Protection Agency (EPA) and may have additional state-level requirements.[3][5] For instance, the EPA's Subpart P provides specific regulations for the management of hazardous waste pharmaceuticals at healthcare facilities.[3][6] While household disposal guidance often suggests mixing medications with undesirable substances like coffee grounds or cat litter before placing them in the trash, this is not appropriate for a laboratory setting dealing with a substance known to be highly toxic to aquatic life.[7][8][9][10] The preferred and compliant method for research and development facilities is always professional disposal through a certified hazardous waste management service.

References

Comprehensive Safety and Handling Protocol for Pirmenol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Pirmenol Hydrochloride, a Class I antiarrhythmic agent. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueCitations
Molecular Formula C₂₂H₃₁ClN₂O[1][2]
Molecular Weight 374.95 g/mol [1][2]
Appearance Solid
Purity ≥98%
Storage Temperature Powder: -20°C; In solvent: -80°C[1]
Solubility Ethanol: ~10 mg/mLDMSO: ~5 mg/mLDimethyl formamide: ~2 mg/mLAqueous buffers: Sparingly soluble
Stability ≥4 years at -20°C
LD₅₀ (Oral, Rats) 359.9 mg/kg[3]
LD₅₀ (IV, Rats) 23.6 mg/kg[3]
LD₅₀ (Oral, Mice) 215.5 mg/kg[3]
LD₅₀ (IV, Mice) 20.8 mg/kg[3]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationCitations
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves (e.g., nitrile). Two pairs of chemotherapy gloves are recommended for handling hazardous drugs.[1][4]
Body Protection Impervious clothing or lab coat shown to resist permeability by hazardous drugs.[1][4]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]

Operational and Disposal Plan: A Step-by-Step Guide

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_workspace 2. Prepare Workspace (Ensure proper ventilation, locate safety shower and eyewash station) prep_ppe->prep_workspace handle_weigh 3. Weighing (Handle solid material carefully to avoid dust formation) prep_workspace->handle_weigh Proceed to handling handle_dissolve 4. Dissolving (If creating a solution, add solvent slowly) handle_weigh->handle_dissolve post_decon 5. Decontamination (Clean work surfaces and equipment) handle_dissolve->post_decon Proceed to post-handling post_disposal 6. Waste Disposal (Dispose of waste in an approved hazardous waste container) post_decon->post_disposal post_wash 7. Personal Hygiene (Wash hands thoroughly after handling) post_disposal->post_wash

Caption: Workflow for the safe handling of this compound.

Detailed Handling Procedures
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE: safety goggles with side-shields, protective gloves, and impervious clothing.[1] A suitable respirator is necessary when working with the solid form to prevent inhalation.

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

    • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Storage:

    • Keep the container tightly sealed.[1]

    • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

    • For long-term storage of the powder, a temperature of -20°C is recommended.[1] If in a solvent, store at -80°C.[1]

Emergency Procedures
  • If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1] Rinse your mouth with water.[1] Do NOT induce vomiting.

  • Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids.[1] Remove contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Rinse the affected skin thoroughly with plenty of water.[1] Remove contaminated clothing and shoes and consult a physician.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

Disposal Plan
  • Dispose of this compound and its container at an approved waste disposal facility.[1]

  • Avoid releasing the substance into the environment.[1] Collect any spillage.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

This document is intended to provide essential guidance. Always refer to the complete Safety Data Sheet (SDS) for this compound before use and consult with your institution's safety officer for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirmenol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Pirmenol Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。